molecular formula C19H37N5O7 B15622737 Sisomicin CAS No. 32385-11-8; 53179-09-2

Sisomicin

货号: B15622737
CAS 编号: 32385-11-8; 53179-09-2
分子量: 447.5 g/mol
InChI 键: URWAJWIAIPFPJE-YFMIWBNJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sisomycin is an amino cyclitol glycoside, an aminoglycoside antibiotic, a beta-L-arabinoside and a monosaccharide derivative.
Sisomicin has been used in trials studying the treatment of Pyoderma.
This compound has been reported in Micromonospora inyonensis and Euglena gracilis with data available.
This compound is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. This compound is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, this compound has the greatest activity against gram-positive bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
See also: Gentamicin (related);  Gentamicin Sulfate (related);  Netilmicin (narrower) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAJWIAIPFPJE-YFMIWBNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53179-09-2 (sulfate (2:5) (salt))
Record name Sisomicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32385-11-8
Record name Sisomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32385-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sisomicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sisomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sisomicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SISOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55XSL74YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Production of Sisomicin from Micromonospora inyoensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of the aminoglycoside antibiotic, sisomicin (B1680986), from the actinomycete Micromonospora inyoensis. This compound is a potent, broad-spectrum antibiotic and serves as a precursor for the semi-synthetic antibiotics netilmicin (B1678213) and plazomicin.[1][2] This document details the biosynthetic pathway of this compound, comprehensive experimental protocols for its fermentation, extraction, and purification, and quantitative data on production yields.

This compound Biosynthesis by Micromonospora inyoensis

The biosynthesis of this compound in Micromonospora inyoensis is a complex process orchestrated by a dedicated gene cluster. This cluster, spanning approximately 47 kilobases, contains 37 open reading frames (ORFs) that encode the enzymes required for the synthesis of the this compound molecule, as well as proteins for regulation, resistance, and transport.[3] The biosynthetic route shares similarities with that of gentamicin (B1671437).[3]

The pathway begins with the central aminocyclitol, 2-deoxystreptamine, which undergoes a series of enzymatic modifications, including glycosylation, amination, and methylation, to yield the final this compound product. A crucial step in the biosynthesis is the formation of the unsaturated sugar moiety, which distinguishes this compound from other aminoglycosides like gentamicin.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound, based on the identified gene cluster and its homology to the gentamicin biosynthetic pathway.

Sisomicin_Biosynthesis Paromamine Paromamine Gentamicin_A2 Gentamicin A2 Paromamine->Gentamicin_A2 Amination/ Oxidation Gentamicin_X2 Gentamicin X2 Gentamicin_A2->Gentamicin_X2 Methylation G418 G418 Gentamicin_X2->G418 Methylation JI_20A JI-20A G418->JI_20A Oxidation/ Amination Sisomicin_Intermediate Unsaturated Intermediate JI_20A->Sisomicin_Intermediate Dehydration This compound This compound Sisomicin_Intermediate->this compound Reduction Aminotransferase_Oxidoreductase Aminotransferase/ Oxidoreductase Aminotransferase_Oxidoreductase->Paromamine Methyltransferase_1 Methyltransferase Methyltransferase_1->Gentamicin_A2 Methyltransferase_2 Methyltransferase Methyltransferase_2->Gentamicin_X2 Dehydrogenase_Aminotransferase Dehydrogenase/ Aminotransferase Dehydrogenase_Aminotransferase->G418 Dehydratase Dehydratase Dehydratase->JI_20A

Caption: Proposed biosynthetic pathway of this compound in M. inyoensis.

Quantitative Data on this compound Production

The production of this compound can be significantly enhanced through strain improvement and fermentation optimization. The following table summarizes this compound titers achieved with different strains of M. inyoensis and under various fermentation conditions.

StrainFermentation ConditionsThis compound Titer (U/mL)Reference
M. inyoensis OG-1 (Starting Strain)Standard Fermentation1042[1]
M. inyoensis H6-32 (Mutant Strain)Standard Fermentation1486[1]
M. inyoensis H6-32 (Mutant Strain)Optimized Fermentation (Carbon and Nitrogen Sources, 30% Dissolved Oxygen)1780[1]

Experimental Protocols

This section provides detailed methodologies for the fermentation of M. inyoensis and the subsequent extraction and purification of this compound.

Fermentation of Micromonospora inyoensis

This protocol is based on methods described for enhancing this compound production.[1]

3.1.1. Media Preparation

  • Seed Medium (per liter):

    • Soluble Starch: 15 g

    • Glucose: 10 g

    • Peptone: 5 g

    • Yeast Extract: 5 g

    • Beef Extract: 3 g

    • CaCO₃: 2 g

    • Adjust pH to 7.2-7.4 before sterilization.

  • Fermentation Medium (per liter):

    • Soluble Starch: 60 g

    • Soybean Meal: 40 g

    • (NH₄)₂SO₄: 4 g

    • CaCO₃: 5 g

    • CoCl₂·6H₂O: 10 mg

    • Adjust pH to 7.2-7.4 before sterilization.

3.1.2. Inoculum Development

  • Inoculate a loopful of M. inyoensis spores from a slant into a 250 mL flask containing 50 mL of seed medium.

  • Incubate at 34°C on a rotary shaker at 220 rpm for 48 hours.

  • Transfer the seed culture to a larger volume of seed medium (e.g., 5% v/v) and incubate under the same conditions for another 24-48 hours to generate sufficient inoculum for the fermenter.

3.1.3. Fermentation

  • Inoculate the production fermenter containing the fermentation medium with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at 34°C.

  • Provide aeration and agitation to maintain a dissolved oxygen level of 30%.[1]

  • Monitor the fermentation for key parameters such as pH, glucose consumption, and this compound production. The fermentation is typically carried out for 100-120 hours.

Extraction and Purification of this compound

This protocol is a generalized procedure based on traditional ion-exchange methods for aminoglycoside purification.

3.2.1. Broth Treatment and Clarification

  • At the end of the fermentation, acidify the fermentation broth to a pH of 2.0-3.0 with an acid such as sulfuric acid to release the cell-bound this compound.

  • Separate the mycelium and other solid materials from the broth by centrifugation or filtration.

3.2.2. Ion-Exchange Chromatography

  • Load the clarified, acidified broth onto a strong acid cation exchange resin column (e.g., Amberlite IRC-50).

  • Wash the column with deionized water to remove impurities.

  • Elute the bound this compound from the resin using a basic solution, such as 0.5-1.0 N ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.

  • Collect the fractions containing this compound, which can be identified by a suitable analytical method such as HPLC or a microbiological assay.

3.2.3. Concentration and Final Product Formulation

  • Concentrate the pooled this compound-containing fractions under vacuum.

  • The concentrated this compound solution can be further purified by additional chromatographic steps if necessary.

  • The final product can be obtained as a salt (e.g., this compound sulfate) by precipitation from a suitable solvent, followed by drying.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for this compound production and the logical relationship between strain improvement and fermentation optimization.

Experimental_Workflow Inoculum_Development Inoculum Development (Seed Culture) Fermentation Fermentation Inoculum_Development->Fermentation Broth_Harvest Broth Harvest & Clarification Fermentation->Broth_Harvest Extraction Extraction (Ion-Exchange) Broth_Harvest->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

Optimization_Logic Mutagenesis Protoplast Mutagenesis High_Yielding_Strain High-Yielding Mutant (e.g., H6-32) Mutagenesis->High_Yielding_Strain Fermentation_Optimization Fermentation Optimization High_Yielding_Strain->Fermentation_Optimization Enhanced_Production Enhanced this compound Production Fermentation_Optimization->Enhanced_Production

Caption: Logic of enhancing this compound production.

References

The Antibacterial Spectrum of Sisomicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin (B1680986) is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis. Structurally similar to gentamicin, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, presenting quantitative data on its activity, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Activity of this compound

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa2280.25 - >12814
Escherichia coli5650.2 - 6.250.781.56
Klebsiella pneumoniae5650.2 - 6.250.781.56
Enterobacter spp.2280.25 - 1280.54
Proteus mirabilis5650.2 - 6.251.563.12
Proteus spp. (indole-positive)2280.25 - 12818
Serratia marcescens5650.2 - 12.51.566.25
Citrobacter spp.2280.25 - 1280.52
Salmonella spp.2280.25 - 12812

Note: Data compiled from multiple sources. Ranges and MIC50/90 values may vary based on geographic location and time of isolate collection.

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)2280.06 - 1280.250.5
Staphylococcus aureus (Methicillin-resistant)----
Enterococcus spp.2280.5 - >128832

Note: Data on methicillin-resistant Staphylococcus aureus (MRSA) is limited in the reviewed literature, indicating a potential area for further research.

Experimental Protocols

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the commonly employed broth microdilution and agar (B569324) dilution techniques.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile deionized water) to a concentration of at least 1000 µg/mL. The exact concentration should be calculated based on the potency of the this compound powder.

  • Sterilize the stock solution by membrane filtration if necessary.

2. Preparation of Microdilution Plates:

  • Using a multi-channel pipette, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Within 15 minutes of standardization, inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound as described for the broth microdilution method.

2. Preparation of Agar Plates:

  • Prepare a series of twofold dilutions of the this compound stock solution in a suitable diluent.

  • For each concentration, add a specific volume of the diluted this compound to a corresponding volume of molten and cooled (45-50°C) Mueller-Hinton Agar.

  • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.

  • Prepare a control plate containing no antibiotic.

3. Preparation of Bacterial Inoculum:

  • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.

4. Inoculation and Incubation:

  • Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial inoculum onto the surface of each agar plate, including the control plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.

Mandatory Visualizations

Mechanism of Action of this compound

This compound, like other aminoglycosides, inhibits bacterial protein synthesis, leading to cell death.[1] It binds to the 30S ribosomal subunit, causing misreading of the mRNA and the production of non-functional proteins.[1]

Sisomicin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Uptake Ribosome30S 30S Ribosomal Subunit This compound->Ribosome30S Binds to Protein Functional Protein Ribosome30S->Protein Correct Reading NonFunctionalProtein Non-functional Protein Ribosome30S->NonFunctionalProtein Misreading mRNA mRNA mRNA->Ribosome30S Translation CellDeath Bacterial Cell Death NonFunctionalProtein->CellDeath

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepPlates Prepare Microdilution Plates with Serial Dilutions PrepStock->PrepPlates Inoculate Inoculate Microdilution Plates PrepPlates->Inoculate PrepInoculum Prepare and Standardize Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate Plates (16-20h at 35°C) Inoculate->Incubate ReadResults Read and Interpret Results (Visual Inspection) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

References

A Comparative Analysis of Sisomicin and Gentamicin: Structure, Activity, and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the chemical structures, biological activities, and toxicological profiles of the aminoglycoside antibiotics, sisomicin (B1680986) and gentamicin (B1671437). Both antibiotics are mainstays in the treatment of serious Gram-negative bacterial infections; however, subtle structural differences lead to variations in their antibacterial spectrum, potency, and propensity for adverse effects. This document synthesizes quantitative data on their efficacy and toxicity, details key experimental protocols for their evaluation, and visualizes the cellular pathways central to their mechanism of action and toxicity. This guide is intended to serve as a critical resource for researchers and drug development professionals working with these important therapeutic agents.

Introduction

This compound and gentamicin are potent, broad-spectrum aminoglycoside antibiotics produced by fermentation of Micromonospora species.[1] They exert their bactericidal effect by binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[2] While structurally very similar, their clinical applications can be nuanced by differences in their in vitro activity against specific pathogens and their toxicological profiles, primarily nephrotoxicity and ototoxicity. A thorough understanding of their comparative chemical and biological characteristics is therefore essential for their optimal use and for the development of safer and more effective aminoglycoside derivatives.

Chemical Structure Comparison

Both this compound and gentamicin are pseudo-oligosaccharides, characterized by a central 2-deoxystreptamine (B1221613) (2-DOS) aminocyclitol ring linked to two amino-sugar moieties.[3][4]

Gentamicin is not a single compound but a complex of several major, closely related components: C1, C1a, C2, C2a, and C2b.[3][5] These components differ in the methylation pattern at the C-6' position of the purpurosamine sugar.[5]

This compound is a distinct chemical entity and is structurally an unsaturated analog of gentamicin C1a.[6] The key structural difference is the presence of a double bond in the purpurosamine ring (specifically, a 4',5'-unsaturation).[1][4] This seemingly minor variation has significant implications for its biological activity. This compound can also serve as a biosynthetic precursor to some components of the gentamicin complex.[7]

Table 1: Core Chemical and Physical Properties of this compound and Gentamicin

PropertyThis compoundGentamicin (Complex)
Molecular Formula C₁₉H₃₇N₅O₇[8]C₂₁H₄₃N₅O₇ (for C1)[9]
Molar Mass 447.53 g/mol [4]477.60 g/mol (for C1)[9]
Core Structure 2-deoxystreptamine[4]2-deoxystreptamine[3][10]
Key Structural Feature 4',5'-unsaturation in the purpurosamine ring[1][4]Saturated purpurosamine ring[3][5]
Composition Single compound[1]Mixture of C1, C1a, C2, C2a, C2b[3][5]

Comparative Biological Activity

The in vitro antibacterial activities of this compound and gentamicin have been extensively compared against a wide range of clinical isolates. While their spectra of activity are largely overlapping, there are notable differences in potency against certain bacterial species.

Table 2: Comparative In Vitro Antibacterial Activity (MIC₅₀ in µg/mL)

Bacterial SpeciesThis compoundGentamicinReference
Pseudomonas aeruginosaGenerally more activeLess active[4][11]
Klebsiella pneumoniaeMore activeLess active[4]
Proteus (indole-positive)More activeLess active[4]
Escherichia coliLess activeMore active[4][11]
Serratia marcescensLess activeMore active[4][11]
Staphylococcus aureusSimilar activitySimilar activity[4][11]

Note: MIC₅₀ values can vary between studies depending on the specific strains and testing methodologies used.

Pharmacokinetics

Studies in healthy human volunteers have shown that the pharmacokinetic profiles of this compound and gentamicin are very similar following parenteral administration.[5][12]

Table 3: Comparative Pharmacokinetic Parameters in Humans

ParameterThis compoundGentamicinReference
Elimination Half-life ~109 minutes~111 minutes[5]
Renal Elimination ~84%~88.4%[5]
Serum Protein Binding Low (0-10%)Low (0-10%)

Toxicology: Nephrotoxicity and Ototoxicity

The clinical utility of aminoglycosides is limited by their potential to cause kidney damage (nephrotoxicity) and inner ear damage (ototoxicity), which can lead to hearing loss and vestibular dysfunction.

Nephrotoxicity: Both this compound and gentamicin can induce nephrotoxicity, which is typically reversible upon discontinuation of the drug. The mechanism involves the accumulation of the drug in the proximal tubular cells of the kidneys, leading to cellular damage.[7] Some studies suggest that gentamicin may be associated with a slightly higher incidence of mild renal function changes compared to this compound in certain patient populations.[10]

Ototoxicity: Ototoxicity is a more serious adverse effect as it is often irreversible. The damage primarily affects the hair cells of the cochlea and vestibular system. The precise mechanisms are complex but are known to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.[9][13] There is some evidence to suggest that this compound may be more ototoxic than gentamicin in animal models.[14][15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.[16][17]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound or gentamicin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

HPLC-MS/MS Analysis of this compound and Gentamicin in Plasma

This method is adapted from published protocols for the quantification of aminoglycosides in biological matrices.[1][7][18]

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., another aminoglycoside not present in the sample).

    • Precipitate proteins with an equal volume of 10% trichloroacetic acid. Centrifuge and collect the supernatant.

    • Condition a cation-exchange solid-phase extraction (SPE) cartridge.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-ionic-strength buffer.

    • Elute the aminoglycosides with a high-ionic-strength buffer or a methanolic solution containing a volatile acid.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate this compound, the gentamicin components, and the internal standard.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, each gentamicin component, and the internal standard.

    • Optimization: Optimize cone voltage and collision energy for each analyte.

Animal Model of Nephrotoxicity in Rats

This protocol is based on established models of aminoglycoside-induced kidney injury.[5][9][11]

  • Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g).

  • Drug Administration: Administer this compound or gentamicin (e.g., 100 mg/kg/day) via intraperitoneal or subcutaneous injection for 7-10 consecutive days. A control group should receive saline.

  • Sample Collection: Collect blood samples via the tail vein or cardiac puncture at baseline and at the end of the treatment period. Collect 24-hour urine samples using metabolic cages.

  • Biochemical Analysis:

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and perfuse the kidneys with formalin.

    • Embed the kidneys in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the sections for signs of tubular necrosis, interstitial inflammation, and other pathological changes.

Animal Model of Ototoxicity in Guinea Pigs

This protocol is based on standard methods for evaluating drug-induced hearing loss.[3][4][10]

  • Animal Model: Use albino guinea pigs (300-400 g) with a normal Preyer's reflex.

  • Auditory Brainstem Response (ABR) Measurement (Baseline):

    • Anesthetize the guinea pigs.

    • Place subcutaneous needle electrodes at the vertex (active), mastoid (reference), and a distant site (ground).

    • Present acoustic stimuli (clicks or tone bursts at different frequencies) to the ear.

    • Record the evoked potentials and determine the hearing threshold (the lowest stimulus intensity that elicits a discernible ABR waveform).

  • Drug Administration: Administer this compound or gentamicin (e.g., 120 mg/kg/day) via subcutaneous injection for a specified period (e.g., 14-21 days).

  • Follow-up ABR Measurements: Perform ABR measurements at regular intervals during and after the treatment period to monitor for changes in hearing thresholds.

  • Histopathological Analysis (Cochlear Morphology):

    • At the end of the study, euthanize the animals and perfuse the cochleae.

    • Prepare cochlear surface preparations or cross-sections to visualize and quantify the loss of outer and inner hair cells.

Signaling Pathways

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and gentamicin bind to the A-site of the 16S rRNA within the 30S ribosomal subunit. This binding interferes with the decoding process, leading to mistranslation of mRNA and the production of nonfunctional proteins. This ultimately results in bacterial cell death.

Mechanism_of_Action Aminoglycoside Aminoglycoside 30S_Ribosomal_Subunit 30S_Ribosomal_Subunit Aminoglycoside->30S_Ribosomal_Subunit binds to A_Site A_Site Aminoglycoside->A_Site interferes with decoding at 30S_Ribosomal_Subunit->A_Site contains mRNA mRNA A_Site->mRNA decodes Mistranslation Mistranslation A_Site->Mistranslation leads to tRNA tRNA mRNA->tRNA interacts with Protein_Synthesis Protein_Synthesis tRNA->Protein_Synthesis enables Nonfunctional_Proteins Nonfunctional_Proteins Mistranslation->Nonfunctional_Proteins produces Bacterial_Cell_Death Bacterial_Cell_Death Nonfunctional_Proteins->Bacterial_Cell_Death results in Ototoxicity_Pathway Aminoglycoside Aminoglycoside Inner_Ear_Hair_Cells Inner_Ear_Hair_Cells Aminoglycoside->Inner_Ear_Hair_Cells accumulates in ROS_Generation ROS_Generation Inner_Ear_Hair_Cells->ROS_Generation induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction causes JNK_Pathway_Activation JNK_Pathway_Activation Mitochondrial_Dysfunction->JNK_Pathway_Activation activates Caspase_Activation Caspase_Activation JNK_Pathway_Activation->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis initiates Apoptosis->Inner_Ear_Hair_Cells results in death of Nephrotoxicity_Pathway Aminoglycoside Aminoglycoside Proximal_Tubule_Cells Proximal_Tubule_Cells Aminoglycoside->Proximal_Tubule_Cells taken up by Megalin_Mediated_Endocytosis Megalin_Mediated_Endocytosis Proximal_Tubule_Cells->Megalin_Mediated_Endocytosis via Lysosomal_Accumulation Lysosomal_Accumulation Megalin_Mediated_Endocytosis->Lysosomal_Accumulation leads to Lysosomal_Dysfunction Lysosomal_Dysfunction Lysosomal_Accumulation->Lysosomal_Dysfunction causes Oxidative_Stress Oxidative_Stress Lysosomal_Dysfunction->Oxidative_Stress contributes to Apoptosis_and_Necrosis Apoptosis_and_Necrosis Oxidative_Stress->Apoptosis_and_Necrosis induces Apoptosis_and_Necrosis->Proximal_Tubule_Cells results in death of

References

The Bactericidal Efficacy of Sisomicin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bactericidal effects of sisomicin (B1680986), a potent aminoglycoside antibiotic, against a range of clinically relevant Gram-negative bacteria. The document outlines its mechanism of action, summarizes its in vitro activity through quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.

Core Concepts: Mechanism of Action

This compound, an aminoglycoside antibiotic derived from Micromonospora inyoensis, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1] This binding interferes with protein synthesis in several ways: it disrupts the initiation complex, causes misreading of the mRNA template, and leads to the production of truncated or nonfunctional proteins.[1] The accumulation of these aberrant proteins disrupts the integrity of the bacterial cell membrane, ultimately leading to cell death.

In Vitro Activity of this compound

The in vitro potency of this compound has been demonstrated against a broad spectrum of Gram-negative pathogens. Its activity is often compared to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. Over 90% of isolates of common Gram-negative bacilli are inhibited by this compound at a concentration of 1.56 µg/mL or less (with the exception of Serratia marcescens).[2] this compound has shown slightly greater activity than gentamicin and tobramycin against isolates of Escherichia coli, Proteus mirabilis, and Klebsiella spp.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli20≤0.09 - 6.25--
Klebsiella spp.20≤0.09 - 6.25--
Pseudomonas aeruginosa20≤0.09 - >12.5--
Proteus mirabilis20≤0.09 - 6.25--
Proteus vulgaris20≤0.09 - 6.25--
Proteus morganii20≤0.09 - 6.25--
Proteus rettgeri20≤0.09 - >12.5--
Enterobacter spp.---≤4.0
Serratia marcescens--->4.0

Data compiled from multiple sources.[3][4][5] Note that ranges and specific values can vary between studies and tested isolates.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. For this compound, the MBC is often equal to or very close to the MIC, indicating its potent bactericidal nature.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMBC Range (µg/mL)MBC₅₀ (µg/mL)MBC₉₀ (µg/mL)
Escherichia coli20≤0.09 - 12.5--
Klebsiella spp.20≤0.09 - 12.5--
Pseudomonas aeruginosa20≤0.09 - >12.5--
Proteus mirabilis20≤0.09 - 12.5--
Proteus vulgaris20≤0.09 - 12.5--
Proteus morganii20≤0.09 - 12.5--
Proteus rettgeri20≤0.09 - >12.5--

Data compiled from multiple sources.[5] A two- to four-fold difference between MIC and MBC is frequently observed.[5]

Signaling Pathway and Experimental Workflows

Mechanism of Action: Protein Synthesis Inhibition

The following diagram illustrates the key steps in the inhibition of bacterial protein synthesis by this compound.

G cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit 50S 50S Subunit 30S->50S Forms 70S initiation complex NonFunctional_Protein Non-functional or Truncated Protein 30S->NonFunctional_Protein Causes mRNA misreading & premature termination Protein Functional Protein 50S->Protein Peptide bond formation This compound This compound This compound->30S Binds to A-site mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->30S Brings amino acid Cell_Death Bacterial Cell Death NonFunctional_Protein->Cell_Death Leads to

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: MIC and MBC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is a fundamental procedure in antibiotic susceptibility testing.

G start Start: Prepare bacterial inoculum (0.5 McFarland) dilution Prepare serial two-fold dilutions of this compound in broth start->dilution inoculate Inoculate each dilution with the bacterial suspension dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from clear wells onto antibiotic-free agar (B569324) read_mic->subculture incubate_agar Incubate agar plates at 35-37°C for 18-24 hours subculture->incubate_agar read_mbc Read MBC: Lowest concentration with no colony growth (≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills 99.9% of the initial inoculum (MBC) of a Gram-negative bacterium.

Materials:

  • This compound stock solution of known concentration

  • Test Gram-negative bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Mueller-Hinton Agar (MHA) plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic). Well 12 will serve as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting MIC:

    • After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Determining MBC:

    • From each well that shows no visible growth (the MIC well and those with higher concentrations), plate 10 µL onto an MHA plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in no colony growth, or a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

Objective: To assess the rate of bactericidal activity of this compound against a Gram-negative bacterium over time.

Materials:

  • This compound stock solution

  • Test Gram-negative bacterial strain

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (35 ± 2°C)

  • Sterile saline for dilutions

  • MHA plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no antibiotic.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates in duplicate.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Post-Antibiotic Effect (PAE) Determination

Objective: To determine the period of suppressed bacterial growth after a brief exposure to this compound.

Materials:

  • This compound stock solution

  • Test Gram-negative bacterial strain

  • CAMHB

  • Sterile centrifuge tubes

  • Centrifuge

  • Shaking incubator (35 ± 2°C)

  • Spectrophotometer or other method for measuring bacterial growth

Procedure:

  • Exposure Phase:

    • Prepare two flasks with the test organism at a starting concentration of approximately 5 x 10⁶ CFU/mL in CAMHB.

    • To one flask (test), add this compound at a clinically relevant concentration (e.g., 4x MIC).

    • The second flask (control) receives no antibiotic.

    • Incubate both flasks for a short period (e.g., 1-2 hours) at 35 ± 2°C with shaking.

  • Removal of Antibiotic:

    • After the exposure period, rapidly remove the this compound from the test culture. This can be achieved by a 1:1000 dilution into fresh, pre-warmed CAMHB or by centrifugation of the culture, removal of the supernatant, and resuspension of the bacterial pellet in fresh, pre-warmed CAMHB. The control culture should be treated similarly.

  • Regrowth Phase:

    • Incubate both the test and control cultures at 35 ± 2°C with shaking.

    • Monitor the growth in both cultures at regular intervals (e.g., every hour) by measuring the optical density or by performing viable counts (as in the time-kill assay).

  • Calculation of PAE:

    • The PAE is calculated using the formula: PAE = T - C, where:

      • T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

      • C is the time required for the viable count in the control culture to increase by 1 log₁₀ after the same dilution or washing procedure.

Aminoglycosides, including this compound, are known to exhibit a concentration-dependent PAE.[6]

Conclusion

This compound demonstrates potent bactericidal activity against a wide range of Gram-negative bacteria by inhibiting protein synthesis. Its in vitro efficacy, characterized by low MIC and MBC values, makes it a valuable agent in the treatment of susceptible infections. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other antimicrobial agents, which is essential for both clinical microbiology and drug development. The provided visualizations of its mechanism and experimental workflows serve to clarify these complex processes for researchers and professionals in the field.

References

A Technical Guide to the Molecular Landscape of Sisomicin (C19H37N5O7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the aminoglycoside antibiotic, sisomicin (B1680986). With the molecular formula C19H37N5O7, this compound presents a unique structural architecture, distinguished by an unsaturated sugar ring that contributes to its potent antibacterial activity.[1][2] This document details its molecular structure, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, it elucidates the mechanism of action of this compound, offering a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Identity

This compound is a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis.[3][4] Its structure is fundamentally composed of three key moieties: a central 2-deoxystreptamine (B1221613) ring, a garosamine (B1245194) sugar, and a unique unsaturated hexose (B10828440) ring.[5] This unsaturated sugar ring, specifically a 2,6-diamino-2,3,4,6-tetradeoxy-α-D-glycero-hex-4-enopyranosyl unit, is a defining feature that distinguishes it from other aminoglycosides like gentamicin (B1671437) C1a and contributes to its enhanced antibacterial efficacy.[1][2]

Key Structural Features:

  • Unsaturated Sugar Ring (Ring I): Possesses a double bond between C4' and C5', resulting in a partially planar conformation. This feature is crucial for its interaction with the bacterial ribosome.[1][2]

  • 2-Deoxystreptamine (Ring II): The central aminocyclitol core common to many aminoglycosides.

  • Garosamine (Ring III): A monosaccharide derivative attached to the 2-deoxystreptamine ring.

The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-{[(1S,2S,3R,4S,6R)-4,6-diamino-3-{[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-5-methyl-4-(methylamino)oxane-3,5-diol.[6]

Molecular Structure Diagram

sisomicin_structure cluster_ring1 Unsaturated Sugar Ring (I) cluster_ring2 2-Deoxystreptamine (II) cluster_ring3 Garosamine (III) C4p C4' C5p C5' C4p->C5p C6p C6' C5p->C6p O5p O5' C6p->O5p N6p N6' C6p->N6p C1p C1' C2p C2' C1p->C2p O4 O4 C1p->O4 O C3p C3' C2p->C3p N2p N2' C2p->N2p C3p->C4p O5p->C1p C1 C1 C2 C2 C1->C2 N1 N1 C1->N1 C3 C3 C2->C3 C4 C4 C3->C4 N3 N3 C3->N3 C5 C5 C4->C5 C4->O4 C6 C6 C5->C6 O5 O5 C5->O5 C6->C1 O6 O6 C6->O6 O5pp O5'' C6->O5pp O C1pp C1'' C2pp C2'' C1pp->C2pp C3pp C3'' C2pp->C3pp C4pp C4'' C3pp->C4pp N3pp N3'' C3pp->N3pp C5pp C5'' C4pp->C5pp N4pp N4'' C4pp->N4pp C6pp C6'' C5pp->C6pp C5pp->O5pp O5pp->C1pp

Caption: 2D chemical structure of this compound, highlighting its three constituent rings.

Physicochemical and Quantitative Data

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

PropertyValueReference
Molecular FormulaC19H37N5O7[3][6]
Molar Mass447.533 g·mol−1[3]
CAS Number32385-11-8[6]
pKa Values of Amino Groups

The amino groups of this compound are key to its biological activity, as their positive charges facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of ribosomal RNA.[7] The individual pKa values of these groups have been determined using multinuclear NMR spectroscopy.[7][8]

Amino GrouppKa Value (determined by 1H NMR)pKa Value (determined by 13C NMR)pKa Value (determined by 15N HMBC)
N-18.108.118.09
N-36.786.786.77
N-2'7.367.377.35
N-6'9.359.369.34
N-3''7.657.667.64
Data sourced from ACS Omega, 2020.[7]

Experimental Protocols for Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography has been instrumental in providing a three-dimensional atomic-level view of this compound and its interaction with the bacterial ribosomal A-site.[1][2]

Methodology:

  • Crystallization: this compound is co-crystallized with a synthetic RNA oligonucleotide that mimics the bacterial ribosomal decoding A-site. This is a critical and often challenging step to obtain high-quality crystals suitable for diffraction.[9]

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is generated and recorded on a detector.[9] The angles and intensities of these diffracted X-rays are measured.[9]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the crystal. From this map, the positions of the atoms in the this compound-RNA complex are determined and refined to generate a final, high-resolution 3D structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution.[10] Multinuclear NMR has been specifically used to determine the individual pKa values of this compound's amino groups.[7][11]

Methodology for pKa Determination:

  • Sample Preparation: A solution of this compound is prepared in D2O.

  • Titration: The pD of the solution is adjusted by the addition of NaOD or DCl.

  • Spectral Acquisition: 1H, 13C, and 15N HMBC NMR spectra are acquired at various pD values.

  • Data Analysis: The chemical shifts of the nuclei adjacent to the amino groups are plotted against the pD. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the individual amino groups.[12]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to characterize related impurities.[13] Liquid chromatography-mass spectrometry (LC-MS) is a common technique used for this purpose.[13][14]

Methodology for Impurity Characterization:

  • Chromatographic Separation: this compound and its impurities are separated using reversed-phase liquid chromatography with a volatile ion-pairing agent like trifluoroacetic acid (TFA).[13][14]

  • Mass Analysis: The separated compounds are introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Fragmentation Analysis (MSn): Tandem mass spectrometry (MS/MS or MSn) is used to fragment the ions of the impurities. The resulting fragmentation patterns are compared with that of the this compound reference standard to deduce the structures of the unknown compounds.[13]

Mechanism of Action and Signaling Pathway

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[15][16] Like other aminoglycosides, its primary target is the bacterial ribosome, specifically the 16S rRNA within the 30S ribosomal subunit.[15][17]

The key steps in its mechanism of action are:

  • Binding to the 30S Ribosomal Subunit: this compound binds to the A-site (decoding site) of the 30S ribosomal subunit.[1][15] This binding is stabilized by electrostatic interactions between the protonated amino groups of the drug and the phosphate backbone of the rRNA.

  • Interference with Protein Synthesis: This binding event disrupts protein synthesis in several ways:

    • It interferes with the initiation complex formation of the 70S ribosome.[15]

    • It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[15][17]

    • It can lead to premature termination of translation.[15]

  • Bacterial Cell Death: The accumulation of non-functional or toxic proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[17]

This compound's Impact on Bacterial Protein Synthesis

sisomicin_moa cluster_ribosome Bacterial Ribosome rRNA_30S 30S Ribosomal Subunit (A-Site) Protein Functional Protein rRNA_30S->Protein Correct Translation NonFunctional_Protein Non-Functional/Truncated Protein rRNA_30S->NonFunctional_Protein Causes misreading of mRNA rRNA_50S 50S Ribosomal Subunit This compound This compound This compound->rRNA_30S Binds to mRNA mRNA mRNA->rRNA_30S Translation tRNA Aminoacyl-tRNA tRNA->rRNA_30S Codon Recognition Cell_Death Bacterial Cell Death NonFunctional_Protein->Cell_Death Leads to

Caption: Mechanism of action of this compound, illustrating its binding to the 30S ribosomal subunit and subsequent disruption of protein synthesis.

Experimental Workflow for Structural Analysis

The comprehensive structural characterization of a complex natural product like this compound involves a multi-faceted analytical approach.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Elucidation Fermentation Fermentation of Micromonospora inyoensis Extraction Extraction of Crude Product Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS Sample NMR NMR Spectroscopy (Connectivity & Stereochemistry) Purification->NMR Sample Xray X-ray Crystallography (3D Structure) Purification->Xray Sample for Crystallization Final_Structure Definitive Structure of this compound MS->Final_Structure NMR->Final_Structure Xray->Final_Structure

Caption: A typical experimental workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound remains a significant member of the aminoglycoside class of antibiotics. Its unique structural feature, the unsaturated sugar ring, provides a basis for its potent antibacterial activity and serves as a scaffold for the development of next-generation aminoglycosides. The detailed understanding of its structure and mechanism of action, derived from advanced analytical techniques, is crucial for ongoing research into overcoming bacterial resistance and designing novel therapeutic agents.

References

An In-depth Technical Guide to Sisomicin's Mode of Action and Binding to Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sisomicin (B1680986) is a potent 4,6-disubstituted aminoglycoside antibiotic with broad-spectrum bactericidal activity, particularly against Gram-negative pathogens.[1] Its primary mechanism of action involves the high-affinity binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to the inhibition of bacterial protein synthesis.[2][3] This interaction disrupts the fidelity of translation in several ways: it interferes with the formation of the 70S initiation complex, causes misreading of the mRNA codon, and leads to premature termination of translation.[2] The culmination of these events is the production of aberrant and non-functional proteins, which is ultimately lethal to the bacterium.[2]

Structurally, this compound's enhanced potency compared to some other aminoglycosides is attributed to its unsaturated sugar ring I.[1] This feature allows for a unique stacking interaction with the G1491 residue of the 16S rRNA, contributing to its strong binding affinity.[1] This technical guide provides a comprehensive overview of this compound's mode of action, its specific interactions with the bacterial ribosome, quantitative data on its activity, and detailed protocols for key experimental procedures used in its study.

Mode of Action: A Multi-pronged Attack on Protein Synthesis

This compound exerts its bactericidal effects by targeting the intricate process of protein synthesis at the ribosomal level. The overall mechanism can be broken down into several key steps:

  • Binding to the 30S Ribosomal Subunit: this compound specifically binds to the decoding A-site of the 16S rRNA in the 30S ribosomal subunit.[2][3] This binding is a critical initiating event for its antibacterial activity.

  • Disruption of the Initiation Complex: The binding of this compound can interfere with the proper formation of the 70S initiation complex, which is essential for the commencement of protein synthesis.[2]

  • Induction of mRNA Misreading: A hallmark of aminoglycoside action, this compound binding distorts the conformation of the A-site. This leads to the inaccurate pairing of aminoacyl-tRNA to the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[2]

  • Premature Termination of Translation: this compound can also cause the premature termination of translation, leading to the production of truncated, non-functional proteins.[2]

The accumulation of these faulty proteins disrupts essential cellular processes, including metabolism and cell wall integrity, ultimately leading to bacterial cell death.[2]

This compound This compound Enters Bacterial Cell Binding Binds to 30S Ribosomal Subunit (A-site of 16S rRNA) This compound->Binding Disruption Disruption of Initiation Complex Binding->Disruption Misreading Induction of mRNA Misreading Binding->Misreading Termination Premature Termination Binding->Termination AberrantProteins Synthesis of Aberrant/ Truncated Proteins Disruption->AberrantProteins Misreading->AberrantProteins Termination->AberrantProteins CellDeath Bacterial Cell Death AberrantProteins->CellDeath

Diagram 1. this compound's Mode of Action.

Molecular Binding to the Bacterial Ribosome

The high-affinity interaction between this compound and the bacterial ribosome has been elucidated through X-ray crystallography studies.

  • Binding Site: this compound binds within the major groove of the decoding A-site of the 16S rRNA.[1] This pocket is formed by a specific conformation of the rRNA, creating a precise binding site for the antibiotic.

  • Key Interactions: The binding is stabilized by a network of hydrogen bonds between this compound and the rRNA.[1] Specifically, this compound forms approximately 11 hydrogen bonds with the bases and phosphate (B84403) oxygen atoms of the A-site.[1] Key rRNA residues involved in this interaction include A1408, G1491, A1492, and A1493 (E. coli numbering).[1]

  • Unique Stacking Interaction: A distinguishing feature of this compound's binding is the interaction of its unsaturated sugar ring I with the G1491 residue.[1] Unlike the CH/π interactions observed with other aminoglycosides like gentamicin (B1671437), the partially planar conformation of this compound's ring I allows for a more favorable stacking interaction, which is thought to contribute to its enhanced antibacterial activity.[1]

  • Conformational Changes: Upon binding, this compound induces a conformational change in the A-site, most notably the flipping out of residues A1492 and A1493 from the helical stack. This conformational switch is crucial for the misreading of the mRNA code.

cluster_A_Site Ribosomal A-Site (16S rRNA) A1408 A1408 G1491 G1491 A1492 A1492 (flipped out) A1493 A1493 (flipped out) This compound This compound This compound->A1408 H-bonds This compound->G1491 Stacking Interaction This compound->A1492 H-bonds This compound->A1493 H-bonds

Diagram 2. this compound Binding to the Ribosomal A-Site.

Quantitative Data

Table 1: Comparative In Vitro Activity of this compound and Other Aminoglycosides (MIC in µg/mL)

OrganismThis compoundGentamicinTobramycin (B1681333)AmikacinKanamycinReference
Pseudomonas aeruginosaVariesVariesLower MICVariesHigher MIC[4]
Serratia spp.More ActiveLess ActiveLess Active--[4]
Proteus (indole-positive)More ActiveLess ActiveLess Active--[4]
Proteus (indole-negative)More ActiveLess Active---[4]
E. coli, Klebsiella, EnterobacterSimilarSimilarSimilarSimilar-[4]

Note: The qualitative comparisons are based on the cited literature. Actual MIC values can vary significantly based on the specific strain and testing methodology.

Table 2: Inhibition of In Vitro Protein Synthesis by this compound and Other Antibiotics (IC50)

AntibioticIC50 (µM)Organism/SystemReference
This compoundNot explicitly statedE. coli[5]
Viomycin>10E. coli[5]
Edeine~0.1E. coli[5]
Pactamycin~0.1E. coli[5]
Linezolid~10E. coli[5]
Kasugamycin>100E. coli[5]

Note: This table provides comparative data from a single study to illustrate relative potencies under those specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with the bacterial ribosome.

X-ray Crystallography of this compound-Ribosome A-Site Complex

This protocol is adapted from studies on the crystallization of aminoglycosides with RNA models of the ribosomal A-site.[1]

  • Preparation of RNA and this compound:

    • Synthesize or purchase a short RNA oligonucleotide that mimics the bacterial ribosomal A-site. A commonly used sequence is a 27-mer RNA hairpin.

    • Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Prepare a stock solution of this compound sulfate (B86663) in nuclease-free water.

  • Crystallization:

    • Prepare a crystallization solution containing 1 mM RNA, 2 mM this compound sulfate, and 50 mM sodium cacodylate (pH 7.0).

    • Use the hanging-drop vapor diffusion method at 20-30°C.

    • Mix 1 µL of the RNA-sisomicin solution with 1 µL of a reservoir solution containing 50 mM sodium cacodylate (pH 7.0), 1 mM spermine (B22157) tetrahydrochloride, 1% (v/v) 2-methyl-2,4-pentanediol, and a range of monovalent or divalent cation chlorides (e.g., 10-750 mM ammonium (B1175870) chloride or sodium chloride).

  • Data Collection and Structure Determination:

    • Mount the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron radiation source.

    • Process the diffraction data and solve the structure using molecular replacement with a known RNA duplex structure.

    • Refine the model of the this compound-RNA complex.

In Vitro Transcription/Translation (IVTT) Inhibition Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a coupled bacterial IVTT system.[6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in nuclease-free water.

    • Create a serial dilution of this compound to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Use a commercial E. coli-based coupled IVTT kit containing S30 extract, amino acids, and energy sources.

    • Use a plasmid DNA template encoding a reporter gene, such as firefly luciferase.

  • Assay Setup:

    • In a 96-well microplate, set up the IVTT reactions according to the kit manufacturer's instructions.

    • To each reaction, add a specific concentration of this compound or a vehicle control (water).

    • Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Data Analysis:

    • After incubation, add a luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition of protein synthesis for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Prepare this compound Dilutions and IVTT Reaction Mix Incubate Incubate at 37°C (1-2 hours) Start->Incubate AddLuciferase Add Luciferase Assay Reagent Incubate->AddLuciferase Measure Measure Luminescence AddLuciferase->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze

Diagram 3. Experimental Workflow for IC50 Determination.
Nitrocellulose Filter Binding Assay

This assay is used to quantify the binding of this compound to ribosomes.[7][8]

  • Preparation of Components:

    • Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

    • Use radiolabeled this compound (e.g., [³H]this compound) or perform a competition assay with a known radiolabeled aminoglycoside.

    • Prepare a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 60 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol).

  • Binding Reaction:

    • In a series of tubes, incubate a fixed concentration of ribosomes with increasing concentrations of radiolabeled this compound.

    • Allow the binding to reach equilibrium (e.g., 30-60 minutes at 37°C).

  • Filtration and Quantification:

    • Rapidly filter the binding reactions through a nitrocellulose membrane using a dot-blot or filter manifold apparatus. Ribosomes and ribosome-bound this compound will be retained on the filter, while free this compound will pass through.

    • Wash the filters with cold binding buffer to remove non-specifically bound ligand.

    • Dry the filters and quantify the amount of radioactivity retained on each filter using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Plot the amount of bound this compound as a function of the free this compound concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Prepare Prepare Radiolabeled this compound, Ribosomes, and Buffers Incubate Incubate Ribosomes with Varying [this compound] Prepare->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Quantify Quantify Radioactivity on Filters Wash->Quantify Analyze Plot Binding Curve and Determine Kd Quantify->Analyze

Diagram 4. Experimental Workflow for Filter Binding Assay.
Toeprinting Assay

This primer extension inhibition assay can be used to precisely map the binding site of this compound on the 16S rRNA.[9][10]

  • Preparation of Components:

    • Prepare an mRNA template containing the 16S rRNA A-site sequence.

    • Design a DNA primer that anneals downstream of the A-site sequence and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

    • Isolate 30S ribosomal subunits.

  • Formation of the Ribosome-mRNA Complex:

    • Incubate the mRNA template with 30S ribosomal subunits in a suitable buffer to allow for complex formation.

    • Add this compound at various concentrations to the reactions.

  • Primer Extension:

    • Anneal the labeled primer to the mRNA in the complex.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it is blocked by the bound ribosome, creating a "toeprint".

  • Analysis:

    • Denature the samples and run them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.

    • The position of the primer extension stop (the toeprint) indicates the location of the leading edge of the ribosome, allowing for the precise mapping of the this compound-induced ribosome stalling site.

Conclusion

This compound is a highly effective aminoglycoside antibiotic that disrupts bacterial protein synthesis through a multifaceted mechanism centered on its high-affinity binding to the ribosomal A-site. Its unique structural features contribute to a potent inhibitory activity that has made it a valuable therapeutic agent and a lead compound for the development of novel antibiotics. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ribosome-targeting antibiotics, which is crucial in the ongoing effort to combat antibiotic resistance.

References

The Sisomicin Biosynthetic Pathway in Micromonospora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the genetic and biochemical intricacies of sisomicin (B1680986) production, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent aminoglycoside antibiotic produced by the actinomycete Micromonospora inyoensis.[1] Its unique unsaturated aminocyclitol structure confers a broad spectrum of activity against various bacterial pathogens. Understanding the biosynthetic pathway of this compound is crucial for endeavors in strain improvement, yield optimization, and the generation of novel aminoglycoside derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, the proposed enzymatic cascade, and the regulatory mechanisms governing its production. While much of our understanding is inferred from the closely related and well-studied gentamicin (B1671437) biosynthetic pathway, this guide consolidates the available information on this compound and provides a framework for future research.

The this compound Biosynthetic Gene Cluster (sis)

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (sis) within the genome of Micromonospora inyoensis. This cluster spans approximately 47 kilobases (kb) and comprises 37 open reading frames (ORFs), designated sis1 through sis37.[1] These genes encode the enzymes required for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the sugar moieties, and the subsequent tailoring reactions, as well as proteins involved in regulation, resistance, and transport. The organization of the sis gene cluster shares significant homology with the gentamicin biosynthetic gene cluster (gen) from Micromonospora echinospora, suggesting a conserved evolutionary origin and a similar biosynthetic logic.[1][2]

Table 1: Inferred Functions of Genes in the this compound (sis) Biosynthetic Gene Cluster

Based on homology to the gentamicin gene cluster and other aminoglycoside biosynthetic pathways, the putative functions of the 37 sis genes are summarized below. It is important to note that the specific function of each sis gene product requires experimental validation.

Gene CategoryGene Name(s)Proposed FunctionHomolog in Gentamicin Cluster (if known)
Core Biosynthesis sis genes homologous to gntA, gntB, gtmA, gtmB, gtmCSynthesis of the 2-deoxystreptamine (2-DOS) aminocyclitol core from D-glucose-6-phosphate.gntA, gntB, gtmA, gtmB, gtmC
sis genes homologous to glycosyltransferasesAttachment of sugar moieties to the 2-DOS core.GenM1, GenM2
Modification/Tailoring sis gene homologous to genPPhosphotransferase involved in the 3',4'-dideoxygenation of an intermediate.[3][4]GenP
sis gene homologous to genB3PLP-dependent enzyme with dual function: elimination of phosphate (B84403) and water for dideoxygenation and C-6' transamination.[3][4]GenB3
sis gene homologous to genB4PLP-dependent enzyme catalyzing the reduction of the C-4',5' double bond.[3]GenB4
sis genes homologous to methyltransferasesMethylation of amino and hydroxyl groups.GenN, GenK
sis genes homologous to aminotransferasesIntroduction of amino groups at various positions.GenS2, GenB1, GenB2
sis genes homologous to dehydrogenases/reductasesOxidation and reduction reactions during intermediate modifications.GenD2
Regulation sis gene homologous to LuxR family transcriptional regulatorsPositive or negative regulation of gene cluster expression.-
Resistance sis gene homologous to aminoglycoside phosphotransferases/acetyltransferasesSelf-resistance mechanism to prevent suicide of the producing organism.-
Transport sis genes homologous to ABC transporters/MFS transportersExport of this compound out of the cell.-
Unknown/Other Remaining sis genesFunctions yet to be determined, potentially involved in precursor supply or pathway optimization.-

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that can be divided into three main stages: 1) formation of the central 2-deoxystreptamine (2-DOS) ring, 2) glycosylation with specific sugar units, and 3) a series of tailoring reactions to yield the final active compound. The proposed pathway is largely based on the well-characterized gentamicin biosynthetic pathway.[2][5]

Stage 1: Formation of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of the central aminocyclitol core, 2-DOS, initiates from the primary metabolite D-glucose-6-phosphate. A series of enzymatic reactions, including cyclization, amination, and oxidation/reduction steps, are catalyzed by enzymes encoded within the sis gene cluster, homologous to those in the gentamicin pathway.[2]

Stage 2: Glycosylation

Following the formation of 2-DOS, glycosyltransferases encoded by the sis cluster attach the precursor sugar moieties. The initial glycosylation steps are believed to lead to the formation of intermediates such as paromamine (B1213074) and gentamicin A2.[2]

Stage 3: Tailoring Reactions

A series of intricate tailoring reactions modify the pseudotrisaccharide intermediate to produce this compound. These steps are crucial for the bioactivity of the final molecule. Key tailoring steps include:

  • 3',4'-Dideoxygenation: This critical step, which distinguishes this compound and gentamicin from many other aminoglycosides, is thought to be a multi-enzyme process. A phosphotransferase, homologous to GenP, likely phosphorylates the 3'-hydroxyl group of an intermediate. Subsequently, a PLP-dependent enzyme, homologous to GenB3, catalyzes the elimination of both the 3'-phosphate and the 4'-hydroxyl group, resulting in a double bond.[3][4]

  • C-6' Amination: The same GenB3 homolog is also proposed to catalyze the transamination at the C-6' position.[3]

  • Double Bond Reduction: An enzyme homologous to GenB4 is believed to catalyze the reduction of the C-4',5' double bond.[3]

Sisomicin_Biosynthesis D_glucose_6_phosphate D-Glucose-6-phosphate Two_DOS 2-Deoxystreptamine (2-DOS) D_glucose_6_phosphate->Two_DOS Multiple Steps (sis gene products) Paromamine Paromamine Two_DOS->Paromamine Glycosylation (sis GTs) Gentamicin_A2 Gentamicin A2 Paromamine->Gentamicin_A2 Glycosylation (sis GTs) JI_20A JI-20A Intermediate Gentamicin_A2->JI_20A Series of modifications (sis gene products) Phosphorylated_Intermediate 3'-Phosphorylated Intermediate JI_20A->Phosphorylated_Intermediate Phosphorylation (Sis-GenP homolog) Unsaturated_Intermediate 3',4'-Unsaturated Intermediate Phosphorylated_Intermediate->Unsaturated_Intermediate Phosphate & Water Elimination (Sis-GenB3 homolog) This compound This compound Unsaturated_Intermediate->this compound C-6' Amination & Double Bond Reduction (Sis-GenB3/B4 homologs)

Figure 1: Proposed Biosynthetic Pathway of this compound.

Regulatory Mechanisms

The expression of the sis biosynthetic gene cluster is tightly regulated to ensure this compound is produced at the appropriate time and in response to specific environmental cues. While the specific regulatory network for this compound biosynthesis has not been fully elucidated, analysis of the gene cluster and comparison with other aminoglycoside pathways suggest the involvement of pathway-specific regulatory proteins. The presence of genes homologous to the LuxR family of transcriptional regulators within or near aminoglycoside biosynthetic gene clusters is a recurring theme.[6] These regulators often act as transcriptional activators, binding to promoter regions of biosynthetic genes to initiate their expression.

Sisomicin_Regulation Environmental_Signal Environmental Signal (e.g., nutrient limitation, cell density) LuxR_Regulator Sis-LuxR Regulator (Inactive) Environmental_Signal->LuxR_Regulator Activation Signal Active_LuxR Sis-LuxR Regulator (Active) LuxR_Regulator->Active_LuxR Conformational Change sis_promoter sis gene promoters Active_LuxR->sis_promoter Binds to promoter Sis_Biosynthesis This compound Biosynthesis sis_promoter->Sis_Biosynthesis Initiates Transcription

Figure 2: Hypothetical Regulatory Cascade for this compound Biosynthesis.

Experimental Protocols

Gene Knockout via Homologous Recombination

This protocol describes a general workflow for creating a targeted gene deletion in M. inyoensis using a suicide vector-based homologous recombination strategy.

Gene_Knockout_Workflow Construct_Vector 1. Construct Knockout Vector - Clone upstream & downstream flanking regions of target gene. - Insert resistance cassette between flanks in a suicide vector. Conjugation 2. Intergeneric Conjugation - Transfer knockout vector from E. coli to M. inyoensis. Construct_Vector->Conjugation Single_Crossover 3. Select for Single Crossover Events - Plate on selective medium for the resistance cassette. Conjugation->Single_Crossover Second_Crossover 4. Screen for Double Crossover Events - Culture single crossover mutants without selection. - Screen for loss of vector backbone marker. Single_Crossover->Second_Crossover Confirmation 5. Confirm Gene Deletion - PCR analysis and Southern blotting. Second_Crossover->Confirmation

Figure 3: General Workflow for Gene Knockout in Micromonospora.

Protocol Details:

  • Construction of the Knockout Vector:

    • Amplify by PCR the upstream and downstream regions (homology arms, typically 1-2 kb) flanking the target sis gene from M. inyoensis genomic DNA.

    • Clone these homology arms into a suitable suicide vector (e.g., a plasmid that cannot replicate in Micromonospora) on either side of a selectable marker, such as an apramycin (B1230331) resistance gene.

    • The vector should also contain a counter-selectable marker if a two-step selection process is desired.

  • Intergeneric Conjugation:

    • Transform the final knockout construct into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Grow both the E. coli donor and the M. inyoensis recipient strains to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., ISP4 agar).

    • Incubate to allow for conjugation to occur.

  • Selection and Screening:

    • Overlay the conjugation plates with an appropriate antibiotic to select for M. inyoensis exconjugants that have integrated the plasmid via a single crossover event.

    • Isolate and culture the resulting resistant colonies.

    • To select for the second crossover event (which results in the deletion of the target gene), culture the single crossover mutants in non-selective liquid medium for several generations.

    • Plate the culture onto a medium that allows for the screening or selection of colonies that have lost the vector backbone.

    • Confirm the gene deletion in putative double crossover mutants by PCR using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression and Enzyme Assays

To characterize the function of individual sis enzymes, heterologous expression in a more genetically tractable host, such as Streptomyces coelicolor or E. coli, is a common strategy.

Protocol for Heterologous Expression and In Vitro Enzyme Assay:

  • Gene Cloning and Expression:

    • Amplify the coding sequence of the target sis gene from M. inyoensis genomic DNA.

    • Clone the gene into a suitable expression vector under the control of an inducible promoter (e.g., tipA promoter for Streptomyces or T7 promoter for E. coli).

    • Transform the expression construct into the chosen heterologous host.

    • Induce protein expression and purify the recombinant enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Enzyme Assay:

    • The specific assay conditions will depend on the predicted function of the enzyme. For example, for a putative glycosyltransferase:

      • Prepare a reaction mixture containing the purified enzyme, a suitable buffer, the acceptor substrate (e.g., 2-DOS or a pseudodisaccharide intermediate), and the activated sugar donor (e.g., UDP-glucose).

      • Incubate the reaction at an optimal temperature for a defined period.

      • Quench the reaction and analyze the products by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data regarding the this compound biosynthetic pathway. This includes enzyme kinetic parameters (Km, kcat), substrate specificities, and reaction yields for the individual enzymatic steps. The generation of such data through the biochemical characterization of the sis enzymes is a critical area for future research.

Table 2: Fermentation Yields of this compound in Micromonospora inyoensis

Recent studies on strain improvement have reported varying titers of this compound production.

StrainFermentation ConditionsThis compound Titer (U/mL)Reference
M. inyoensis OG-1 (starting strain)Shake flask1042[7]
M. inyoensis H6-32 (mutant)Shake flask1486[7]
M. inyoensis H6-32 (mutant)5-L fermenter with optimized conditions1780[7]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Micromonospora inyoensis represents a fascinating example of microbial secondary metabolism. While significant progress has been made in identifying the gene cluster and proposing a biosynthetic route based on homology to the gentamicin pathway, a substantial amount of research is still required for a complete understanding. Future efforts should focus on the systematic functional characterization of each sis gene product through gene knockout studies and in vitro biochemical assays. The elucidation of the regulatory network governing the expression of the sis cluster will be crucial for rational strain improvement strategies. Furthermore, the heterologous expression of the entire biosynthetic pathway in a more amenable host could pave the way for the combinatorial biosynthesis of novel aminoglycoside antibiotics with improved therapeutic properties. This technical guide provides a solid foundation for these future endeavors, which hold great promise for the fields of drug discovery and metabolic engineering.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Sisomicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of sisomicin (B1680986), a broad-spectrum aminoglycoside antibiotic. The MIC is a critical metric in antimicrobial susceptibility testing (AST), defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Accurate MIC determination is essential for surveillance of antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and accuracy of results.

Data Presentation: this compound MIC Ranges

The following table summarizes the MIC ranges, including MIC₅₀ and MIC₉₀ values, of this compound against a variety of common Gram-positive and Gram-negative bacteria. These values have been compiled from various studies and serve as a reference for the expected in vitro activity of this compound.

Bacterial SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Staphylococcus aureus3970.125 - 20.51[2]
Pseudomonas aeruginosa7,452≤0.25 - >3228[3]
Escherichia coli1,571Not Specified0.51[4]
Klebsiella pneumoniae2,774Not Specified0.52[5]
Enterococcus faecalis127Not Specified≤4≤4[6]

Note: MIC values can vary depending on the geographical location, the source of the isolates, and the specific methodology used. The data presented here is for informational purposes.

Experimental Protocols

The following protocols are based on the CLSI M07 guidelines for broth microdilution, a widely accepted and standardized method for MIC determination.[7][8][9]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[7][8][9] It involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits growth.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of This compound in 96-Well Plate prep_media->serial_dilution prep_this compound->serial_dilution inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read and Record MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

a. Materials:

  • This compound standard powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Single-channel pipettes and sterile tips

  • Sterile diluent (e.g., sterile deionized water or appropriate solvent)

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Turbidity meter or McFarland 0.5 turbidity standard

  • Bacterial culture to be tested (18-24 hour culture on a non-selective agar (B569324) plate)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)[10]

b. Preparation of this compound Stock Solution:

  • Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL).[11] The following formula can be used: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)]

  • Dissolve the calculated amount of this compound powder in a sterile diluent. For this compound, sterile deionized water is typically used.

  • Ensure the powder is completely dissolved by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter if not prepared from sterile powder.

  • Store the stock solution in sterile aliquots at -70°C or as recommended by the manufacturer.

c. Preparation of Bacterial Inoculum:

  • From an 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing sterile saline or broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

d. Broth Microdilution Procedure:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution (e.g., 1280 µg/mL) to the first well of each row to be tested. This results in a total volume of 100 µL and a this compound concentration of 640 µg/mL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic.

  • The last two wells of each row should serve as controls: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).

  • Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension (prepared in step c). This will result in a final volume of 100 µL in each well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

e. Reading and Interpreting the MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MIC for the quality control strain should fall within the acceptable range as defined by CLSI or EUCAST guidelines.

Quality Control

Regular quality control is crucial to ensure the accuracy and reproducibility of MIC testing.[7][10]

  • QC Strains: Use well-characterized reference strains with known MIC values for the antimicrobial agent being tested. For aminoglycosides like this compound, recommended QC strains include E. coli ATCC 25922, P. aeruginosa ATCC 27853, and S. aureus ATCC 29213.[10]

  • Frequency: Perform QC testing each time a new batch of reagents is used or at regular intervals as defined by the laboratory's quality assurance program.

  • Acceptance Criteria: The MIC value obtained for the QC strain must fall within the acceptable ranges specified in the current CLSI M100 document or EUCAST QC tables. If the QC result is out of range, the test results for the clinical isolates are considered invalid, and the entire procedure should be repeated after troubleshooting.

Signaling Pathways and Logical Relationships

The determination of an MIC value follows a logical progression of steps, each dependent on the successful completion of the previous one. The following diagram illustrates this logical relationship.

Logical_Relationship cluster_inputs Initial Inputs cluster_standardization Standardization cluster_execution Experimental Execution cluster_output Result bacterial_isolate Pure Bacterial Isolate standardized_inoculum Standardized Inoculum (0.5 McFarland) bacterial_isolate->standardized_inoculum sisomicin_powder This compound Standard Powder stock_solution Accurate Stock Solution of this compound sisomicin_powder->stock_solution growth_media Appropriate Growth Media serial_dilutions Accurate Serial Dilutions growth_media->serial_dilutions controlled_incubation Controlled Incubation (Time and Temperature) standardized_inoculum->controlled_incubation stock_solution->serial_dilutions serial_dilutions->controlled_incubation valid_mic Valid and Reproducible MIC Value controlled_incubation->valid_mic

Caption: Logical flow for obtaining a valid MIC value.

References

Application Notes and Protocols: In Vitro Activity of Sisomicin Against Clinical Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro activity of sisomicin (B1680986), an aminoglycoside antibiotic, against a range of clinically relevant bacterial isolates. Detailed protocols for common antimicrobial susceptibility testing methods are also included to facilitate the evaluation of this compound in a laboratory setting.

Introduction

This compound is an aminoglycoside antibiotic derived from Micromonospora inyoensis. It demonstrates broad-spectrum bactericidal activity by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis.[1][2][3][4][5] This document summarizes key quantitative data on its in vitro efficacy and provides standardized protocols for its evaluation.

Data Presentation: In Vitro Activity of this compound

The in vitro activity of this compound has been evaluated against a variety of Gram-positive and Gram-negative clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Specifically, the MIC50 and MIC90 values—the concentrations required to inhibit 50% and 90% of the tested isolates, respectively—are presented.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacilli

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible
Escherichia coli5650.781.56>90% at ≤1.56 µg/mL[6]
Klebsiella spp.5650.781.56>90% at ≤1.56 µg/mL[6]
Enterobacter spp.228--No difference noted compared to gentamicin (B1671437) and tobramycin[7]
Serratia marcescens5651.56>6.25<90% at ≤1.56 µg/mL[6]
Proteus mirabilis5650.781.56>90% at ≤1.56 µg/mL[6]
Indole-positive Proteus228--More active than tobramycin[7]
Pseudomonas aeruginosa222--Significantly more active than gentamicin (p < 0.001)[8]
Citrobacter spp.228--No difference noted compared to gentamicin and tobramycin[7]
Salmonella spp.228--No difference noted compared to gentamicin and tobramycin[7]

Note: Data is compiled from multiple studies and testing conditions may vary. The specific MIC50 and MIC90 values were not always available in the reviewed literature, in which case a qualitative description of the activity is provided.

Table 2: In Vitro Activity of this compound Against Gram-Positive Cocci

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible
Staphylococcus aureus5650.390.39>90% at ≤1.56 µg/mL[6]
Enterococci228--No difference noted compared to gentamicin and tobramycin[7]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome. Specifically, it binds to the A-site of the 16S rRNA within the 30S ribosomal subunit. This binding interferes with protein synthesis in two primary ways: it can cause misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome along the mRNA. The culmination of these effects is the production of non-functional or toxic proteins and the ultimate death of the bacterial cell.

Sisomicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Participates in 30S 30S Subunit 30S->Protein_Synthesis Initiates mRNA mRNA mRNA->30S Binds to This compound This compound This compound->30S Binds to A-site This compound->Protein_Synthesis Inhibits Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Leads to misreading & Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Causes

Caption: this compound's mechanism of action targeting the 30S ribosomal subunit.

Experimental Protocols

The following are detailed protocols for determining the in vitro activity of this compound against clinical bacterial isolates. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid growth medium.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound of known concentration.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.

  • Bacterial Inoculum: Prepare a suspension of the test organism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the microtiter plates. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no antibiotic).

    • Sterility Control: A well containing uninoculated broth.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilute Perform 2-fold Serial Dilutions of this compound in Microtiter Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Test.

Protocol 2: Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium to determine the MIC.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare as in the broth microdilution method.

  • Agar Medium: Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

  • Bacterial Inoculum: Prepare as in the broth microdilution method.

  • Petri Dishes: Sterile, standard-sized petri dishes.

2. Procedure:

  • Agar Plate Preparation: Add appropriate volumes of the this compound stock solution to molten MHA to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension (approximately 1-2 µL per spot, delivering about 10⁴ CFU/spot). A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Controls:

    • Growth Control: An agar plate with no antibiotic, inoculated with the test organisms.

    • Sterility Control: An uninoculated agar plate containing the highest concentration of this compound.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the site of inoculation.

Agar_Dilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare Agar Plates with Serial Dilutions of this compound Prepare_Stock->Prepare_Plates Inoculate_Plates Spot Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (35°C, 16-20h) Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

Application Notes and Protocols: Sisomicin for the Treatment of Gentamicin-Resistant Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sisomicin (B1680986) is a broad-spectrum aminoglycoside antibiotic derived from Micromonospora inyoensis. Structurally similar to gentamicin (B1671437) C1a, it exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Of particular interest is its efficacy against bacterial strains that have developed resistance to gentamicin, a commonly used aminoglycoside. These application notes provide a comprehensive overview of the use of this compound in targeting gentamicin-resistant infections, including its mechanism of action, in vitro activity, and detailed protocols for susceptibility testing.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis.[3][4] Like other aminoglycosides, it binds to the 30S ribosomal subunit.[3][5] This binding interferes with the translation process in several ways: it can block the formation of the initiation complex, induce misreading of the mRNA template leading to the incorporation of incorrect amino acids, and cause premature termination of translation.[3] The resulting non-functional or truncated proteins are detrimental to the bacterial cell, leading to cell death.[3]

A key structural feature of this compound is its unsaturated sugar ring, which is believed to contribute to its high antibacterial activity, potentially through enhanced binding to the ribosomal A site.[5]

cluster_bacterium Bacterial Cell cluster_effects Effects on Protein Synthesis This compound This compound 30S_Subunit 30S Ribosomal Subunit This compound->30S_Subunit Binds to Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits Initiation_Block Blocks Initiation Complex Formation 30S_Subunit->Initiation_Block mRNA_Misreading Induces mRNA Misreading 30S_Subunit->mRNA_Misreading Premature_Termination Causes Premature Termination 30S_Subunit->Premature_Termination Cell_Death Cell_Death Protein_Synthesis->Cell_Death mRNA mRNA mRNA->Protein_Synthesis Template

Mechanism of action of this compound.

Mechanisms of Resistance

Bacterial resistance to aminoglycosides, including this compound, can occur through several mechanisms:

  • Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, rendering it inactive. These enzymes include acetyltransferases, phosphotransferases, and nucleotidyltransferases.[3]

  • Ribosomal Alterations: Mutations in the genes encoding the 30S ribosomal subunit can reduce the binding affinity of this compound to its target.[3]

  • Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of this compound, or bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.[3] this compound has shown activity against some strains where resistance to other aminoglycosides is due to impermeability.[6]

cluster_resistance Mechanisms of Resistance Sisomicin_Action This compound Action: Inhibition of Protein Synthesis Enzymatic_Modification Enzymatic Modification (e.g., Acetylation) Enzymatic_Modification->Sisomicin_Action Inactivates this compound Ribosomal_Alteration Ribosomal Alteration (Target Modification) Ribosomal_Alteration->Sisomicin_Action Prevents Binding Reduced_Permeability Reduced Permeability & Efflux Pumps Reduced_Permeability->Sisomicin_Action Reduces Intracellular Concentration

Mechanisms of bacterial resistance to this compound.

In Vitro Activity of this compound

Numerous studies have demonstrated the in vitro efficacy of this compound against a variety of bacterial pathogens, including strains resistant to gentamicin.

Table 1: Comparative In Vitro Activity of this compound and Gentamicin against Various Bacterial Species

Bacterial SpeciesThis compound Activity relative to GentamicinReference
Escherichia coliMore active[7]
Klebsiella spp.Less active[7]
Pseudomonas aeruginosaMore active[7]
Proteus mirabilisMore active[7]
Indole-negative ProteusSignificantly more active[8]
Indole-positive ProteusSlightly more active[8]
Serratia marcescensMore active than tobramycin (B1681333)[8]

Table 2: Susceptibility of Gentamicin-Resistant Strains to this compound

Bacterial SpeciesPercentage of Gentamicin-Resistant Strains Susceptible to this compoundReference
Pseudomonas aeruginosa42%[9]
Klebsiella spp.67%[9]

Clinical Efficacy

Clinical trials have shown this compound to be an effective treatment for serious systemic infections, with some studies indicating superior or equivalent efficacy compared to gentamicin.

Table 3: Clinical Trial Outcomes of this compound vs. Gentamicin in Systemic Infections

Study PopulationThis compound OutcomeGentamicin Outcomep-valueReference
64 patients with serious systemic infections74% overall cure rate (n=34)37% overall cure rate (n=30)0.005[10]
101 patients with serious gram-negative infections93% bacteriological response (pathogen elimination or significant reduction) (n=29)67% bacteriological response (n=31)0.06[11]
100 elderly male patients with complicated UTIs70% cure rate63% cure rateNot specified[12]

Experimental Protocols

Accurate determination of bacterial susceptibility to this compound is crucial for its effective clinical use. Standardized methods for antimicrobial susceptibility testing (AST) should be employed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland densitometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1000 µg/mL.

  • Preparation of Working Solutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plate: Add 50 µL of the appropriate this compound working solution to each well of the microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in CAMHB Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution MIC Determination.
Protocol 2: Determination of MIC by Agar (B569324) Dilution

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by inoculation with the test organism.

Materials:

  • This compound powder, analytical grade

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Antibiotic-Containing Agar: Prepare molten MHA and cool to 45-50°C. Add appropriate volumes of this compound stock solution to achieve the desired final concentrations in the agar. Pour the agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot-inoculate the standardized bacterial suspension onto the surface of the this compound-containing agar plates and a control plate (without antibiotic).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

Protocol 3: Disk Diffusion Susceptibility Testing

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • This compound-impregnated disks (e.g., 10 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter. Interpret the results (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints (e.g., from CLSI or EUCAST guidelines).

Conclusion

This compound demonstrates significant in vitro and clinical activity against a range of bacterial pathogens, including a notable proportion of gentamicin-resistant isolates. Its potent bactericidal action, coupled with a well-defined mechanism, makes it a valuable therapeutic option. The provided protocols for antimicrobial susceptibility testing are essential for guiding the appropriate and effective use of this compound in research and clinical settings.

References

Synergistic Effects of Sisomicin with Beta-Lactam Antibiotics: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic relationship between the aminoglycoside antibiotic, sisomicin (B1680986), and various beta-lactam antibiotics. The information presented herein is intended to guide researchers in designing and executing in vitro studies to evaluate and quantify this synergistic activity. Detailed protocols for checkerboard and time-kill assays are provided, along with data presentation tables and visualizations to facilitate experimental planning and data interpretation.

Introduction

The combination of aminoglycosides and beta-lactam antibiotics is a well-established strategy to combat a broad spectrum of bacterial infections, particularly those caused by Gram-negative bacilli. The primary mechanism underlying this synergy involves the disruption of the bacterial cell wall by beta-lactam antibiotics, which in turn facilitates the intracellular uptake of aminoglycosides like this compound.[1] Once inside the cell, this compound binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This collaborative action often results in a more potent and rapid bactericidal effect than either agent used alone.

Quantitative Analysis of Synergy

The synergistic effect of this compound in combination with various beta-lactam antibiotics has been quantified in several studies. The Fractional Inhibitory Concentration (FIC) index is a common metric derived from checkerboard assays to categorize the nature of the antibiotic interaction. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Activity of this compound with Penicillins and Cephalosporins Determined by Checkerboard Assay

Bacterial SpeciesBeta-Lactam AntibioticMinimum FIC IndexReference
Pseudomonas aeruginosa E-2Piperacillin0.38[2]
Serratia marcescens T-55Piperacillin0.38[2]
Escherichia coli KC-14Cefotetan0.26 - 0.50
Serratia marcescens T-55Cefotetan0.26 - 0.50
Pseudomonas aeruginosa E-2Cefotetan0.26 - 0.50
Escherichia coli KC-14Cefotaxime0.26 - 0.50
Serratia marcescens T-55Cefotaxime0.26 - 0.50
Pseudomonas aeruginosa E-2Cefotaxime0.26 - 0.50
Escherichia coli KC-14Latamoxef0.26 - 0.50
Serratia marcescens T-55Latamoxef0.26 - 0.50
Pseudomonas aeruginosa E-2Latamoxef0.26 - 0.50
Escherichia coli KC-14Cefsulodin0.26 - 0.50
Serratia marcescens T-55Cefsulodin0.26 - 0.50
Pseudomonas aeruginosa E-2Cefsulodin0.26 - 0.50
Pseudomonas aeruginosa E-2Cefmetazole (B193816)0.38[2]
Serratia marcescens T-55Cefmetazole0.38[2]

Table 2: Time-Kill Assay Results for this compound in Combination with Beta-Lactam Antibiotics

Bacterial SpeciesAntibiotic CombinationObservationReference
Pseudomonas aeruginosa E-2This compound + PiperacillinSynergistic effect observed[2]
Serratia marcescens T-55This compound + PiperacillinSynergistic effect observed[2]
Pseudomonas aeruginosa E-2This compound + CefmetazoleSynergistic effect observed[2]
Serratia marcescens T-55This compound + CefmetazoleSynergistic effect observed[2]
Escherichia coli KC-14This compound + CefotetanSynergistic effect observed
Serratia marcescens T-55This compound + CefotetanSynergistic effect observed
Pseudomonas aeruginosa E-2This compound + CefotetanSynergistic effect observed
Escherichia coli KC-14This compound + CefotaximeSynergistic effect observed
Serratia marcescens T-55This compound + CefotaximeSynergistic effect observed
Pseudomonas aeruginosa E-2This compound + CefotaximeSynergistic effect observed
Escherichia coli KC-14This compound + LatamoxefSynergistic effect observed
Serratia marcescens T-55This compound + LatamoxefSynergistic effect observed
Pseudomonas aeruginosa E-2This compound + LatamoxefSynergistic effect observed
Escherichia coli KC-14This compound + CefsulodinSynergistic effect observed
Serratia marcescens T-55This compound + CefsulodinSynergistic effect observed
Pseudomonas aeruginosa E-2This compound + CefsulodinSynergistic effect observed

Note: The referenced abstracts confirm a synergistic effect was observed via the time-kill method but do not provide specific quantitative data (e.g., log reduction in CFU/mL).

Mechanism of Synergistic Action

The synergistic interaction between this compound and beta-lactam antibiotics is a well-defined, sequential process. The following diagram illustrates this mechanism.

SynergyMechanism BetaLactam Beta-Lactam Antibiotic (e.g., Penicillins, Cephalosporins) CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) BetaLactam->CellWall Disruption Inhibition of Cell Wall Synthesis & Increased Permeability BetaLactam->Disruption Leads to CellWall->Disruption Uptake Enhanced Intracellular Uptake of this compound Disruption->Uptake Facilitates This compound This compound (Aminoglycoside) This compound->Uptake Ribosome 30S Ribosomal Subunit Uptake->Ribosome Binds to ProteinSynthesis Inhibition of Protein Synthesis Uptake->ProteinSynthesis Ribosome->ProteinSynthesis CellDeath Bactericidal Effect (Synergy) ProteinSynthesis->CellDeath Results in

Caption: Mechanism of synergy between beta-lactams and this compound.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

  • Sterile 96-well microtiter plates

  • This compound and beta-lactam antibiotic stock solutions of known concentration

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile multichannel pipettes and tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of the beta-lactam antibiotic horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of this compound vertically down the microtiter plate.

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

CheckerboardWorkflow Start Start PreparePlates Prepare 96-well plate with serial dilutions of Beta-Lactam (horizontal) and this compound (vertical) Start->PreparePlates PrepareInoculum Prepare bacterial inoculum (0.5 McFarland standard) PreparePlates->PrepareInoculum Inoculate Inoculate plate with bacterial suspension PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine MICs of individual drugs and combinations Incubate->ReadMIC CalculateFIC Calculate FIC Index (FICI) ReadMIC->CalculateFIC Interpret Interpret Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 4), or Antagonism (FICI > 4) CalculateFIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound and beta-lactam antibiotic stock solutions

  • Appropriate sterile broth medium

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum and dilute it in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes or flasks containing:

      • Growth control (no antibiotic)

      • This compound alone at a specific concentration (e.g., 0.5 x MIC, 1 x MIC)

      • Beta-lactam antibiotic alone at a specific concentration (e.g., 0.5 x MIC, 1 x MIC)

      • Combination of this compound and the beta-lactam antibiotic at the same concentrations.

  • Incubation and Sampling:

    • Incubate all tubes/flasks in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

    • Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

TimeKillWorkflow Start Start PrepareCultures Prepare bacterial cultures with: - Growth Control - this compound alone - Beta-Lactam alone - Combination Start->PrepareCultures Incubate Incubate cultures at 37°C with shaking PrepareCultures->Incubate Sample Collect samples at 0, 2, 4, 6, 8, 24 hours Incubate->Sample SerialDilute Perform serial dilutions of each sample Sample->SerialDilute Plate Plate dilutions onto agar plates SerialDilute->Plate IncubatePlates Incubate plates at 37°C for 18-24 hours Plate->IncubatePlates CountCFU Count colonies (CFU) and calculate CFU/mL IncubatePlates->CountCFU PlotData Plot log10 CFU/mL vs. Time and analyze for synergy CountCFU->PlotData End End PlotData->End

Caption: Workflow for the time-kill synergy assay.

Conclusion

The synergistic combination of this compound and beta-lactam antibiotics represents a valuable therapeutic strategy. The protocols and data presented in these application notes provide a framework for researchers to further investigate these interactions against a variety of clinically relevant pathogens. Rigorous in vitro testing is a critical first step in the evaluation of antibiotic combinations for potential clinical applications.

References

Standard protocol for sisomicin antimicrobial susceptibility testing.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin (B1680986) is an aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inositola. It exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Like other aminoglycosides, this compound is bactericidal, and its minimum bactericidal concentrations (MBC) are often equivalent or very close to its minimum inhibitory concentrations (MIC). Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for determining the potential clinical efficacy of this compound against specific bacterial isolates and for monitoring the emergence of resistance.

This document provides detailed protocols for two standard methods of antimicrobial susceptibility testing for this compound: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). These protocols are based on general principles outlined by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Note: this compound is an older aminoglycoside, and specific, current interpretive criteria from CLSI and EUCAST are not as readily available as for newer agents. The interpretive criteria provided in this document are based on historical data. For many aminoglycosides, testing of more common agents like gentamicin (B1671437) or tobramycin (B1681333) is often used to predict susceptibility to other drugs in the same class. It has been suggested that tobramycin disk diffusion tests may be used to predict susceptibility to this compound; however, this may not be reliable for institutions where aminoglycoside-inactivating enzymes are prevalent[1].

Data Presentation: Interpretive Criteria for this compound

The following tables summarize the available quantitative data for the interpretation of this compound susceptibility tests.

Table 1: Kirby-Bauer Disk Diffusion Interpretive Criteria for this compound (10 µg disk)

InterpretationZone Diameter (mm)
Susceptible (S)≥ 15[1]
Intermediate (I)13 - 14
Resistant (R)≤ 12[1]

Note: The intermediate category is an estimation based on the provided susceptible and resistant breakpoints.

Table 2: Quality Control Strains for Aminoglycoside Susceptibility Testing

Quality Control StrainATCC NumberRelevance
Escherichia coli25922Gram-negative control
Staphylococcus aureus29213Gram-positive control
Pseudomonas aeruginosa27853Non-fermenting Gram-negative control
Enterococcus faecalis29212Enterococcus control

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.

Materials:

  • This compound disks (10 µg)

  • Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)

  • Pure, overnight culture of the test organism

  • Sterile saline or tryptone soya broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.

  • Application of this compound Disks:

    • Using sterile forceps or a disk dispenser, place a 10 µg this compound disk onto the inoculated surface of the MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart from each other and from the edge of the plate.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers or a ruler.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the criteria in Table 1.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate in a liquid medium.

Materials:

  • This compound powder of known potency

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pure, overnight culture of the test organism

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested. The solvent will depend on the manufacturer's instructions.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

    • The final volume in each well after adding the inoculum should be 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the disk diffusion method.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, inoculate each well (except the sterility control) with the diluted bacterial suspension.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Interpretation of the MIC value as Susceptible, Intermediate, or Resistant requires specific breakpoints, which are not currently well-defined for this compound by CLSI or EUCAST. In such cases, the MIC value itself is reported.

Mandatory Visualizations

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply 10 µg This compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result: Susceptible, Intermediate, or Resistant measure_zone->interpret end End: Report Result interpret->end

Caption: Workflow for this compound Kirby-Bauer Disk Diffusion Testing.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start: Pure Bacterial Culture & this compound Powder prep_antibiotic Prepare this compound Serial Dilutions in Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate (Final Conc. 5x10^5 CFU/mL) prep_antibiotic->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic report Report MIC Value (µg/mL) read_mic->report end End: Report Result report->end

Caption: Workflow for this compound Broth Microdilution MIC Testing.

QC_Relationship cluster_methods AST Methods cluster_qc Quality Control cluster_validation Validation & Reporting disk_diffusion Kirby-Bauer Disk Diffusion validation Validate Test Performance disk_diffusion->validation broth_microdilution Broth Microdilution (MIC) broth_microdilution->validation qc_strains Standardized QC Strains (e.g., ATCC 25922, 29213, 27853) qc_ranges Established QC Ranges (Zone Diameter or MIC) qc_strains->qc_ranges have qc_ranges->validation inform reporting Ensure Accurate Reporting validation->reporting

Caption: Logical Relationship of Quality Control in AST.

References

Application Notes and Protocols for Sisomicin Administration in Severe Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin (B1680986) is a broad-spectrum aminoglycoside antibiotic with potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][2] It is structurally related to gentamicin (B1671437) and is isolated from the fermentation broth of Micromonospora inyoensis.[1] this compound is a critical therapeutic option for severe bacterial infections, including septicemia, respiratory tract infections, intra-abdominal infections, and complicated urinary tract infections, particularly those caused by multidrug-resistant pathogens.[3][4] These application notes provide detailed information on the administration routes, pharmacokinetics, efficacy, and experimental protocols for this compound in the context of treating severe bacterial infections.

Administration Routes

This compound is primarily administered parenterally (intravenous or intramuscular) for systemic infections due to its poor oral absorption. Topical formulations are also available for localized skin infections.

  • Intravenous (IV) Administration: This is the preferred route for treating severe, life-threatening infections as it ensures rapid and complete bioavailability, achieving high peak serum concentrations necessary for bactericidal activity.[5] IV administration can be in the form of a slow intravenous injection or an infusion.

  • Intramuscular (IM) Administration: IM injection provides a gradual absorption of the drug into the bloodstream and can be used as an alternative to IV administration when venous access is difficult.[4]

  • Topical Administration: this compound is available as a cream or ointment for the treatment of primary and secondary bacterial skin infections.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound across different administration routes and against common pathogens.

Table 1: Pharmacokinetic Parameters of this compound

ParameterIntravenous (IV) AdministrationIntramuscular (IM) AdministrationReference(s)
Peak Serum Concentration (Cmax) 7.12 µg/mL (after 30-min infusion of 1 mg/kg)3.08 µg/mL (1 hour after injection of 1 mg/kg)[7][8]
Time to Peak Concentration (Tmax) End of infusion1 hour[7][8]
Elimination Half-life (t½) Approximately 2.6 hoursApproximately 2.6 hours[3]
Bioavailability 100%>95%[3]
Renal Clearance ~55 mL/minNot directly measured, but disposition kinetics are similar to IV[3]
Total Body Clearance ~78 mL/minNot directly measured, but disposition kinetics are similar to IV[3]

Table 2: In Vitro Susceptibility of Common Pathogens to this compound (MIC90)

PathogenMIC90 (µg/mL)Reference(s)
Pseudomonas aeruginosa≤ 1.56[9]
Klebsiella pneumoniae≤ 1.56[9][10]
Escherichia coli≤ 1.56[9][10]

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 3: Clinical Efficacy of this compound in Severe Bacterial Infections

Type of InfectionAdministration RouteClinical Cure/Improvement RateReference(s)
Severe Systemic Infections (e.g., septicemia, pneumonia, soft tissue infections)Intravenous (continuous infusion)61%[3]
Severe Systemic Infections (e.g., septicemia, pneumonia, soft tissue infections)Intravenous (intermittent infusion)46%[3]
Severe Bronchopulmonary InfectionsIntramuscular81.25% (13/16 cases with cure or definite improvement)[4]
Urinary Tract InfectionsNot specified (likely parenteral)91.6%[11]
Surgical Wound InfectionsNot specified (likely parenteral)66.6%[11]
Serious Neonatal InfectionsIntramuscular90% (18/20 cases with clinical cure)[12]

Experimental Protocols

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing (AST) of this compound

This protocol is adapted from standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

Materials:

  • This compound powder of known potency

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of at least 1000 µg/mL.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol for In Vivo Efficacy Assessment of this compound in a Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

This protocol describes a widely used and clinically relevant model of polymicrobial sepsis to evaluate the efficacy of antibiotics like this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • This compound solution for injection

  • Sterile saline for resuscitation

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an appropriate method.

    • Shave the abdomen and disinfect the surgical area with an antiseptic solution.

  • Cecal Ligation and Puncture:

    • Make a 1-2 cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum with a silk suture at a predetermined distance from the distal end (the degree of ligation determines the severity of sepsis).

    • Puncture the ligated cecum once or twice with a needle (the needle gauge also influences severity). A small amount of fecal content can be gently extruded.

    • Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers with sutures.

  • Resuscitation and Analgesia:

    • Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline (e.g., 50 mL/kg) for fluid resuscitation.

    • Administer a subcutaneous injection of an analgesic for pain management.

  • This compound Administration:

    • At a predetermined time post-CLP (e.g., 1-6 hours), administer the first dose of this compound via a relevant route (e.g., subcutaneous or intraperitoneal injection).

    • Continue this compound administration at specified intervals (e.g., every 12 hours) for the duration of the study.

  • Monitoring and Endpoints:

    • Monitor the mice regularly for clinical signs of sepsis (e.g., lethargy, piloerection, altered respiration).

    • Primary endpoints may include survival over a set period (e.g., 7 days).

    • Secondary endpoints can include bacterial load in blood and peritoneal fluid, and levels of inflammatory cytokines in serum.

  • Control Groups:

    • A sham-operated group (laparotomy without CLP) should be included to control for the surgical procedure.

    • A vehicle control group (CLP followed by administration of the vehicle used to dissolve this compound) is essential to determine the effect of the antibiotic.

Visualizations

Signaling Pathways and Experimental Workflows

sisomicin_administration_routes cluster_formulations This compound Formulations cluster_routes Administration Routes cluster_application Clinical Application Injectable Solution Injectable Solution IV Intravenous (IV) Injectable Solution->IV IM Intramuscular (IM) Injectable Solution->IM Topical Cream/Ointment Topical Cream/Ointment Topical Topical Topical Cream/Ointment->Topical Severe Systemic Infections Severe Systemic Infections IV->Severe Systemic Infections IM->Severe Systemic Infections Localized Skin Infections Localized Skin Infections Topical->Localized Skin Infections

Figure 1. This compound Administration Routes and Applications.

sisomicin_mechanism_of_action cluster_bacterium Bacterial Cell This compound This compound Outer Membrane Outer Membrane This compound->Outer Membrane Uptake Periplasmic Space Periplasmic Space Outer Membrane->Periplasmic Space Inner Membrane Inner Membrane Periplasmic Space->Inner Membrane Ribosome_30S 30S Ribosomal Subunit Inner Membrane->Ribosome_30S Transport Aberrant Proteins Aberrant Proteins Ribosome_30S->Aberrant Proteins Inhibition of Protein Synthesis (mRNA misreading) mRNA mRNA mRNA->Ribosome_30S Translation Cell Death Cell Death Aberrant Proteins->Cell Death

Figure 2. Mechanism of Action of this compound.

sisomicin_toxicity_pathways cluster_cell Renal Tubular Cell / Inner Ear Hair Cell cluster_organ Organ Level Toxicity This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Uptake->Mitochondrial Dysfunction ROS Reactive Oxygen Species (ROS) Generation Mitochondrial Dysfunction->ROS Apoptotic Pathway Activation Apoptotic Pathway Activation ROS->Apoptotic Pathway Activation Cell Damage / Apoptosis Cell Damage / Apoptosis Apoptotic Pathway Activation->Cell Damage / Apoptosis Nephrotoxicity Nephrotoxicity Cell Damage / Apoptosis->Nephrotoxicity in Kidney Ototoxicity Ototoxicity Cell Damage / Apoptosis->Ototoxicity in Inner Ear

Figure 3. Simplified Toxicity Pathways of this compound.

References

Efficacy of Sisomicin in Mouse Protection Test Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of sisomicin (B1680986) using mouse protection test models. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this aminoglycoside antibiotic.

Introduction to this compound and its In Vivo Evaluation

This compound is a broad-spectrum aminoglycoside antibiotic with bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria. It functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Mouse protection test models are crucial in the preclinical evaluation of antibiotics like this compound, providing essential data on in vivo efficacy, dose-response relationships, and potential therapeutic advantages over existing treatments. These models involve challenging mice with a pathogenic bacterial strain and subsequently administering the antibiotic to determine its protective effect, typically measured by survival rates or reduction in bacterial burden.

Data Presentation: Comparative Efficacy of this compound

While specific ED50 (50% effective dose) values for this compound can vary depending on the bacterial strain, mouse model, and experimental conditions, comparative studies have consistently demonstrated its potent in vivo activity, particularly against Pseudomonas aeruginosa. The following table summarizes the comparative efficacy of this compound, primarily in relation to gentamicin (B1671437), a commonly used aminoglycoside.

Bacterial Challenge Mouse Model Efficacy Endpoint Comparative Efficacy of this compound Reference
Pseudomonas aeruginosaSystemic Infection (Septicemia)Mean Protective Dose (PD50)The mean protective dose of this compound was consistently at least half that of gentamicin, indicating greater potency.[1][2]
Gram-Negative Bacilli (E. coli, Klebsiella sp., Enterobacter sp., Serratia sp., Proteus sp.)Systemic Infection (Septicemia)MortalityNo significant difference in mortality was observed between this compound and gentamicin across various dosages and treatment schedules.[1][2]
Various Gram-Negative BacilliSystemic InfectionOverall ActivityIn vivo tests suggested that this compound may be the most active among the compared aminoglycosides (gentamicin, kanamycin, and tobramycin).[3][4]

Experimental Protocols

Mouse Septicemia Model for General Efficacy Testing

This model is used to evaluate the systemic efficacy of this compound in preventing mortality caused by a lethal intraperitoneal bacterial infection.

Materials:

  • Specific pathogen-free mice (e.g., CD-1, Swiss Webster), typically 6-8 weeks old.

  • This compound sulfate (B86663) (or other salt form).

  • Sterile, pyrogen-free 0.9% saline.

  • Bacterial strain of interest (e.g., P. aeruginosa, E. coli, K. pneumoniae).

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium.

  • Spectrophotometer.

  • Syringes and needles (25-27 gauge).

Protocol:

  • Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in TSB at 37°C. b. Subculture in fresh TSB and grow to mid-logarithmic phase. c. Harvest the bacteria by centrifugation and wash twice with sterile saline. d. Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired lethal dose (e.g., 1-5 x 10^7 CFU/mouse), which should be predetermined in pilot studies to cause mortality in untreated mice within 24-48 hours.

  • Infection: a. Inject each mouse intraperitoneally (IP) with 0.5 mL of the prepared bacterial inoculum.

  • This compound Administration: a. Prepare a stock solution of this compound in sterile saline. b. Serially dilute the stock solution to obtain the desired dosages. c. Administer the designated dose of this compound subcutaneously (SC) or intraperitoneally (IP) at a specified time point post-infection (e.g., 1 and 6 hours post-infection). The volume of administration is typically 0.2 mL. d. Include a control group that receives only the vehicle (sterile saline).

  • Observation and Endpoint: a. Monitor the mice for signs of morbidity and mortality at regular intervals for at least 7 days. b. Record the number of surviving mice in each treatment group. c. The primary endpoint is the survival rate. The 50% protective dose (PD50) can be calculated using methods such as the Reed-Muench method.

Neutropenic Thigh Infection Model for Bactericidal Activity

This model is particularly useful for assessing the bactericidal activity of this compound in the absence of a significant host immune response, mimicking infections in immunocompromised patients.

Materials:

  • Specific pathogen-free mice (e.g., ICR, CD-1).

  • Cyclophosphamide (B585) for inducing neutropenia.

  • This compound sulfate.

  • Bacterial strain of interest.

  • Materials for bacterial culture and inoculum preparation as in the septicemia model.

  • Tissue homogenizer.

  • Agar (B569324) plates for colony counting.

Protocol:

  • Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This should be optimized for the specific mouse strain.

  • Bacterial Inoculum Preparation: a. Prepare the bacterial inoculum as described in the septicemia model, adjusting the concentration to a level that establishes a localized infection in the thigh (e.g., 10^6 CFU/thigh).

  • Infection: a. Anesthetize the mice. b. Inject 0.1 mL of the bacterial inoculum intramuscularly (IM) into the posterior thigh muscle of one or both hind limbs.

  • This compound Administration: a. Initiate this compound treatment at a specified time post-infection (e.g., 2 hours). b. Administer this compound subcutaneously or intraperitoneally at various dose levels. Multiple doses can be administered over a 24-hour period.

  • Endpoint Measurement (Bacterial Load): a. At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice. b. Aseptically remove the thigh muscles. c. Homogenize each thigh muscle in a known volume of sterile saline. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. e. The efficacy of this compound is determined by the reduction in bacterial load (log10 CFU/g) compared to the untreated control group.

Visualizations

Mechanism of Action of this compound

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound cell_wall Cell Wall/ Outer Membrane This compound->cell_wall Enters cell ribosome_30s 30S Ribosomal Subunit cell_wall->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits faulty_proteins Faulty Proteins protein_synthesis->faulty_proteins Causes misreading of mRNA, leading to cell_death Bacterial Cell Death protein_synthesis->cell_death Inhibition leads to faulty_proteins->cell_death Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow for Mouse Septicemia Model

Mouse Septicemia Model Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., P. aeruginosa) start->prep_bacteria infect_mice Infect Mice via Intraperitoneal (IP) Injection prep_bacteria->infect_mice grouping Divide Mice into Treatment Groups infect_mice->grouping treat_this compound Administer this compound (Subcutaneously) grouping->treat_this compound Treatment Group treat_control Administer Vehicle (Saline) grouping->treat_control Control Group monitor Monitor Survival for 7 Days treat_this compound->monitor treat_control->monitor endpoint Endpoint: Calculate Survival Rate and PD50 monitor->endpoint

Caption: Workflow of the mouse septicemia protection test.

Logical Relationship in the Neutropenic Thigh Model

Neutropenic Thigh Model Logic induce_neutropenia Induce Neutropenia (Cyclophosphamide) bacterial_challenge Intramuscular Bacterial Challenge (e.g., E. coli in thigh) induce_neutropenia->bacterial_challenge Reduces immune response to bacterial_growth Bacterial Growth in Thigh bacterial_challenge->bacterial_growth Leads to sisomicin_treatment This compound Treatment (Varying Doses) sisomicin_treatment->bacterial_growth Inhibits bacterial_reduction Reduction in Bacterial Load sisomicin_treatment->bacterial_reduction Results in efficacy_assessment Assess Efficacy: CFU/gram of thigh tissue bacterial_growth->efficacy_assessment Measured as bacterial_reduction->efficacy_assessment Quantified by

Caption: Logical flow of the neutropenic thigh infection model.

References

Optimal Sisomicin Dosage for Treating Complicated Urinary Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin (B1680986) is an aminoglycoside antibiotic with potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including common uropathogens. These application notes provide a comprehensive overview of the optimal use of this compound for the treatment of complicated urinary tract infections (cUTIs), consolidating data from clinical studies and providing detailed experimental protocols relevant to its development and evaluation.

Data Presentation

Table 1: Summary of Clinical Trials on this compound for Complicated Urinary Tract Infections
StudyDosage RegimenComparatorNumber of PatientsClinical Cure Rate (this compound)Bacteriological Cure Rate (this compound)Key Findings
Madsen et al. (1977)[1]Twice daily intramuscular injection (weight-based)Gentamicin (B1671437) (three times daily)100 (elderly males)Not specified70%This compound administered twice daily was as effective and safe as gentamicin administered three times daily. No apparent toxicity was noted for either drug.
Unnamed Study 1[2]1.0 mg/kg intramuscularly for 7-10 daysNone2090% (clinically and bacteriologically resolved)90%High resolution of infection both clinically and bacteriologically.
Unnamed Study 2[2]75 mg or 100 mg once or twice daily (weight-dependent)Once-daily vs. twice-daily2483% (once-daily), 75% (twice-daily)83% (once-daily), 75% (twice-daily)Comparison of once-daily versus twice-daily administration.
Unnamed Study 3[2]50 mg or 75 mg twice daily (weight-dependent)Gentamicin (60 mg or 80 mg three times daily)21 (14 on gentamicin, 7 on this compound)100%100%This compound administered twice daily showed a higher cure rate than gentamicin administered three times daily in this small cohort.
Mosegaard et al. (1975)[3]Varied dosing intervals (8-24 hours) based on serum creatinine (B1669602)None29 (elderly males with varying renal function)Not specified56%This compound was equally effective in patients with normal and impaired renal function when dosing intervals were adjusted.
Table 2: Pharmacokinetic Parameters of this compound in Adults
ParameterValueConditionsReference
Elimination Half-life~2.6 hoursHealthy volunteers, IV and IM administration[4]
2.06 hoursNormal renal function[5]
Up to 35.3 hoursAnephric patients[5]
Bioavailability (IM)>95%Doses of 25, 50, and 100 mg[4]
Peak Serum Concentration (Cmax)3.08 µg/mL1 mg/kg IM, 1 hour post-injection[6][7]
7.12 µg/mL1 mg/kg IV (30-min infusion), 30 min post-infusion[6][7]
Renal Clearance55 mL/minHealthy volunteers[4]
Total Body Clearance78 mL/minHealthy volunteers[4]
Urinary Excretion (24h)~70% of doseHealthy volunteers[4]
Table 3: Adverse Effects of this compound in the Treatment of Complicated Urinary Tract Infections
Adverse EffectFrequency/SeverityStudy/Reference
Nephrotoxicity Mild transient elevation of serum creatinine in 3 out of 21 patients.[8]This compound in urinary tract infection: Tolerance and efficacy study
Statistically significant but not clinically significant increase in serum creatinine in some patients.[3]Treatment with this compound of complicated urinary tract infections in patients with varying degrees of renal function impairment
A known potential side effect, particularly in patients with pre-existing kidney conditions, the elderly, or those on high doses or prolonged therapy.[9]What are the side effects of this compound sulfate (B86663)?
Ototoxicity Hearing loss or ringing in the ears is a known potential side effect.[10]This compound Uses, Benefits, Side Effects And Medicines
Damage to the ears (tinnitus, hearing loss, balance problems) is a major concern, with risks increasing with pre-existing hearing loss or prolonged treatment.[9]What are the side effects of this compound sulfate?
Neuromuscular Blockade Can lead to muscle weakness and, in rare cases, respiratory paralysis. Higher risk in patients with myasthenia gravis.[9]What are the side effects of this compound sulfate?
Injection Site Pain Moderate pain experienced by 2 patients in one study.[2]This compound — efficacy and tolerance of various dosages in urinary tract infections
Gastrointestinal Effects Nausea and vomiting are possible side effects.[10]This compound Uses, Benefits, Side Effects And Medicines

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound Against Uropathogens

Principle: The broth microdilution method is used to determine the lowest concentration of this compound that inhibits the visible growth of a uropathogen. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

  • This compound powder of known potency

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Uropathogen isolates (e.g., E. coli, K. pneumoniae, P. aeruginosa)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).

  • Preparation of this compound Working Solutions:

    • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test uropathogen.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Microtiter Plate Inoculation:

    • Dispense 50 µL of the appropriate this compound working solution into each well of a 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Clinical Trial Protocol for this compound in Complicated Urinary Tract Infections (cUTI) - A Representative Template

This protocol is a representative template based on common designs for antibiotic clinical trials for cUTI.

1. Study Title: A Phase 3, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of Intravenous this compound Compared to a Standard-of-Care Antibiotic in the Treatment of Complicated Urinary Tract Infections in Adults.

2. Investigational Product: this compound sulfate for injection.

3. Study Objectives:

  • Primary Objective: To evaluate the clinical and microbiological efficacy of this compound in the treatment of cUTI.

  • Secondary Objectives: To assess the safety and tolerability of this compound, and to characterize its pharmacokinetic profile in the target patient population.

4. Study Design:

  • This is a randomized, double-blind, active-controlled, parallel-group, multicenter study.

  • Eligible patients will be randomized in a 1:1 ratio to receive either this compound or the comparator antibiotic.

  • Treatment duration will be 7 to 14 days.

5. Patient Population:

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Clinical diagnosis of cUTI, including pyelonephritis.

    • Presence of a uropathogen susceptible to this compound and the comparator.

    • Informed consent obtained.

  • Exclusion Criteria:

    • Known hypersensitivity to aminoglycosides.

    • Pregnancy or breastfeeding.

    • Severe renal impairment (e.g., creatinine clearance < 30 mL/min).

    • Concurrent use of other systemic antibiotics with activity against the baseline uropathogen.

6. Study Procedures:

  • Screening: Medical history, physical examination, laboratory tests (including renal function), and urine culture.

  • Treatment Period: Daily administration of the investigational product, monitoring of vital signs and adverse events.

  • Follow-up Visits: Test-of-cure visit (7-14 days after end of therapy) and a late follow-up visit (21-28 days after end of therapy).

7. Efficacy Assessments:

  • Primary Endpoint: Composite clinical and microbiological cure at the test-of-cure visit.

    • Clinical Cure: Resolution of baseline signs and symptoms of cUTI.

    • Microbiological Cure: Eradication of the baseline uropathogen from urine culture.

  • Secondary Endpoints:

    • Clinical and microbiological outcomes at the late follow-up visit.

    • Time to defervescence.

    • Incidence of superinfection.

8. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).

  • Regular monitoring of renal function (serum creatinine, BUN) and auditory function (audiometry, if feasible, for prolonged therapy).

  • Laboratory safety tests (hematology, clinical chemistry).

9. Pharmacokinetic Assessments:

  • Sparse blood sampling for this compound concentration determination at pre-specified time points.

  • Population pharmacokinetic modeling will be used to analyze the data.

10. Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) and microbiologically evaluable (ME) populations.

  • Non-inferiority of this compound to the comparator will be assessed.

  • Safety data will be summarized descriptively.

Protocol 3: Therapeutic Drug Monitoring (TDM) of this compound

Principle: TDM is recommended for aminoglycosides to optimize efficacy and minimize toxicity.[13] This involves measuring serum drug concentrations to guide dosage adjustments.

Procedure:

  • Sampling:

    • Peak Level: Draw a blood sample 30 minutes after the completion of a 30-minute intravenous infusion or 1 hour after an intramuscular injection.

    • Trough Level: Draw a blood sample immediately before the next scheduled dose.

  • Target Concentrations:

    • Peak: Aim for a peak concentration that is 8-10 times the MIC of the infecting organism to maximize bactericidal activity.

    • Trough: Aim for a trough concentration < 1 µg/mL to reduce the risk of nephrotoxicity and ototoxicity.

  • Dosage Adjustment:

    • Adjust the dose to achieve the target peak concentration.

    • Adjust the dosing interval to achieve the target trough concentration.

    • For patients with renal impairment, the dosing interval should be extended based on creatinine clearance.[3][5]

  • Monitoring:

    • Monitor serum creatinine and BUN at least twice weekly during therapy.

    • Consider baseline and periodic audiometry for patients on prolonged therapy (>14 days).

Mandatory Visualization

sisomicin_mechanism_of_action cluster_bacterium Bacterial Cell This compound This compound porin Porin Channel This compound->porin Entry periplasm Periplasmic Space porin->periplasm transport Active Transport periplasm->transport ribosome 30S Ribosomal Subunit transport->ribosome Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis Interference with mrna mRNA mrna->protein_synthesis misread_protein Misread/Truncated Proteins protein_synthesis->misread_protein Leads to cell_death Bacterial Cell Death misread_protein->cell_death Induces

Caption: this compound's mechanism of action in a bacterial cell.

mic_determination_workflow start Start prep_this compound Prepare this compound Stock and Working Solutions start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Dispense this compound and Inoculum into 96-well Plate prep_this compound->plate_setup prep_inoculum->plate_setup incubation Incubate at 35°C for 16-20 hours plate_setup->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

aminoglycoside_resistance_mechanisms resistance Aminoglycoside Resistance modification Enzymatic Modification of this compound resistance->modification target_alteration Alteration of the Ribosomal Target Site resistance->target_alteration reduced_uptake Reduced Uptake/ Increased Efflux resistance->reduced_uptake enzymes Aminoglycoside-modifying enzymes (acetyltransferases, phosphotransferases, nucleotidyltransferases) modification->enzymes ribosomal_mutation Mutations in ribosomal proteins or 16S rRNA target_alteration->ribosomal_mutation porin_efflux Porin channel mutations (reduced influx) Efflux pump overexpression (increased efflux) reduced_uptake->porin_efflux

Caption: Major mechanisms of aminoglycoside resistance in bacteria.

References

Application Notes and Protocols: Sisomicin in the Treatment of Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Aminoglycosides, including sisomicin (B1680986), have historically been a cornerstone in the management of severe P. aeruginosa infections. This compound, a naturally occurring aminoglycoside antibiotic produced by Micromonospora inyoensis, demonstrates potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including various multidrug-resistant strains of P. aeruginosa.

These application notes provide a comprehensive overview of the use of this compound in targeting P. aeruginosa. This document outlines this compound's mechanism of action, susceptibility data, and detailed protocols for key in vitro experiments. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to effectively evaluate and utilize this compound in their studies.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and results in the premature termination of translation.[2] The accumulation of non-functional and potentially toxic proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.

In Vitro Activity and Susceptibility

This compound has demonstrated potent in vitro activity against P. aeruginosa, often exceeding that of other aminoglycosides like gentamicin (B1671437) and amikacin (B45834).[3] Its efficacy extends to some gentamicin-resistant strains, making it a valuable agent in the context of emerging resistance.[4]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the comparative in vitro activity of this compound and other aminoglycosides against P. aeruginosa. It is important to note that MIC values can vary depending on the specific strains tested and the methodology used.

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference Isolates/Conditions
This compound 0.25 - >12818Clinical isolates
Gentamicin≤1 - >16≤187,452 clinical isolates (2012-2015)[5]
Tobramycin0.25 - 2560.532Ocular isolates[6]
Amikacin2 - >512287,452 clinical isolates (2012-2015)[5]

Note: Data for this compound is compiled from various sources and may not be from a single, large-scale surveillance study like the comparator agents. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Combination Therapy and Synergy

A key strategy in combating P. aeruginosa infections is the use of combination therapy to enhance efficacy and mitigate the development of resistance. This compound has shown synergistic effects when combined with β-lactam antibiotics.

CombinationOrganismMethodFIC Index (Range or Value)Synergy Interpretation
This compound + PiperacillinP. aeruginosa E-2CheckerboardMinimum FIC index: 0.38[7]Synergistic
This compound + Carbenicillin (B1668345)Gentamicin-resistant P. aeruginosa (26 isolates)Not specifiedNot specifiedSynergistic for 92% of strains[4]

The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. An FIC index of ≤0.5 is generally considered synergistic.

Resistance Mechanisms

The primary mechanism of resistance to this compound in P. aeruginosa is enzymatic modification of the antibiotic. Aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside acetyltransferases (AACs), can inactivate the drug by adding chemical moieties that prevent it from binding to its ribosomal target.[8] Specifically, acetylation of the 6'-amino group of the 4',5'-didehydropurpurosamine moiety of this compound has been identified as a key resistance mechanism.[8] Other resistance mechanisms in P. aeruginosa include reduced outer membrane permeability and the action of efflux pumps.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound powder

  • Pseudomonas aeruginosa isolate(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile tubes for dilution

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., water). Filter-sterilize the stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

1. Materials:

  • This compound stock solution

  • Pseudomonas aeruginosa isolate(s)

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

  • Pipettes and sterile tips

2. Procedure:

  • Preparation of Bacterial Culture: Prepare an overnight culture of P. aeruginosa in CAMHB. Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare flasks/tubes containing the bacterial suspension and this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask/tube with no antibiotic.

  • Incubation and Sampling:

    • Incubate all flasks/tubes at 35°C ± 2°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield 30-300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.

Protocol 3: Checkerboard Synergy Assay

This method is used to determine the synergistic effect of this compound with another antibiotic.

1. Materials:

  • Stock solutions of this compound and the second antibiotic

  • Pseudomonas aeruginosa isolate(s)

  • CAMHB

  • Sterile 96-well microtiter plates

  • Multichannel pipette

2. Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (across the columns) in 50 µL of CAMHB.

    • Prepare serial two-fold dilutions of the second antibiotic vertically (down the rows) in 50 µL of CAMHB.

    • This creates a checkerboard of antibiotic combinations.

  • Inoculation: Prepare a bacterial inoculum as described in the MIC protocol and add 100 µL to each well, achieving a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference (or additive)

      • FICI > 4: Antagonism

Visualizations

Sisomicin_Mechanism_of_Action cluster_bacterium Pseudomonas aeruginosa This compound This compound outer_membrane Outer Membrane This compound->outer_membrane Uptake periplasm Periplasm outer_membrane->periplasm inner_membrane Inner Membrane periplasm->inner_membrane ribosome 30S Ribosomal Subunit inner_membrane->ribosome Binds to 30S subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of this compound in P. aeruginosa.

Sisomicin_Resistance_Mechanism cluster_bacterium Resistant Pseudomonas aeruginosa This compound This compound aac Aminoglycoside Acetyltransferase (AAC) This compound->aac acetyl_coa Acetyl-CoA acetyl_coa->aac inactivated_this compound Inactivated this compound aac->inactivated_this compound Acetylation ribosome 30S Ribosomal Subunit inactivated_this compound->ribosome Binding prevented

Caption: Enzymatic inactivation of this compound as a resistance mechanism.

MIC_Determination_Workflow start Start prep_inoculum Prepare P. aeruginosa inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of this compound prep_plate->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

References

Sisomicin's Efficacy Against Gram-Positive Bacterial Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effectiveness of Sisomicin (B1680986), an aminoglycoside antibiotic, against various Gram-positive bacterial strains. This document includes quantitative data on its activity, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Application Notes

This compound, an aminoglycoside antibiotic derived from Micromonospora inyoensis, demonstrates significant bactericidal activity against a range of Gram-positive bacteria.[1] Like other aminoglycosides, its primary mechanism of action involves the inhibition of protein synthesis, which ultimately leads to bacterial cell death. This compound binds to the 30S ribosomal subunit, causing misreading of mRNA and the production of nonfunctional proteins. This disruption of essential cellular processes is lethal to susceptible bacteria.

While generally known for its potent activity against Gram-negative bacilli, this compound also exhibits considerable efficacy against several clinically relevant Gram-positive pathogens, including Staphylococcus aureus and Enterococcus species.[2][3] In some studies, its activity against staphylococci, including penicillinase-positive strains, is comparable to or even greater than other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333).[4] However, it is important to note that some Gram-positive species, such as Streptococcus pyogenes, may exhibit intrinsic resistance to lower concentrations of aminoglycosides due to limited drug uptake.[5] The combination of this compound with cell-wall active agents, such as penicillins or glycopeptides, can result in synergistic bactericidal effects against these organisms.[5]

The development of resistance to aminoglycosides in Gram-positive bacteria can occur through enzymatic modification of the antibiotic, alteration of the ribosomal target site, or changes in cell permeability and efflux mechanisms. Therefore, susceptibility testing is crucial to guide the appropriate use of this compound in clinical and research settings.

Data Presentation

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria (MIC)
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus228---[2]
Staphylococcus pyogenes20--≤6.25[6]
Enterococcus faecalis20--≤6.25[6]
Enterococci----[2]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data availability for specific MIC50 and MIC90 values for this compound against Gram-positive bacteria is limited in the provided search results. The table reflects the available information.

Table 2: Comparative In Vitro Activity of this compound and Other Aminoglycosides Against Staphylococcus aureus
AntibioticNumber of IsolatesMIC90 (µg/mL)Reference
This compound--[7]
Gentamicin--[7]

Note: Specific comparative values were not detailed in the provided search results, but the studies indicated comparable activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sisomicin_mechanism_of_action cluster_bacterium Gram-Positive Bacterium This compound This compound CellWall Cell Wall (Peptidoglycan) This compound->CellWall Uptake CellMembrane Cell Membrane CellWall->CellMembrane Ribosome_30S 30S Ribosomal Subunit CellMembrane->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Interference, mRNA misreading mRNA mRNA mRNA->Protein_Synthesis Nonfunctional_Proteins Nonfunctional or Truncated Proteins Protein_Synthesis->Nonfunctional_Proteins Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death

Caption: Mechanism of action of this compound in Gram-positive bacteria.

experimental_workflow cluster_mic Broth Microdilution MIC Assay cluster_disk Kirby-Bauer Disk Diffusion Assay Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Plate Inoculate microtiter plate wells with bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial two-fold dilutions of this compound Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate_MIC->Read_MIC Prepare_Lawn Prepare a lawn of bacteria on agar (B569324) plate Place_Disk Place this compound-impregnated disk on agar surface Prepare_Lawn->Place_Disk Incubate_Disk Incubate at 35-37°C for 16-18 hours Place_Disk->Incubate_Disk Measure_Zone Measure the diameter of the zone of inhibition Incubate_Disk->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret_Results Bacterial_Isolate Bacterial_Isolate Bacterial_Isolate->Prepare_Inoculum Bacterial_Isolate->Prepare_Lawn

Caption: Experimental workflows for susceptibility testing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterial isolate.

Materials:

  • This compound powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent as recommended by the manufacturer.

    • Further dilutions are made in CAMHB to achieve the desired starting concentration for the assay.

  • Preparation of Microtiter Plate:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound working solution to the first column of wells, resulting in the highest test concentration.

    • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria). The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • A microplate reader can be used to measure absorbance at 600 nm to aid in determining the endpoint.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

Objective: To qualitatively determine the susceptibility of a Gram-positive bacterial isolate to this compound.

Materials:

  • This compound-impregnated disks (e.g., 10 µg)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply a this compound disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by a standards organization such as the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3: Time-Kill Assay

Objective: To assess the bactericidal activity of this compound over time.

Materials:

  • This compound powder, analytical grade

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile flasks or tubes

  • Shaking incubator (35 ± 2°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Pipettes and sterile tips

Procedure:

  • Preparation of Test Cultures:

    • Prepare a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.

    • Include a growth control flask without any antibiotic.

    • Add this compound to other flasks at desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling:

    • Incubate the flasks at 35 ± 2°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a specific volume of each appropriate dilution onto agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

References

Determining Sisomicin Susceptibility Using the Broth Microdilution Method: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The broth microdilution method is a cornerstone of in vitro antimicrobial susceptibility testing, providing quantitative data in the form of a Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides a detailed protocol for determining the MIC of sisomicin (B1680986), an aminoglycoside antibiotic, using the broth microdilution method.

Important Note on Interpretive Criteria: As of December 2025, current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide specific MIC breakpoints for this compound. These breakpoints are necessary to categorize an isolate as susceptible, intermediate, or resistant for clinical purposes.[3][4] Similarly, established quality control (QC) MIC ranges for this compound against standard ATCC® reference strains are not listed in the latest CLSI M100 or EUCAST QC documents.

Therefore, the following protocols are intended for research, scientific, and drug development purposes. For clinical applications, it is imperative to use antimicrobial agents with established interpretive criteria from recognized standards development organizations. When no official breakpoints are available, researchers may need to establish internal, provisional QC ranges and rely on pharmacokinetic/pharmacodynamic (PK/PD) data and microbiological distributions to interpret MICs.

Experimental Protocols

Preparation of Materials

1.1. Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing rapidly growing aerobic bacteria.[5] For fastidious organisms, supplementation may be necessary as per CLSI or EUCAST guidelines.

1.2. This compound Stock Solution:

  • Obtain this compound powder of known potency (µg/mg).

  • Prepare a stock solution, typically at 1000 mg/L or higher, in a suitable sterile solvent as recommended by the manufacturer. Water is often the solvent for aminoglycosides.

  • The stock solution can be filter-sterilized using a 0.22 µm filter, ensuring the antibiotic does not bind to the filter material.

1.3. Quality Control (QC) Strains: Standard ATCC® strains should be used to monitor the accuracy and precision of the test. Recommended strains for general aminoglycoside testing include:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

QC strains should be obtained from a reputable supplier like ATCC and maintained according to established laboratory protocols to prevent contamination or genetic drift.[6]

Broth Microdilution Procedure

The following protocol is based on the general guidelines provided by CLSI and EUCAST for broth microdilution testing.

2.1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration in the microdilution wells of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:150 to get to ~1 x 10⁶ CFU/mL, which is then further diluted 1:2 during inoculation.

2.2. Preparation of Microdilution Plates:

  • Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the 2x final concentration of this compound to the wells in the first column.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will result in 100 µL of varying this compound concentrations in each well.

2.3. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step dilutes the this compound concentration by half to the final desired test concentrations.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

2.4. Reading and Interpreting Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity or a cell pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

The experimental workflow is illustrated in the diagram below.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Dilution Dilute Inoculum to ~1x10^6 CFU/mL Inoculum->Dilution Inoculate Inoculate Plate (Final Inoculum ~5x10^5 CFU/mL) Dilution->Inoculate Stock Prepare this compound Stock Solution PlatePrep Prepare Serial Dilutions in 96-Well Plate Stock->PlatePrep PlatePrep->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read Read for Visible Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC Interpret Interpret Results DetermineMIC->Interpret

Broth Microdilution Experimental Workflow

Data Presentation

Quality Control

In the absence of official CLSI or EUCAST QC ranges for this compound, a laboratory should establish its own internal ranges. This typically involves testing the QC strains over 20-30 consecutive days to establish a mean MIC and a range that encompasses at least 95% of the results. The following table illustrates the expected format for such data.

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™This compoundNot Currently Available
Pseudomonas aeruginosa ATCC® 27853™This compoundNot Currently Available
Staphylococcus aureus ATCC® 29213™This compoundNot Currently Available
MIC Breakpoints for Interpretation

Clinical breakpoints are essential for classifying isolates. Without established breakpoints for this compound, interpretation is limited. For research purposes, MIC50 and MIC90 values (the MICs that inhibit 50% and 90% of isolates, respectively) are often reported. The table below shows where interpretive criteria would typically be presented.

OrganismThis compound MIC (µg/mL)
Susceptible (S)
EnterobacteriaceaeNot Currently Available
Pseudomonas aeruginosaNot Currently Available
Staphylococcus aureusNot Currently Available

The logical relationship for interpreting MIC results against breakpoints is shown below.

MIC_Interpretation MIC Observed MIC Value Breakpoint_S Susceptible Breakpoint (≤ X µg/mL) MIC->Breakpoint_S MIC ≤ X Breakpoint_I Intermediate Breakpoint (Y µg/mL) MIC->Breakpoint_I X < MIC < Z Breakpoint_R Resistant Breakpoint (≥ Z µg/mL) MIC->Breakpoint_R MIC ≥ Z Result_S Categorize as Susceptible Breakpoint_S->Result_S Result_I Categorize as Intermediate Breakpoint_I->Result_I Result_R Categorize as Resistant Breakpoint_R->Result_R

MIC Interpretation Logic

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to Sisomicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to the aminoglycoside antibiotic, sisomicin (B1680986).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacteria primarily develop resistance to this compound through three main mechanisms:

  • Enzymatic Modification: This is the most prevalent mechanism of resistance.[1][2] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the this compound molecule, preventing it from binding to its target, the 30S ribosomal subunit.[3]

  • Target Site Alteration: Mutations in the 16S rRNA gene, a component of the 30S ribosomal subunit, can alter the binding site for this compound, reducing its affinity and rendering it less effective.[4]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the antibiotic from reaching a high enough intracellular concentration to inhibit protein synthesis.

Q2: My bacterial isolate is resistant to gentamicin (B1671437) and tobramycin (B1681333), but the literature suggests it should be susceptible to this compound. What could be the reason?

A2: While this compound, gentamicin, and tobramycin are all aminoglycosides, resistance profiles can differ due to the specific aminoglycoside-modifying enzymes (AMEs) produced by the bacteria. Some AMEs have a narrow substrate range and may inactivate gentamicin and tobramycin but not this compound.[5] It is crucial to identify the specific AME present in your isolate to understand the resistance pattern.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial isolate?

A3: The MIC of this compound can be determined using standard methods such as broth microdilution or agar (B569324) dilution.[6][7] The general principle involves exposing a standardized bacterial inoculum to a range of this compound concentrations to find the lowest concentration that inhibits visible growth.[6][8]

Troubleshooting Guides

Issue 1: Unexpectedly high this compound MIC values in your experiments.
  • Possible Cause 1: Presence of Aminoglycoside-Modifying Enzymes (AMEs).

    • Troubleshooting Steps:

      • Perform an AME activity assay: Use a cell-free lysate of your bacterial strain to test for the modification of this compound. This can be done using techniques like thin-layer chromatography (TLC) or spectrophotometric assays.[9][10][11]

      • Genetic analysis: Use PCR with primers specific for known AME genes (e.g., aac, aph, ant) to detect the presence of resistance determinants.[12][13][14] Whole-genome sequencing can provide a more comprehensive view of the resistance genes present.[15]

  • Possible Cause 2: Target site mutation.

    • Troubleshooting Steps:

      • Sequence the 16S rRNA gene: Amplify and sequence the 16S rRNA gene from your resistant isolate and compare it to the sequence from a susceptible reference strain.[16][17][18][19] Look for point mutations in regions known to be important for aminoglycoside binding.

  • Possible Cause 3: Overexpression of efflux pumps.

    • Troubleshooting Steps:

      • Perform an efflux pump activity assay: Use a fluorescent substrate like ethidium (B1194527) bromide to measure its accumulation inside the bacterial cells.[1][20][21][22] Reduced accumulation in your isolate compared to a susceptible control suggests active efflux.

      • Use an efflux pump inhibitor (EPI): Determine the this compound MIC in the presence and absence of a known EPI, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction in the MIC in the presence of the EPI indicates the involvement of efflux pumps.

Issue 2: Inconsistent results in this compound susceptibility testing.
  • Possible Cause: Experimental variability.

    • Troubleshooting Steps:

      • Standardize inoculum density: Ensure your bacterial inoculum is consistently prepared to a 0.5 McFarland standard.[23]

      • Verify media quality: Use cation-adjusted Mueller-Hinton broth/agar for susceptibility testing as divalent cation concentrations can affect aminoglycoside activity.

      • Confirm incubation conditions: Incubate plates at a consistent 35°C ± 2°C for 16-20 hours.[23]

      • Include quality control strains: Always include reference strains with known this compound MICs (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to validate your assay.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Bacteria.

Bacterial SpeciesResistance MechanismThis compound MIC (µg/mL)Reference
Pseudomonas aeruginosaSusceptible≤ 1.56[24]
Pseudomonas aeruginosaGentamicin-resistantStill inhibited in 42% of cases[25]
Klebsiella spp.Gentamicin-resistantStill inhibited in 67% of cases[25]
Escherichia coliSusceptible≤ 1.56[24]
Proteus mirabilisSusceptible≤ 1.56[24]
Staphylococcus aureusSusceptible3.12[26]

Table 2: Kinetic Parameters of Aminoglycoside Acetyltransferases (AACs) with this compound.

EnzymeBacterial SourceKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
AAC(6')-4Not specified---[27]
AAC(3)-IIIaNot specified--1.0 (approx.)[28]
Gentamicin Acetyltransferase INot specified---[29]

Note: Specific kinetic data for a wide range of AMEs with this compound is limited in the readily available literature. Researchers may need to perform these kinetic studies for the specific enzymes they are investigating.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

A detailed protocol for performing a broth microdilution MIC assay can be found in the Clinical and Laboratory Standards Institute (CLSI) guidelines and other publications.[6][8][30] The basic steps are as follows:

  • Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR Detection of AME Genes

The following is a general workflow for detecting AME genes by PCR:[12][31]

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • Primer Design: Use primers specific to the target AME genes (aac(6')-Ib, aph(3')-Ia, etc.).

  • PCR Amplification: Perform PCR using the extracted DNA and specific primers. The cycling conditions will depend on the primers and polymerase used.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to determine the presence of an amplicon of the expected size.

Protocol 3: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)

This protocol is adapted from methods described in the literature:[1][20][21][22][32]

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).

  • Add ethidium bromide to the cell suspension and monitor the increase in fluorescence over time using a fluorometer.

  • Compare the fluorescence levels of the test isolate to a known susceptible strain and a strain with a known efflux pump knockout. Lower fluorescence in the test strain suggests higher efflux activity.

Visualizations

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Sisomicin_in This compound (extracellular) Sisomicin_out This compound (intracellular) Sisomicin_in->Sisomicin_out Enters Cell Ribosome 30S Ribosome Sisomicin_out->Ribosome Binds to Protein_syn Protein Synthesis Ribosome->Protein_syn Inhibits Cell_death Bacterial Cell Death Protein_syn->Cell_death Leads to AME Aminoglycoside- Modifying Enzymes (AMEs) AME->Sisomicin_in Inactivates Target_mod Ribosomal Mutation (16S rRNA) Target_mod->Ribosome Alters Binding Site Efflux Efflux Pump Efflux->Sisomicin_out Expels from Cell

Caption: Overview of this compound's mechanism of action and bacterial resistance pathways.

start Start: Isolate shows This compound resistance check_ame Test for AME activity (e.g., PCR, enzyme assay) start->check_ame ame_positive Resistance due to Enzymatic Modification check_ame->ame_positive Positive check_target Sequence 16S rRNA gene check_ame->check_target Negative target_mutation Resistance due to Target Site Alteration check_target->target_mutation Mutation found check_efflux Perform efflux pump assay check_target->check_efflux No mutation efflux_positive Resistance due to Efflux Pump Overexpression check_efflux->efflux_positive Positive unknown Investigate other mechanisms (e.g., permeability) check_efflux->unknown Negative cluster_workflow Experimental Workflow: MIC Determination prep_antibiotic Prepare serial dilutions of this compound inoculate Inoculate microtiter plate prep_antibiotic->inoculate prep_inoculum Standardize bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MIC value (lowest concentration with no visible growth) incubate->read_mic

References

Technical Support Center: Enzymatic Inactivation of Sisomicin by Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the enzymatic inactivation of sisomicin (B1680986) by Pseudomonas aeruginosa. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in this area.

Troubleshooting Guides

This section addresses common issues encountered during experiments on this compound inactivation by P. aeruginosa enzymes.

Problem Possible Cause(s) Recommended Solution(s)
No observable this compound inactivation in enzyme assay 1. Inactive Enzyme: The purified enzyme may have lost activity due to improper storage or handling. 2. Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for enzyme activity. 3. Missing Cofactors: Acetyl-CoA, the acetyl group donor, may be degraded or absent. 4. Low Enzyme Concentration: The amount of enzyme in the assay may be too low to detect activity.1. Verify Enzyme Activity: Use a positive control substrate known to be modified by the enzyme. Prepare fresh enzyme dilutions for each experiment. 2. Optimize Assay Conditions: Review the literature for optimal conditions for the specific AAC(6') enzyme. A typical starting point is a phosphate (B84403) or HEPES buffer at pH 7.0-7.5 and a temperature of 37°C.[1][2] 3. Use Fresh Acetyl-CoA: Prepare fresh solutions of acetyl-CoA for each experiment, as it can be unstable. 4. Increase Enzyme Concentration: Titrate the enzyme concentration in the assay to find an optimal level.
High variability in Minimum Inhibitory Concentration (MIC) results 1. Inoculum Preparation: Inconsistent inoculum density can lead to variable MICs. 2. Media Composition: Cation concentrations (e.g., Mg²⁺, Ca²⁺) in the Mueller-Hinton broth can affect aminoglycoside activity. 3. Biofilm Formation: P. aeruginosa is a notorious biofilm former, which can lead to falsely elevated and variable MICs.1. Standardize Inoculum: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. 2. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): This will ensure consistent and accurate MIC results for aminoglycosides. 3. Ensure Planktonic Growth: Use fresh cultures and proper vortexing to minimize cell clumping and biofilm formation during the assay.
Difficulty confirming this compound acetylation 1. Low Product Yield: The amount of acetylated this compound may be below the detection limit of the analytical method. 2. Inappropriate Analytical Method: The chosen method (e.g., TLC, HPLC) may not be sensitive enough or optimized for separating this compound and its acetylated form.1. Scale-Up Reaction: Increase the reaction volume and/or enzyme concentration to generate more product. 2. Optimize Analytical Method: For Thin-Layer Chromatography (TLC), experiment with different solvent systems. For Mass Spectrometry (MS), ensure proper sample cleanup and use a high-resolution instrument to detect the mass shift of 42 Da corresponding to acetylation.
Suspected resistance mechanism is not enzymatic 1. Efflux Pumps: Overexpression of efflux pumps can reduce intracellular this compound concentration. 2. Reduced Permeability: Alterations in the outer membrane can limit this compound uptake. 3. Target Modification: Although less common for aminoglycosides, ribosomal mutations can confer resistance.1. Use Efflux Pump Inhibitors: Perform MIC assays in the presence of an efflux pump inhibitor (e.g., PAβN) to see if susceptibility is restored. 2. Compare with Other Aminoglycosides: Determine the MICs of other aminoglycosides. Cross-resistance to multiple aminoglycosides may suggest a non-enzymatic mechanism. 3. Sequence Ribosomal Genes: Sequence the 16S rRNA gene to check for mutations known to confer aminoglycoside resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of enzymatic inactivation of this compound in Pseudomonas aeruginosa?

A1: The primary mechanism is the enzymatic acetylation of this compound. This reaction is catalyzed by aminoglycoside 6'-N-acetyltransferases (AAC(6')) which transfer an acetyl group from acetyl-CoA to the 6'-amino group of this compound. This modification prevents the antibiotic from binding to its ribosomal target.

Q2: Which specific AAC(6') enzymes are known to inactivate this compound in P. aeruginosa?

A2: Several AAC(6') variants have been identified in P. aeruginosa that can inactivate this compound. These include AAC(6')-Iag and others.[1] The genes encoding these enzymes are often located on mobile genetic elements like integrons, which facilitates their spread among bacterial populations.

Q3: How can I differentiate between the AAC(6')-I and AAC(6')-II subfamilies?

A3: The substrate specificity can help differentiate them. Generally, AAC(6')-I enzymes confer resistance to amikacin (B45834) but not gentamicin (B1671437), while AAC(6')-II enzymes are active against gentamicin but not amikacin.[3] However, there can be some overlap, so a broader substrate profiling is recommended.

Q4: What are the clinical breakpoints for this compound against P. aeruginosa?

A4: Clinical breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant. These values are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is crucial to refer to the latest guidelines from these organizations for the most up-to-date breakpoint information.[4][5][6]

Q5: Can I use a spectrophotometric assay to measure AAC(6') activity?

A5: Yes, a continuous spectrophotometric assay is a common method. This assay couples the release of Coenzyme A (CoA) from the acetylation reaction to a reaction with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine, which produces a colored product that can be monitored over time.[2][7][8]

Data Presentation

Table 1: Kinetic Parameters of AAC(6') Enzymes with this compound
EnzymeOriginKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
AAC(6')-IagPseudomonas aeruginosa1.1 ± 0.20.08 ± 0.0037.3 x 10⁴[1]
AAC(6')-VaAeromonas hydrophilaN/AN/A2.83 ± 0.05 x 10³[9]

N/A: Not explicitly provided in the cited source.

Experimental Protocols

Purification of Recombinant His-tagged AAC(6') Enzyme

This protocol describes the purification of a His-tagged AAC(6') enzyme expressed in E. coli.

Materials:

  • E. coli cells expressing the His-tagged AAC(6') enzyme

  • Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA agarose (B213101) resin

  • Dialysis buffer (e.g., 50 mM phosphate buffer, pH 7.0)

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer containing lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.

  • Washing: Wash the resin with at least 10 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged AAC(6') enzyme with elution buffer. Collect the fractions.

  • Purity Check: Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Dialysis: Pool the pure fractions and dialyze against a suitable storage buffer to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified enzyme using a centrifugal filter unit if necessary. Store the enzyme at -80°C in the presence of a cryoprotectant like glycerol.

Spectrophotometric Assay for AAC(6') Activity

This protocol is for a continuous spectrophotometric assay to determine the kinetic parameters of an AAC(6') enzyme with this compound.

Materials:

  • Purified AAC(6') enzyme

  • This compound stock solution

  • Acetyl-CoA stock solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)[1]

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 412 nm

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, DTNB (final concentration ~2 mM), and varying concentrations of this compound.

  • Initiate Reaction: Add acetyl-CoA (final concentration ~200 µM) and a fixed amount of the purified AAC(6') enzyme to each well to start the reaction.[1] The final reaction volume is typically 200 µL.[1]

  • Monitor Absorbance: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm at 37°C for a set period (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB) as CoA reacts with DTNB.

  • Calculate Initial Velocities: Determine the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots using the Beer-Lambert law (extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

  • Data Analysis: Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot can also be used for this purpose.[1]

Confirmation of this compound Acetylation by Mass Spectrometry

This protocol outlines the general steps for confirming the acetylation of this compound.

Materials:

  • In-vitro acetylation reaction mixture (containing this compound, AAC(6') enzyme, and acetyl-CoA)

  • Control reaction (without enzyme or acetyl-CoA)

  • Solvents for sample cleanup (e.g., water, acetonitrile (B52724), formic acid)

  • LC-MS/MS system

Procedure:

  • Enzymatic Reaction: Perform a scaled-up in-vitro acetylation reaction as described previously.

  • Reaction Quenching: Stop the reaction by adding an organic solvent like acetonitrile or by heat inactivation.

  • Sample Cleanup: Remove the enzyme and other proteins, for example, by protein precipitation or using a solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the cleaned-up sample into an LC-MS/MS system.

    • Separate the components using a suitable liquid chromatography method (e.g., reverse-phase or HILIC).

    • Analyze the eluent by mass spectrometry in positive ion mode.

    • Look for a peak corresponding to the mass of acetylated this compound. The mass of this compound is 447.28 g/mol , and the addition of an acetyl group (CH₃CO-) will result in a mass increase of 42.01 g/mol . Therefore, the expected m/z for [acetyl-sisomicin + H]⁺ would be approximately 490.29.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion of interest to obtain a fragmentation pattern that can confirm the structure.

Mandatory Visualizations

Enzymatic_Inactivation_of_this compound cluster_inactivation Inactivation Pathway This compound This compound Ribosome Bacterial Ribosome (30S Subunit) This compound->Ribosome Binds to AAC_6_prime AAC(6') Enzyme (from P. aeruginosa) This compound->AAC_6_prime Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death CoA CoA AAC_6_prime->CoA Acetylated_this compound 6'-N-acetyl-sisomicin (Inactive) AAC_6_prime->Acetylated_this compound Catalyzes acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->AAC_6_prime No_Binding No Binding Acetylated_this compound->No_Binding Resistance Antibiotic Resistance Acetylated_this compound->Resistance No_Binding->Ribosome Experimental_Workflow start Start: Suspected this compound Resistance in P. aeruginosa mic_testing 1. MIC Testing (this compound vs. P. aeruginosa) start->mic_testing enzyme_assay 2. In-vitro Enzyme Assay (Cell-free lysate + this compound + Acetyl-CoA) mic_testing->enzyme_assay If resistant gene_id 5. Gene Identification (PCR for aac(6') genes) mic_testing->gene_id Parallel approach tlc_hplc 3. Product Detection (TLC / HPLC) enzyme_assay->tlc_hplc If activity detected mass_spec 4. Product Confirmation (LC-MS/MS) tlc_hplc->mass_spec Confirm product end End: Characterization of This compound-inactivating Enzyme mass_spec->end cloning_expression 6. Gene Cloning & Expression (e.g., in E. coli) gene_id->cloning_expression If gene present purification 7. Enzyme Purification (e.g., Ni-NTA chromatography) cloning_expression->purification kinetics 8. Kinetic Analysis (Spectrophotometric assay) purification->kinetics kinetics->end

References

Strategies to overcome sisomicin resistance in clinical isolates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome sisomicin (B1680986) resistance in clinical isolates. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during experiments aimed at combating this compound resistance.

I. Antimicrobial Susceptibility Testing (AST)

Question: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What could be the cause?

Answer: Inconsistent MIC values can arise from several factors. Here’s a troubleshooting guide:

  • Inoculum Preparation: The density of the bacterial suspension is critical. Ensure you are standardizing your inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) for each experiment.

    • Troubleshooting: If results are still variable, perform colony counts on your standardized inoculum to verify its concentration.

  • Media Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in your Mueller-Hinton Broth (MHB) can significantly affect the activity of aminoglycosides.

    • Troubleshooting: Use cation-adjusted Mueller-Hinton Broth (CAMHB) and ensure each new batch of media is quality controlled with reference strains.

  • This compound Stock Solution: this compound degradation can lead to falsely high MICs.

    • Troubleshooting: Prepare fresh stock solutions regularly. Aliquot and store at -80°C for long-term use, avoiding repeated freeze-thaw cycles.

  • Incubation Conditions: Ensure consistent incubation times (16-20 hours) and temperatures (35 ± 2°C) as variations can affect bacterial growth rates and MIC readings.

Question: How do I interpret the MIC values to classify my isolate as this compound-resistant?

Answer: Interpretation of MIC values is based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). These breakpoints can be updated, so always refer to the latest guidelines.

OrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Pseudomonas aeruginosa≤ 1632≥ 64
Staphylococcus aureus≤ 816≥ 32
Note: These breakpoints are for illustrative purposes and may vary. Always consult the latest CLSI M100 document for current breakpoints.
II. Combination & Synergy Testing

Question: I am performing a checkerboard assay to test for synergy between this compound and a β-lactam, but my Fractional Inhibitory Concentration (FIC) index results are ambiguous. How can I improve my assay?

Answer: Ambiguity in checkerboard assays often stems from subtle technical variations.

  • Accurate MIC Determination: The FIC index calculation is highly dependent on the accurate MIC of each drug alone. Determine these with high precision before starting the checkerboard assay.

  • Growth Assessment: Visual assessment of growth can be subjective. Use a spectrophotometer to read the optical density (OD) at 600 nm to standardize your growth assessment. Alternatively, a metabolic indicator like resazurin (B115843) can be used for a colorimetric readout.

  • Edge Effects: Evaporation from wells at the edge of a 96-well plate can concentrate the drug and media, leading to erroneous results.

    • Troubleshooting: Avoid using the outermost wells for experimental data, or fill them with sterile water/media. Use sealing films to minimize evaporation.

  • Interpretation of FIC Index: The interpretation of the FIC index is standardized:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0 Ensure you are applying these thresholds correctly to your calculated indices.

Question: I am not observing the expected synergy between this compound and my test compound. What are the possible reasons?

Answer: Lack of synergy can be due to several factors beyond experimental error:

  • Mechanism of Action: The two compounds may not have complementary mechanisms of action. For example, a β-lactam enhances aminoglycoside uptake by damaging the cell wall. If the partner drug does not facilitate this compound's entry or action, synergy is less likely.

  • Resistance Mechanisms in the Isolate: The clinical isolate may possess multiple resistance mechanisms. For instance, if the primary resistance mechanism is an efflux pump that expels both compounds, a synergistic effect may be masked.[1]

  • Chemical Incompatibility: The two compounds might interact and inactivate each other in the growth medium.

    • Troubleshooting: As a control, incubate the two drugs together in media for the duration of the experiment and then test their individual activities to check for degradation.

III. Molecular Mechanisms of Resistance

Question: My PCR assay for detecting aminoglycoside-modifying enzyme (AME) genes is not working. What should I check?

Answer: PCR failure can be due to several issues. Follow this troubleshooting workflow:

PCR_Troubleshooting Start No PCR Product DNA_Quality Check DNA Quality & Quantity Start->DNA_Quality 1. DNA_Quality->Start Poor DNA (Re-extract) Primers Verify Primer Design & Integrity DNA_Quality->Primers Good DNA Primers->Start Primer Issues (Redesign/Reorder) PCR_Conditions Optimize PCR Conditions Primers->PCR_Conditions Primers OK PCR_Conditions->Start Failed Optimization (Check reagents) Positive_Control Run Positive Control PCR_Conditions->Positive_Control Optimized Positive_Control->PCR_Conditions Control Fails (Systematic Check) Result Successful Amplification Positive_Control->Result Control Works

Caption: A logical workflow for troubleshooting PCR failures.

  • DNA Quality: Ensure the extracted genomic DNA is of high purity (A260/A280 ratio of ~1.8) and free of PCR inhibitors.

  • Primer Design: Verify that your primers are specific to the target AME gene and have appropriate melting temperatures.

  • Positive Control: Always include a positive control (a strain known to harbor the gene of interest) to validate your PCR setup.

Question: I am trying to screen for efflux pump inhibitors, but my ethidium (B1194527) bromide (EtBr) accumulation assay is giving a high background fluorescence.

Answer: High background in EtBr assays can obscure the results.

  • EtBr Concentration: Optimize the EtBr concentration. Too high a concentration can lead to high background fluorescence. Test a range of sub-inhibitory concentrations.

  • Washing Steps: Inefficient removal of extracellular EtBr is a common cause of high background. Ensure your washing steps are thorough and consistent.

  • Bacterial Autofluorescence: Some bacterial species exhibit natural fluorescence.

    • Troubleshooting: Run a control with your bacterial cells in buffer without EtBr to measure and subtract the background autofluorescence.

  • Efflux Pump Inhibitor (EPI) Controls: Use a known EPI, such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN), as a positive control to validate your assay. A significant increase in fluorescence in the presence of a known EPI indicates that your assay is working correctly.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a clinical isolate.

  • Preparation of Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is for assessing the synergistic effect of this compound (Drug A) and a β-lactam (Drug B).

  • Preparation:

    • Determine the MIC of this compound and the β-lactam individually for the test isolate as described in Protocol 1.

    • Prepare stock solutions of both drugs at a concentration of at least 4x the highest concentration to be tested.

  • Plate Setup:

    • In a 96-well plate, dispense CAMHB into all wells.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the β-lactam.

    • Column 11 should contain dilutions of the β-lactam only (to re-determine its MIC).

    • Row H should contain dilutions of this compound only (to re-determine its MIC).

    • Include a growth control well (no drugs).

  • Inoculation and Incubation:

    • Inoculate all wells with the bacterial suspension prepared as in Protocol 1 (final concentration ~5 x 10⁵ CFU/mL).

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Calculation of FIC Index:

    • After incubation, identify the MIC of each drug alone and in combination.

    • For each well showing no growth, calculate the FIC index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The FIC index for the combination is the lowest FIC index calculated from all the wells that show no growth.

Checkerboard_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_exec Execution cluster_analysis Analysis MIC_A Determine MIC of this compound Dilute_A Serial Dilute this compound (X-axis) MIC_A->Dilute_A MIC_B Determine MIC of Partner Drug Dilute_B Serial Dilute Partner Drug (Y-axis) MIC_B->Dilute_B Inoculate Inoculate with Standardized Culture Dilute_A->Inoculate Dilute_B->Inoculate Controls Include Single-Drug & Growth Controls Controls->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate Read_Growth Read Growth in Each Well Incubate->Read_Growth Calc_FIC Calculate FIC Index for Each Well Read_Growth->Calc_FIC Interpret Interpret Synergy (FIC ≤ 0.5) Calc_FIC->Interpret

Caption: A workflow diagram for performing a checkerboard synergy assay.

Protocol 3: Multiplex PCR for AME Gene Detection

This protocol provides a general framework for detecting common AME genes associated with this compound resistance, such as aac(6')-Ib and ant(2'')-Ia.

  • DNA Extraction:

    • Extract high-quality genomic DNA from the clinical isolate using a commercial kit or a standard phenol-chloroform method.

  • Primer Design:

    • Use validated primers for the target AME genes. Multiple primer sets can be combined in a multiplex reaction if their annealing temperatures are compatible and they produce amplicons of different sizes.

  • PCR Reaction:

    • Set up a PCR reaction containing:

      • Template DNA (10-50 ng)

      • Forward and reverse primers for each target gene

      • dNTP mix

      • Taq DNA polymerase and buffer

      • Nuclease-free water

    • Include a positive control (DNA from a known resistant strain) and a negative control (no template DNA).

  • Thermocycling Conditions:

    • An example thermocycling program:

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (optimize for specific primer sets)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis:

    • Run the PCR products on an agarose (B213101) gel stained with a DNA-binding dye.

    • Visualize the bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target AME genes.

Data Presentation

The following tables provide illustrative data for this compound activity. Researchers should generate their own data for specific isolates and experimental conditions.

Table 1: Illustrative MIC Ranges for this compound and Comparators (µg/mL)

OrganismAntibioticMIC₅₀MIC₉₀
P. aeruginosaThis compound216
Gentamicin≤18
Amikacin28
S. aureus (MSSA)This compound0.52
Gentamicin≤0.51
S. aureus (MRSA)This compound1>32
Gentamicin1>32

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is illustrative and compiled from various sources.

Table 2: Example FIC Index Values for this compound in Combination Therapies

OrganismCombination PartnerFIC Index RangeInterpretation
P. aeruginosaCefodizime (B1668858)<0.5 - <1.0Synergy
P. aeruginosaCarbenicillin~0.5Synergy
Enterococcus faecalisAmoxicillin<0.5 - 0.75Synergy
S. aureusDoxycycline0.75 - 1.5Additive/Indifference

FIC index values are examples derived from literature and demonstrate the potential for synergistic interactions.[2]

Signaling Pathways and Experimental Workflows

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Ribosome 30S Ribosome (Protein Synthesis) This compound->Ribosome Binds to A-site Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition AMEs Aminoglycoside-Modifying Enzymes (e.g., AAC, ANT) AMEs->this compound Inactivates Drug Efflux Efflux Pumps (e.g., MexXY) Efflux->this compound Expels Drug Target_Mod Ribosomal Modification (16S rRNA Methylation) Target_Mod->Ribosome Alters Binding Site

Caption: Primary mechanisms of bacterial resistance to this compound.

Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: MIC reduction of this compound in resistant strain Start->Primary_Screen Hits Initial Hits Primary_Screen->Hits ≥4-fold MIC reduction Secondary_Screen Secondary Screen: Direct Enzyme Inhibition Assay (e.g., for AMEs) Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Enzyme activity inhibited Synergy_Test Synergy Testing: Checkerboard Assay Confirmed_Hits->Synergy_Test Lead_Compound Lead Compound Synergy_Test->Lead_Compound FIC ≤ 0.5

Caption: A high-level workflow for screening novel inhibitors of this compound resistance.

References

Technical Support Center: Investigating Sisomicin-Induced Nephrotoxicity and Ototoxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sisomicin-induced nephrotoxicity and ototoxicity in vivo.

Frequently Asked Questions (FAQs)

Q1: Which animal models are most appropriate for studying this compound-induced nephrotoxicity and ototoxicity?

A1: The choice of animal model is critical for obtaining relevant and reproducible data.

  • Nephrotoxicity: Rats are the most commonly used and well-characterized model for aminoglycoside-induced nephrotoxicity due to the histological similarities of their kidneys to humans.[1][2] Mice are also used but to a lesser extent.[1]

  • Ototoxicity: Guinea pigs are a widely accepted model for studying aminoglycoside-induced ototoxicity.[3][4][5][6] Their auditory system is sensitive to the ototoxic effects of drugs like This compound (B1680986), and they exhibit a frequency-specific pattern of hearing loss that is comparable to humans.[3][5] Mice are also utilized, particularly for studies involving genetic modifications.[7][8][9][10]

Q2: What are the typical dosages and administration routes for inducing this compound toxicity in these models?

A2: Dosages and routes can vary depending on the desired severity and onset of toxicity.

  • Nephrotoxicity in Rats: Intramuscular or subcutaneous injections are common. Doses can range from 12.5 mg/kg to 25 mg/kg daily.[11][12] Higher doses will induce more rapid and severe renal damage.

  • Ototoxicity in Guinea Pigs: Daily subcutaneous injections are typically used. Doses ranging from 50 to 200 mg/kg for several weeks (e.g., 4 weeks) have been shown to induce hearing loss.[4][6][13] A newer model in mice involves a single surgical delivery of a hyperosmotic this compound solution into the posterior semicircular canal to induce rapid and consistent hair cell loss.[7][8][9]

Q3: How can I monitor the development of nephrotoxicity and ototoxicity during my experiment?

A3: Regular monitoring is essential to track the progression of toxicity.

  • Nephrotoxicity:

    • Biochemical markers: Monitor blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels. An increase in these markers indicates a decline in renal function.[11]

    • Urine analysis: Assess for proteinuria and changes in urinary osmolality.[14]

  • Ototoxicity:

    • Auditory Brainstem Response (ABR): This is a non-invasive electrophysiological test to measure hearing thresholds across different frequencies.[15][16]

    • Distortion Product Otoacoustic Emissions (DPOAEs): This test assesses the function of the outer hair cells.[15]

    • Preyer's Reflex: A behavioral test in guinea pigs where a pinna flick response to a sound stimulus is observed. A higher threshold indicates hearing loss.[5][6][13]

Q4: What are the key histopathological changes to look for in the kidney and cochlea?

A4: Histopathological analysis confirms the extent of tissue damage at the end of the study.

  • Kidney: Look for signs of acute tubular necrosis (ATN), particularly in the proximal tubules.[17][18] This includes cellular swelling, loss of brush border, and cell death.

  • Cochlea: The primary targets are the sensory hair cells in the organ of Corti.[19][20] Damage typically starts at the basal turn of the cochlea (affecting high-frequency hearing) and progresses towards the apex.[19] Look for loss of both outer hair cells (OHCs) and inner hair cells (IHCs).[19][21]

Troubleshooting Guides

Problem 1: High mortality rate in experimental animals.

  • Possible Cause: The dose of this compound may be too high, leading to severe systemic toxicity, particularly nephrotoxicity.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the daily dose of this compound. It is crucial to perform a dose-response study to find a dose that induces measurable toxicity without causing excessive mortality.

    • Hydration: Ensure animals have free access to water. Dehydration can exacerbate kidney damage.

    • Monitoring: Closely monitor the animals' weight and general health. A significant drop in body weight can be an early indicator of severe toxicity.

    • Staggered Dosing: Consider less frequent dosing schedules if the toxicity onset is too rapid.

Problem 2: High variability in the degree of nephrotoxicity or ototoxicity between animals in the same group.

  • Possible Cause: Variability can arise from differences in drug metabolism, underlying health status of the animals, or inconsistencies in experimental procedures.

  • Troubleshooting Steps:

    • Animal Strain and Age: Use a consistent and well-characterized strain of animals of the same age and sex.

    • Acclimatization: Allow sufficient time for animals to acclimatize to the facility before starting the experiment.

    • Consistent Dosing: Ensure accurate and consistent administration of this compound. For injections, vary the injection site to avoid local tissue reactions.

    • Environmental Control: Maintain a stable environment with controlled temperature, humidity, and light-dark cycles.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability on statistical power.

Problem 3: No significant signs of toxicity observed at the expected time points.

  • Possible Cause: The dose of this compound may be too low, the duration of treatment may be too short, or the assessment methods may not be sensitive enough.

  • Troubleshooting Steps:

    • Dose and Duration: Increase the dose of this compound or extend the duration of the treatment. Refer to established protocols from the literature.[4][6][11][13]

    • Route of Administration: Ensure the chosen route of administration allows for adequate systemic absorption.

    • Sensitive Endpoints: Use more sensitive methods for detection. For ototoxicity, ABR and DPOAEs are more sensitive than behavioral tests.[15] For nephrotoxicity, urinary biomarkers may show changes earlier than serum creatinine.

    • Positive Control: Include a positive control group treated with a known nephrotoxic or ototoxic agent to validate the experimental model and assessment methods.

Data Presentation

Table 1: Comparative Ototoxicity of Aminoglycosides in Guinea Pigs

AminoglycosideDaily Subcutaneous Dose (mg/kg) for 4 weeksRelative Ototoxic LiabilityReference
This compound50, 100, 150, 200High[4][6][13]
Gentamicin50, 100, 150High (similar to this compound)[4][6][13]
Tobramycin50, 100, 150Lower than this compound/gentamicin[4][6][13]
Amikacin50, 100, 150, 200Lower than this compound/gentamicin[4][6][13]

Table 2: this compound-Induced Nephrotoxicity Markers in Wistar Rats

Daily Intramuscular Dose (mg/kg)DurationObservationReference
12.51-30 injectionsReversible increase in urine nitrogen[11]
25After 5th injectionIrreversible increase in urine nitrogen[11]

Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in Rats

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into a control group (saline injection) and this compound-treated groups (e.g., 12.5 mg/kg and 25 mg/kg).

  • Drug Administration: Administer this compound or saline via intramuscular injection once daily for the desired duration (e.g., 7, 14, or 21 days).

  • Monitoring:

    • Collect blood samples at baseline and regular intervals (e.g., weekly) via tail vein for BUN and serum creatinine analysis.

    • Collect urine samples using metabolic cages to measure urine volume, protein, and osmolality.

  • Termination and Tissue Collection: At the end of the study, euthanize the animals. Perfuse the kidneys with saline followed by 4% paraformaldehyde.

  • Histopathology: Process the fixed kidneys for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E) to evaluate tubular damage.

Protocol 2: Induction of this compound Ototoxicity in Guinea Pigs

  • Animal Model: Male albino guinea pigs (300-400g) with a positive Preyer's reflex.

  • Baseline Auditory Assessment: Perform baseline ABR and DPOAE measurements on anesthetized animals.

  • Grouping: Divide animals into a control group (saline injection) and this compound-treated groups (e.g., 100 mg/kg and 150 mg/kg).

  • Drug Administration: Administer this compound or saline via subcutaneous injection once daily for 4 weeks.[4][6]

  • Auditory Monitoring: Repeat ABR and DPOAE measurements weekly to track the progression of hearing loss.

  • Termination and Tissue Collection: At the end of the 4-week treatment period, perform a final auditory assessment and then euthanize the animals.

  • Cochlear Histology: Perfuse the cochleae with a fixative (e.g., 4% paraformaldehyde). Dissect the cochleae and process for surface preparation (to count hair cells) or sectioning and staining.

Mandatory Visualizations

experimental_workflow_nephrotoxicity cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Wistar Rats acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Grouping: - Control (Saline) - this compound (e.g., 25 mg/kg) acclimatization->grouping administration Daily Intramuscular Injection grouping->administration monitoring Monitoring: - Blood (BUN, Creatinine) - Urine (Protein, Osmolality) administration->monitoring Duration (e.g., 21 days) termination Euthanasia & Tissue Collection monitoring->termination histopathology Kidney Histopathology (H&E) termination->histopathology

Caption: Experimental workflow for investigating this compound-induced nephrotoxicity in rats.

experimental_workflow_ototoxicity cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Guinea Pigs baseline_hearing Baseline Auditory Assessment (ABR, DPOAE) animal_model->baseline_hearing grouping Grouping: - Control (Saline) - this compound (e.g., 150 mg/kg) baseline_hearing->grouping administration Daily Subcutaneous Injection grouping->administration monitoring Weekly Auditory Monitoring (ABR, DPOAE) administration->monitoring Duration (4 weeks) final_hearing Final Auditory Assessment monitoring->final_hearing termination Euthanasia & Tissue Collection final_hearing->termination histopathology Cochlear Histopathology (Hair Cell Count) termination->histopathology

Caption: Experimental workflow for investigating this compound-induced ototoxicity in guinea pigs.

signaling_pathway_ototoxicity This compound This compound met_channel Mechanoelectrical Transduction (MET) Channels This compound->met_channel Enters via hair_cell Cochlear Hair Cell met_channel->hair_cell Accumulates in ros Reactive Oxygen Species (ROS) Generation hair_cell->ros mitochondrial_damage Mitochondrial Dysfunction hair_cell->mitochondrial_damage apoptosis Apoptosis ros->apoptosis mitochondrial_damage->apoptosis hearing_loss Hearing Loss apoptosis->hearing_loss

Caption: Simplified signaling pathway of this compound-induced ototoxicity.

References

Optimizing sisomicin dosage regimens to minimize toxic side effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing sisomicin (B1680986) dosage regimens to minimize toxic side effects.

Troubleshooting Guides

Issue 1: Elevated Serum Creatinine (B1669602) Levels or Decreased Creatinine Clearance

Possible Cause: this compound-induced nephrotoxicity. This compound can accumulate in the proximal tubule epithelial cells of the kidneys, leading to cellular damage.[1][2] This is often mediated by the megalin receptor, which facilitates the endocytosis of the drug into these cells.[2][3][4][5][6][7]

Troubleshooting Steps:

  • Verify Dosing Regimen:

    • Confirm that the administered dose is appropriate for the patient's renal function.[1][8][9][10][11][12][13] Dosage adjustments are often necessary for patients with pre-existing renal impairment.[9][10][11][13]

    • Consider a once-daily dosing regimen. Meta-analyses of studies on aminoglycosides suggest that once-daily dosing is as effective as multiple-daily dosing and may be associated with a lower risk of nephrotoxicity.[14][15][16][17] However, one study on this compound in patients with bacteriuria found twice-daily dosing to be more effective and less nephrotoxic.[18]

  • Therapeutic Drug Monitoring (TDM):

    • Measure peak and trough serum concentrations of this compound.[1][8]

    • Target Peak Levels: For serious infections, aim for peak concentrations that are 8-10 times the minimum inhibitory concentration (MIC) of the infecting organism to ensure efficacy.[16] For gentamicin, a similar aminoglycoside, target peak levels are typically 4-6 μg/mL.[8]

    • Target Trough Levels: Trough concentrations are associated with toxicity.[19] Aim for trough levels <1 μg/mL for gentamicin, which can be extrapolated to this compound.[8]

  • Hydration and Electrolyte Management:

    • Ensure the subject is adequately hydrated.[8]

    • Monitor and correct any potassium and magnesium abnormalities.[1]

  • Avoid Concomitant Nephrotoxic Agents:

    • Review the subject's medication profile for other drugs that can cause kidney damage and avoid co-administration if possible.[1][8]

Issue 2: Hearing Loss, Tinnitus, or Vestibular Dysfunction

Possible Cause: this compound-induced ototoxicity. This compound can damage the hair cells of the inner ear, leading to irreversible hearing loss and vestibular dysfunction.[20][21][22][23][24]

Troubleshooting Steps:

  • Baseline and Follow-up Auditory Assessment:

    • Perform baseline audiometry or Auditory Brainstem Response (ABR) testing before initiating this compound therapy, especially in high-risk subjects.

    • Monitor for early signs of ototoxicity such as tinnitus, hearing loss, and dizziness.[8]

    • Conduct periodic follow-up auditory assessments during and after treatment.

  • Therapeutic Drug Monitoring (TDM):

    • As with nephrotoxicity, monitor peak and trough serum levels to minimize the risk of ototoxicity.[19][25][26][27]

  • Limit Duration of Therapy:

    • Whenever clinically feasible, limit the duration of this compound treatment to 7-10 days to reduce the risk of cumulative toxicity.[8]

  • Avoid Concurrent Ototoxic Medications:

    • Be cautious about the concurrent use of other ototoxic drugs.[8]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced nephrotoxicity?

A1: this compound, a cationic molecule, is filtered through the glomerulus and then reabsorbed into the proximal tubule epithelial cells. This uptake is largely mediated by the endocytic receptor megalin.[2][3][4][5][6][7] Once inside the cell, this compound accumulates in lysosomes, leading to lysosomal dysfunction. It is also thought to generate reactive oxygen species (ROS), inducing oxidative stress and ultimately leading to apoptosis and necrosis of the tubular cells.[28][29][30][31]

Q2: What is the mechanism behind this compound-induced ototoxicity?

A2: The precise mechanisms are still under investigation, but it is known that this compound enters the hair cells of the inner ear.[20][21][22][23][24] Inside the hair cells, it is believed to trigger the production of free radicals, leading to oxidative stress and activating apoptotic pathways, which result in the death of these sensory cells.[29]

Q3: Is once-daily or multiple-daily dosing of this compound better for minimizing toxicity?

A3: Several meta-analyses of aminoglycosides suggest that once-daily dosing is as effective as multiple-daily dosing and may be associated with a lower risk of nephrotoxicity.[14][15][16][17] The rationale is that the high peak concentration achieved with once-daily dosing maximizes the concentration-dependent bactericidal activity, while the prolonged period of low trough concentrations allows for the drug to be cleared from the renal cortex and inner ear, potentially reducing accumulation and toxicity.[16] However, a study specifically on this compound for bacteriuria found that twice-daily dosing was more effective and less nephrotoxic.[18] Therefore, the optimal dosing regimen may depend on the specific clinical indication.

Q4: What are the target peak and trough levels for this compound?

A4: While specific guidelines for this compound are less common, recommendations for the closely related aminoglycoside, gentamicin, are often used as a reference. For gentamicin, target peak levels are generally 4-6 μg/mL for serious infections, and trough levels should be kept below 1 μg/mL to minimize toxicity.[8] It is crucial to monitor these levels and adjust the dosage accordingly.[19][25][26][27]

Q5: How can I monitor for nephrotoxicity and ototoxicity in my experiments?

A5:

  • Nephrotoxicity: Monitor serum creatinine and blood urea (B33335) nitrogen (BUN) levels. A significant increase in these parameters indicates renal damage.[1][8] In animal models, histological examination of kidney tissue can reveal tubular necrosis.[32][33][34]

  • Ototoxicity: In animal models, Auditory Brainstem Response (ABR) testing is a common method to assess hearing thresholds before, during, and after this compound administration.[35][36][37][38][39] Histological analysis of the cochlea can be used to quantify hair cell loss.[20][21][22][23][24]

Data Presentation

Table 1: this compound Dosing Regimens and Associated Toxicity

Dosing RegimenEfficacyNephrotoxicityOtotoxicityReference
Once-DailyAs effective as multiple-daily dosingLower risk compared to multiple-daily dosingNo significant difference compared to multiple-daily dosing[14][15][16][17]
Twice-Daily (for bacteriuria)More effective than single daily doseLower risk compared to single daily doseNot specified[18]

Table 2: Therapeutic Drug Monitoring Parameters for Aminoglycosides (Gentamicin as a surrogate)

ParameterTarget RangeRationaleReference
Peak Concentration4-6 μg/mLEfficacy[8]
Trough Concentration<1 μg/mLMinimizing Toxicity[8]

Experimental Protocols

Protocol 1: Animal Model of this compound-Induced Nephrotoxicity

Objective: To induce and assess this compound-induced kidney injury in a rodent model.

Materials:

  • Wistar rats (male, 200-250g)

  • This compound sulfate

  • Sterile saline

  • Metabolic cages for urine collection

  • Blood collection supplies

  • Reagents for serum creatinine and BUN analysis

  • Formalin and paraffin (B1166041) for histology

Procedure:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into a control group (receiving saline) and experimental groups (receiving different doses of this compound).

  • Dosing: Administer this compound or saline via intramuscular injection daily for a specified period (e.g., 7-14 days). A sample dosing regimen could be 112 mg/kgBW as a single dose.[32]

  • Monitoring:

    • Record body weight daily.

    • Collect 24-hour urine samples at baseline and at specified time points during the study using metabolic cages.

    • Collect blood samples via tail vein or cardiac puncture at the end of the study.

  • Biochemical Analysis:

    • Measure serum creatinine and BUN levels using a biochemical analyzer.

  • Histopathology:

    • At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 4% paraformaldehyde.

    • Excise the kidneys, fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination of tubular damage.

Protocol 2: Assessment of this compound-Induced Ototoxicity using Auditory Brainstem Response (ABR)

Objective: To measure hearing thresholds in rodents to assess this compound-induced ototoxicity.

Materials:

  • Mice or rats

  • This compound sulfate

  • Anesthetic (e.g., ketamine/xylazine)

  • ABR recording system with sound-attenuating chamber

  • Subdermal needle electrodes

  • Acoustic stimuli (clicks and tone bursts)

Procedure:

  • Baseline ABR:

    • Anesthetize the animal.

    • Place subdermal electrodes: one at the vertex (active), one behind the test ear (reference), and one on the back or contralateral ear (ground).[35][36]

    • Place the animal in the sound-attenuating chamber.

    • Present acoustic stimuli (clicks and tone bursts at various frequencies, e.g., 4, 8, 16, 32 kHz) to one ear at a time, starting at a high intensity and decreasing in 5-10 dB steps.

    • Record the electrical responses from the brainstem. The ABR threshold is the lowest stimulus intensity that elicits a discernible waveform.[35][36][37]

  • This compound Administration: Administer this compound according to the experimental design.

  • Follow-up ABR: Perform ABR testing at specified time points after this compound administration to determine any shifts in hearing thresholds. A significant increase in the ABR threshold indicates hearing loss.

Mandatory Visualization

Sisomicin_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_tubule Proximal Tubule Cell sisomicin_blood This compound megalin Megalin Receptor sisomicin_blood->megalin Binds to endocytosis Endocytosis megalin->endocytosis Mediates lysosome Lysosome endocytosis->lysosome Internalization into ros Reactive Oxygen Species (ROS) lysosome->ros Accumulation leads to mitochondria Mitochondrial Dysfunction lysosome->mitochondria ros->mitochondria Induces apoptosis Apoptosis ros->apoptosis necrosis Necrosis ros->necrosis mitochondria->apoptosis Triggers cell_damage Cellular Damage & Tubular Necrosis apoptosis->cell_damage necrosis->cell_damage

Caption: this compound Nephrotoxicity Signaling Pathway.

Sisomicin_Ototoxicity_Pathway cluster_perilymph Perilymph cluster_hair_cell Inner Ear Hair Cell sisomicin_perilymph This compound uptake Uptake into Hair Cell sisomicin_perilymph->uptake ros_ototoxicity Reactive Oxygen Species (ROS) uptake->ros_ototoxicity Induces jnk_pathway JNK Pathway Activation ros_ototoxicity->jnk_pathway caspase_activation Caspase Activation jnk_pathway->caspase_activation apoptosis_ototoxicity Apoptosis caspase_activation->apoptosis_ototoxicity hair_cell_death Hair Cell Death apoptosis_ototoxicity->hair_cell_death

Caption: this compound Ototoxicity Signaling Pathway.

Experimental_Workflow_Toxicity_Assessment start Start: Animal Model (e.g., Rat or Mouse) grouping Divide into Control and This compound Treatment Groups start->grouping baseline Baseline Measurements (ABR, Serum Creatinine, BUN) grouping->baseline treatment Administer this compound or Saline (e.g., Daily IM Injections) baseline->treatment monitoring Monitor Body Weight, Collect Urine/Blood Samples treatment->monitoring endpoint Endpoint Measurements (ABR, Serum Creatinine, BUN) monitoring->endpoint histology Tissue Collection (Kidneys, Cochleae) endpoint->histology analysis Data Analysis and Histopathological Examination histology->analysis

Caption: Experimental Workflow for this compound Toxicity Assessment.

References

Technical Support Center: Stability and Handling of Sisomicin Solutions for In Vitro Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of sisomicin (B1680986) solutions for in vitro laboratory experiments. The information is intended for researchers, scientists, and drug development professionals to ensure the accurate and effective use of this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound sulfate (B86663)?

A1: this compound sulfate is very soluble in water. To prepare a stock solution, dissolve the powder in sterile, deionized water. It is recommended to then filter-sterilize the solution using a 0.22 µm filter before aliquoting and storing.

Q2: What are the recommended storage conditions for this compound sulfate powder and stock solutions?

A2: this compound sulfate powder is stable for years when stored at -20°C. For stock solutions, storage at -80°C is recommended for up to one year, while storage at -20°C is suitable for one to six months. To avoid repeated freeze-thaw cycles, it is best to store the stock solution in single-use aliquots. While some sources suggest short-term storage at 4°C, freezing is generally recommended for maintaining long-term potency.

Q3: My experiment requires incubating this compound in cell culture media at 37°C for an extended period (e.g., 24-72 hours). Is this compound stable under these conditions?

A3: While specific stability data for this compound in cell culture media at 37°C is limited, data from the closely related aminoglycoside, gentamicin (B1671437), can provide some guidance. Gentamicin has been reported to be stable at 37°C for at least 5 days. Another study on aminoglycosides in aqueous solution showed excellent stability for up to six weeks at 37°C. However, it is important to note that the components of the cell culture medium could potentially impact stability. For critical long-term experiments, it is advisable to refresh the medium with freshly diluted this compound if possible.

Q4: What is the optimal pH for this compound solutions?

A4: A solution of this compound sulfate in water will typically have a pH between 3.5 and 5.5. For in vitro experiments, it is important to consider that the activity of aminoglycosides can be influenced by pH. At a physiological pH of 7.4, aminoglycosides are positively charged, which is important for their uptake by bacterial cells.[1]

Q5: Should I protect my this compound solutions from light?

A5: While gentamicin, a similar aminoglycoside, is not highly susceptible to photodegradation, its stability can be affected by other components in a solution when exposed to light.[2] As a general precautionary measure, it is good laboratory practice to protect antibiotic solutions from prolonged exposure to direct light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected antibacterial activity in my assay. Degradation of this compound in the working solution.- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the time the working solution is kept at room temperature or 37°C before use.- Ensure the pH of your experimental system is within a range that is optimal for aminoglycoside activity (around physiological pH).
Improper storage of stock solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify that storage temperatures are consistently maintained (-20°C or -80°C).
Inaccurate initial concentration of the stock solution.- Re-calculate the required mass of this compound sulfate, accounting for its potency.- Use a calibrated balance for weighing the powder.
Precipitation observed in the this compound stock solution. Low temperature or high concentration.- Gently warm the solution to room temperature to see if the precipitate redissolves.- If precipitation persists, consider preparing a new, less concentrated stock solution.
Contamination in the cell culture treated with this compound. The this compound stock solution may be contaminated.- Always filter-sterilize the stock solution after preparation.- Use aseptic techniques when preparing and handling all solutions.

Data on Solution Stability

The following tables summarize the available data on the stability of this compound and the closely related aminoglycoside, gentamicin.

Table 1: Storage Recommendations for this compound Solutions

Solution TypeStorage TemperatureDuration
This compound Sulfate Powder-20°CSeveral years
This compound Stock Solution (in water)-80°CUp to 1 year[3]
-20°C1 to 6 months[4]
4°CShort-term (freezing recommended for long-term)

Table 2: Stability of Gentamicin (as a proxy for this compound) at 37°C

Solution/MediumTemperatureStabilityReference
Aqueous Solution37°CStable for 5 days[5]
Aqueous Solution37°CStable for up to 15 days[6]
Saline Solution37°CExcellent long-term stability (up to 6 weeks)[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Calculate the required mass: Determine the amount of this compound sulfate powder needed to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Weighing: Accurately weigh the calculated amount of this compound sulfate powder using a calibrated analytical balance.

  • Dissolution: In a sterile container, dissolve the powder in the required volume of sterile, deionized water or phosphate-buffered saline (PBS).

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile, conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use, sterile cryovials. Label the vials with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C or -80°C.

Protocol for Broth Microdilution Susceptibility Testing

This protocol is a general guideline and should be adapted based on the specific bacterial strain and experimental requirements.

  • Prepare this compound Dilutions:

    • Create a series of twofold dilutions of the this compound stock solution in a sterile 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain of interest overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, bringing the total volume to 100 µL.

    • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound Sulfate Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution in Media thaw->dilute treat Treat Cells/ Bacteria dilute->treat incubate Incubate at 37°C treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for the preparation and use of this compound solutions in laboratory experiments.

mechanism_of_action This compound This compound binding Binding to 30S Subunit This compound->binding ribosome Bacterial 30S Ribosomal Subunit ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition protein_synthesis Protein Synthesis protein_synthesis->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: this compound's mechanism of action, inhibiting bacterial protein synthesis.

References

Technical Support Center: Navigating Sisomicin Therapy Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with sisomicin (B1680986). This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments targeting resistant bacterial pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how do bacteria develop resistance?

This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This binding causes misreading of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[1][2]

Bacteria have evolved several mechanisms to resist this compound, including:

  • Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the this compound molecule, preventing it from binding to the ribosome.[2] Common AMEs include acetyltransferases, phosphotransferases, and nucleotidyltransferases.[2]

  • Target Site Alteration: Mutations in the ribosomal RNA or proteins can reduce the binding affinity of this compound to its target.[2]

  • Efflux Pumps: Bacteria can actively pump this compound out of the cell using efflux pumps, preventing it from reaching its ribosomal target in sufficient concentrations.[2][3]

Q2: My this compound stock solution appears to be losing activity over time. What are the proper storage and handling procedures?

This compound solutions can be unstable.[4] For optimal stability, it is recommended to prepare fresh solutions for each experiment.[4] If you need to store stock solutions, aliquot them into small volumes and store them at -20°C or -80°C for up to one month.[5] Avoid repeated freeze-thaw cycles.[5] this compound powder should be stored at 4°C.[6]

Q3: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound against the same bacterial strain. What could be the cause?

Inconsistent MIC results can arise from several factors:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure it is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

  • Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for susceptibility testing. Variations in cation concentrations (Ca²⁺ and Mg²⁺) can affect aminoglycoside activity.[7]

  • This compound Stability: As mentioned in Q2, this compound can degrade in solution. Prepare fresh solutions for each experiment to minimize this variability.

  • Incubation Conditions: Ensure consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria).[7][8]

Troubleshooting Guides

Issue 1: Higher than Expected this compound MICs for a Known Susceptible Strain

If you observe unexpectedly high MIC values for a quality control strain like Pseudomonas aeruginosa ATCC 27853, consider the following troubleshooting steps.

Troubleshooting Workflow for Unexpectedly High this compound MICs

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Resolutions A High this compound MIC for QC Strain B Check this compound Stock (Freshness, Storage) A->B Investigate C Verify Inoculum Density (0.5 McFarland) A->C Investigate D Confirm Media Preparation (CAMHB, pH) A->D Investigate E Review Incubation (Time, Temperature) A->E Investigate F Prepare Fresh this compound Stock B->F Resolution G Re-standardize Inoculum C->G Resolution H Use New Batch of Media D->H Resolution I Calibrate Incubator & Repeat E->I Resolution

Caption: Troubleshooting workflow for unexpectedly high this compound MICs.

Issue 2: Inconsistent or Non-reproducible Results in this compound Synergy Assays (Checkerboard)

Checkerboard assays to determine synergy between this compound and another antibiotic (e.g., a β-lactam) can be prone to variability.

Troubleshooting Workflow for Checkerboard Assay Inconsistency

cluster_0 Problem cluster_1 Primary Checks cluster_2 Assay-Specific Issues cluster_3 Solutions A Inconsistent FIC Index B Pipetting Accuracy (Calibration, Technique) A->B Verify C Reagent Preparation (Fresh Stocks, Correct Dilutions) A->C Verify D Inoculum Standardization A->D Verify E Edge Effects in Plate A->E Consider F Subjective Interpretation of Growth A->F Consider G Skipped Wells A->G Consider H Calibrate Pipettes, Use Reverse Pipetting B->H I Prepare Fresh Stocks Daily C->I J Verify McFarland Standard D->J K Use Plate Sealer, Avoid Outer Wells E->K L Use Plate Reader (OD600) F->L M Ensure Homogenous Suspension G->M

Caption: Troubleshooting workflow for inconsistent checkerboard assays.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Aminoglycosides against Pseudomonas aeruginosa

AntibioticNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible
This compound2224.0>4.090% (at ≤4.0 µg/mL)
Gentamicin (B1671437)7,452≤1888.3%
Tobramycin1500.51668%
Amikacin7,4522897.0%

Data compiled from multiple sources.[2][9][10] Susceptibility breakpoints may vary.

Table 2: Synergistic Activity of this compound in Combination with Piperacillin against Pseudomonas aeruginosa

StrainThis compound MIC (µg/mL)Piperacillin MIC (µg/mL)FIC IndexInterpretation
P. aeruginosa E-2>128>10240.38Synergy

FIC Index ≤ 0.5 indicates synergy.[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control (inoculum without antibiotic) and a sterility control (broth only).

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Workflow for Broth Microdilution MIC Assay

A Prepare this compound Serial Dilutions in Plate C Inoculate Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate (35°C, 16-20h) C->D E Read MIC (Lowest Concentration with No Growth) D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Protocol 2: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and a second antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Stock solutions of this compound and the second antibiotic

  • Standardized bacterial inoculum

Procedure:

  • Add 50 µL of CAMHB to all wells of a 96-well plate.

  • In the first row, create serial dilutions of this compound.

  • In the first column, create serial dilutions of the second antibiotic.

  • Fill the remaining wells by adding the second antibiotic to the this compound dilutions, creating a checkerboard of concentrations.

  • Inoculate all wells (except sterility controls) with 50 µL of the standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

  • Incubate at 35°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Logical Flow of a Checkerboard Synergy Assay

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Dilute Drug A (Rows) C Inoculate with Bacteria A->C B Dilute Drug B (Columns) B->C D Incubate C->D E Read MICs D->E F Calculate FIC Index E->F G Interpret Interaction F->G

Caption: Logical flow diagram for a checkerboard synergy assay.

Protocol 3: Detection of Aminoglycoside-Modifying Enzyme (AME) Genes by PCR

This protocol provides a general framework for detecting the presence of common AME genes. Specific primers and annealing temperatures will vary depending on the target gene.

Materials:

  • Bacterial genomic DNA extract

  • PCR master mix

  • Specific primers for AME genes (e.g., aac(6')-Ib, ant(3")-Ia)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers for the target AME gene, and the extracted bacterial genomic DNA.

  • Perform PCR using a thermocycler with the following general conditions:

    • Initial denaturation (e.g., 95°C for 5 minutes)

    • 30-35 cycles of:

      • Denaturation (e.g., 95°C for 30 seconds)

      • Annealing (temperature dependent on primers, e.g., 55-60°C for 30 seconds)

      • Extension (e.g., 72°C for 30-60 seconds)

    • Final extension (e.g., 72°C for 7 minutes)

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the AME gene.

Workflow for AME Gene Detection by PCR

A Extract Bacterial Genomic DNA B Set up PCR Reaction (DNA, Primers, Master Mix) A->B C Run PCR Program in Thermocycler B->C D Analyze Products by Agarose Gel Electrophoresis C->D E Visualize Bands (Presence/Absence of Gene) D->E

Caption: Experimental workflow for detecting AME genes via PCR.

Protocol 4: Ethidium (B1194527) Bromide Efflux Assay

This assay is a common method to assess the activity of efflux pumps.

Materials:

  • Bacterial cells

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI) (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

  • Fluorometer

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase and wash with PBS.

  • Resuspend the cells in PBS containing glucose and EtBr.

  • Monitor the accumulation of EtBr by measuring the increase in fluorescence over time.

  • Once a steady state of fluorescence is reached (accumulation equals efflux), add an EPI.

  • A rapid increase in fluorescence after the addition of the EPI indicates that efflux is being inhibited and that the bacteria possess active efflux pumps.

Signaling Pathway of an Efflux Pump and its Inhibition

cluster_0 Bacterial Cell cluster_1 Inner Membrane EffluxPump Efflux Pump Sisomicin_out This compound EffluxPump->Sisomicin_out Efflux Sisomicin_in This compound Sisomicin_in->EffluxPump Substrate EPI Efflux Pump Inhibitor EPI->EffluxPump Inhibits Sisomicin_out->Sisomicin_in Uptake

Caption: Diagram of efflux pump-mediated resistance and its inhibition.

References

Allergic cross-reactivity between sisomicin and other aminoglycosides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding allergic cross-reactivity between sisomicin (B1680986) and other aminoglycosides.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of a patient allergic to another aminoglycoside, such as gentamicin (B1671437) or tobramycin (B1681333), also being allergic to this compound?

A1: There is a high likelihood of cross-reactivity among aminoglycosides that share the deoxystreptamine ring in their chemical structure. This group includes this compound, gentamicin, tobramycin, amikacin, kanamycin, and neomycin.[1] The cross-reactivity among these deoxystreptamine-containing aminoglycosides is reported to be at least 50%.[1] Therefore, if a patient has a known hypersensitivity to another aminoglycoside in this group, the use of this compound is generally contraindicated.[1]

Q2: What is the structural basis for allergic cross-reactivity between this compound and other aminoglycosides?

A2: The primary structural component responsible for the antigenicity of many aminoglycosides is the deoxystreptamine group.[1] this compound, along with gentamicin, tobramycin, amikacin, kanamycin, and neomycin, belongs to the deoxystreptamine group of aminoglycosides.[1] The structural similarities, particularly the shared deoxystreptamine ring, are the basis for immunological cross-reactivity. In contrast, streptomycin (B1217042) belongs to the streptidine (B14820) group and has a much lower rate of cross-reactivity with the deoxystreptamine aminoglycosides, estimated at 1-5% based on patch testing.[2]

Q3: Are there any aminoglycosides that are less likely to show cross-reactivity with this compound?

A3: Streptomycin is less likely to exhibit cross-reactivity with this compound. This is because streptomycin's structure is based on a streptidine ring, which is different from the deoxystreptamine ring found in this compound and many other aminoglycosides.[2] The cross-reactivity between streptomycin and the deoxystreptamine group is low, in the range of 1-5%.[2]

Q4: What types of allergic reactions can be expected with this compound and other aminoglycosides?

A4: Allergic reactions to aminoglycosides can be categorized as either immediate (IgE-mediated) or non-immediate (T-cell mediated).[1]

  • Immediate reactions can manifest as urticaria (hives), angioedema, and in rare cases, anaphylaxis.[1]

  • Non-immediate reactions are more common and often present as contact dermatitis from topical use.[1] Other delayed reactions can include maculopapular rash.[1]

Troubleshooting Experimental Investigations

Problem: Inconclusive or unexpected results from a Lymphocyte Transformation Test (LTT) for this compound hypersensitivity.

  • Possible Cause 1: Incorrect timing of the test.

    • Troubleshooting: The LTT should be performed within a specific timeframe after the suspected allergic reaction. Performing the test too early or too late can lead to false-negative results. While the optimal timing can vary, it is generally recommended to wait at least 2-3 weeks after the resolution of the allergic reaction.[3]

  • Possible Cause 2: Suboptimal drug concentration.

    • Troubleshooting: The concentration of this compound used to stimulate the lymphocytes is critical. Concentrations that are too low may not induce a proliferative response, while concentrations that are too high can be cytotoxic and also lead to false-negative results. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for stimulation.

  • Possible Cause 3: Low frequency of drug-specific T-cells.

    • Troubleshooting: The number of circulating T-cells specific to a particular drug can be low. To enhance the sensitivity of the assay, consider using a modified LTT protocol that includes co-stimulation with anti-CD3/anti-CD28 monoclonal antibodies, although this may decrease specificity.[3]

Problem: High background activation in a Basophil Activation Test (BAT) for this compound allergy.

  • Possible Cause 1: Spontaneous basophil activation.

    • Troubleshooting: Ensure that the whole blood sample is fresh and handled gently to minimize non-specific basophil activation. Include a negative control (stimulation buffer alone) to assess the level of spontaneous activation.[4]

  • Possible Cause 2: Contamination of reagents.

    • Troubleshooting: Use sterile, endotoxin-free reagents to prevent non-specific immune cell activation.

  • Possible Cause 3: Presence of other activating factors in the patient's plasma.

    • Troubleshooting: While BAT is typically performed in whole blood, in cases of persistently high background, consider washing the cells and resuspending them in a buffered salt solution before stimulation to remove plasma components.

Quantitative Data on Cross-Reactivity

The following table summarizes available quantitative data on the cross-reactivity rates between various aminoglycosides.

Sensitizing Aminoglycoside Cross-Reactive Aminoglycoside Cross-Reactivity Rate (%) Reference
NeomycinThis compound20%[2]
NeomycinAmikacin20%[2]
NeomycinTobramycinup to 65%[1]
NeomycinKanamycinHigh (due to neosamine-like groups)[1]
NeomycinNetilmicin1-5%[2]
NeomycinStreptomycin1-5%[2]
Deoxystreptamine Group (general)Other Deoxystreptamine Group Members≥50%[1]

Experimental Protocols

Lymphocyte Transformation Test (LTT) for Delayed Hypersensitivity

Principle: The LTT is an in vitro assay that measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a specific drug, indicating the presence of drug-specific memory T-cells.[5]

Methodology:

  • PBMC Isolation: Isolate PBMCs from the patient's heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with 5% autologous serum.

  • Stimulation:

    • Seed the PBMCs into a 96-well plate.

    • Add increasing concentrations of this compound (and other aminoglycosides to be tested for cross-reactivity) to the wells. A typical starting range to test would be 1-100 µg/mL, but a dose-response curve is essential to determine the optimal non-toxic concentration.

    • Include a positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone).

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay:

    • On day 5, add a proliferation marker, such as ³H-thymidine, to each well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the drug-stimulated cultures by the mean CPM of the unstimulated (negative control) cultures. An SI of ≥ 2 is typically considered a positive result.[5]

Basophil Activation Test (BAT) for Immediate Hypersensitivity

Principle: The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils following exposure to an allergen.[4][6]

Methodology:

  • Blood Collection: Collect fresh whole blood from the patient in an EDTA-containing tube.

  • Stimulation:

    • In a series of tubes, incubate aliquots of the whole blood with different concentrations of this compound (and other aminoglycosides).

    • Include a positive control (e.g., anti-FcεRI antibody or fMLP) and a negative control (stimulation buffer alone).

  • Incubation: Incubate the tubes for 15-30 minutes at 37°C.

  • Staining: Add a cocktail of fluorescently labeled antibodies to each tube. This should include antibodies to identify basophils (e.g., anti-CCR3 or anti-IgE) and antibodies to detect activation markers (e.g., anti-CD63 and anti-CD203c).[6][7]

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of basophils expressing the activation markers.

  • Data Interpretation: An increase in the percentage of activated basophils in the presence of the drug compared to the negative control indicates a positive result.

Skin Patch Testing for Delayed Hypersensitivity

Principle: Patch testing is an in vivo method to identify the causative agent in allergic contact dermatitis.[8]

Methodology:

  • Preparation of Allergens: The aminoglycosides to be tested are prepared in a suitable vehicle, typically petrolatum. A common concentration for neomycin, gentamicin, and tobramycin is 20% in petrolatum.[2]

  • Application:

    • Apply small amounts of the prepared allergens onto patch test chambers.

    • Affix the patches to an area of unaffected skin, usually the upper back.

  • Occlusion: Leave the patches in place for 48 hours. The patient should avoid getting the area wet during this time.[9][10]

  • Reading:

    • First Reading: After 48 hours, remove the patches and mark the test sites. Perform an initial reading of any reactions.[10]

    • Second Reading: A second reading is typically performed at 72 or 96 hours after application, as delayed reactions to aminoglycosides may take longer to develop.[2][8]

  • Interpretation of Results: Reactions are graded based on the presence and intensity of erythema, infiltration, papules, and vesicles.

Visualizing Allergic Reaction Pathways

IgE-Mediated (Immediate) Hypersensitivity Pathway

This diagram illustrates the signaling cascade initiated by the cross-linking of IgE on the surface of mast cells, leading to degranulation and the release of inflammatory mediators.

IgE_Mediated_Pathway Allergen Aminoglycoside (Allergen) IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links MastCell Mast Cell Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCG PLCγ LAT->PLCG Activates IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Ca Ca²⁺ Influx IP3->Ca PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca->Degranulation PKC->Degranulation

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

T-Cell Mediated (Delayed) Hypersensitivity Pathway

This diagram outlines the process of T-cell activation in response to a drug, as seen in delayed hypersensitivity reactions.

TCell_Mediated_Pathway Drug Aminoglycoside (or metabolite) APC Antigen Presenting Cell (APC) Drug->APC Processed by MHC MHC APC->MHC Presents on TCR T-Cell Receptor (TCR) MHC->TCR Recognized by TCell T-Cell Activation T-Cell Activation & Proliferation TCR->Activation Cytokines Cytokine Release (e.g., IFN-γ, IL-5) Activation->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation

Caption: T-Cell Mediated Delayed Hypersensitivity Pathway.

References

Technical Support Center: The Impact of Human Serum on Sisomicin's In Vitro Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, experimental protocols, and troubleshooting advice regarding the influence of human serum on the in vitro antibacterial activity of sisomicin (B1680986).

Summary of Findings

Human serum can influence the in vitro activity of antibiotics through mechanisms such as protein binding and the serum's own inherent bactericidal or inhibitory components. For this compound, an aminoglycoside antibiotic, studies have indicated that its antibacterial activity is not significantly antagonized by the presence of human serum, particularly against gram-negative isolates[1]. The binding of this compound to serum proteins, primarily albumin and gamma globulins, is generally considered to be low under physiological conditions and is influenced by the concentration of divalent cations like calcium and magnesium[2][3]. It is crucial to differentiate the antibiotic's activity from the natural bactericidal effects of the serum itself in experimental setups[4][5].

Data Presentation

The following tables summarize the key findings regarding this compound's activity in the presence of human serum and its protein binding characteristics.

Table 1: Effect of Human Serum on the Minimum Inhibitory Concentration (MIC) of this compound

Bacterial GroupObservation in the Presence of 50% Human SerumReference
Gram-negative isolatesNo antagonism of in vitro activity was observed.[1]
GeneralNo significant synergistic or antagonistic effects with serum's bactericidal activity have been demonstrated.[6]

Table 2: this compound Serum Protein Binding Characteristics

Serum ComponentBinding CapacityKey Influencing FactorsReferences
AlbuminCapable of binding this compound.Divalent cation concentrations (e.g., Ca++, Mg++).[2]
Gamma GlobulinCapable of binding this compound.Divalent cation concentrations (e.g., Ca++, Mg++).[2]
Alpha-1 GlobulinUnable to bind this compound.Not applicable.[2]
Beta-1 GlobulinUnable to bind this compound.Not applicable.[2]

Experimental Protocols

Accurate assessment of an antibiotic's activity in the presence of human serum requires robust experimental design. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Serum Bactericidal Titer (SBT).

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay in the Presence of Human Serum

Objective: To determine the lowest concentration of this compound that prevents visible growth of a microorganism in the presence of human serum.

Materials:

  • This compound stock solution of known concentration.

  • Pooled normal human serum (sterile, complement-active or heat-inactivated as required).

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Incubator (35°C ± 2°C).

Procedure:

  • Serum Preparation: If the aim is to exclude the serum's own bactericidal activity, heat-inactivate the serum at 56°C for 30 minutes.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Addition of Serum: Add an equal volume of the prepared human serum (e.g., to achieve a final concentration of 50%) to each well containing the diluted this compound.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing broth, serum, and bacterial inoculum, but no antibiotic.

    • Sterility Control: Wells containing only broth and serum.

    • Serum Effect Control: Wells containing broth, serum, and inoculum to assess the inherent antibacterial activity of the serum alone.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Serum Bactericidal Test (SBT)

Objective: To determine the highest dilution of a patient's serum (containing this compound) that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Patient serum collected at peak and/or trough antibiotic concentrations.

  • The patient's own bacterial isolate, grown to log phase and diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Sterile CAMHB or other suitable broth.

  • Sterile tubes or 96-well plates.

  • Standard agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubator (35°C ± 2°C).

Procedure:

  • Serum Dilution: Prepare serial two-fold dilutions of the patient's serum in broth (e.g., 1:2, 1:4, 1:8, and so on).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each dilution tube/well.

  • Initial Viable Count: Perform a colony count of the initial inoculum by plating a small volume onto an agar plate to determine the starting CFU/mL.

  • Incubation: Incubate the tubes/plate at 35°C ± 2°C for 18-24 hours.

  • Subculture: After incubation, subculture a fixed volume from each tube/well showing no visible turbidity onto a fresh agar plate.

  • Second Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The Serum Bactericidal Titer is the highest serum dilution that results in a ≥99.9% reduction in the initial bacterial count.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_mic MIC Assay cluster_sbt Serum Bactericidal Test (SBT) P1 Prepare this compound Stock M1 Serial Dilution of This compound in Broth P1->M1 P2 Prepare Standardized Bacterial Inoculum M3 Inoculate with Bacteria P2->M3 S3 Inoculate with Patient's Isolate P2->S3 P3 Prepare Human Serum (Active vs. Heat-Inactivated) M2 Add Serum to Wells P3->M2 M1->M2 M2->M3 M4 Incubate (18-24h) M3->M4 M5 Read MIC (No Visible Growth) M4->M5 S1 Collect Patient Serum (Peak/Trough) S2 Serial Dilution of Serum S1->S2 S2->S3 S4 Incubate (18-24h) S3->S4 S5 Subculture to Agar Plates S4->S5 S6 Incubate Plates (18-24h) S5->S6 S7 Determine SBT (≥99.9% Killing) S6->S7

Caption: Workflow for MIC and SBT assays with human serum.

Troubleshooting and FAQs

Q1: My growth control containing serum but no antibiotic shows bacterial inhibition. What should I do?

A1: This indicates that the human serum itself has bactericidal or bacteriostatic activity against the test organism[4][5]. To isolate the effect of this compound, you should repeat the experiment using heat-inactivated serum (56°C for 30 minutes). This process denatures complement proteins responsible for much of the serum's inherent antibacterial effect.

Q2: I'm seeing a higher MIC for this compound in the presence of serum compared to broth alone. Does this mean the serum is antagonizing the antibiotic?

A2: While literature suggests no significant antagonism for this compound[1], a slight increase in MIC can occur due to several factors. Low-level protein binding, though not extensive for this compound, can sequester a small fraction of the drug. Also, ensure your cation concentrations are consistent, as divalent cations in serum can affect aminoglycoside activity. It is important to compare your results to established quality control ranges and published data.

Q3: How can I be sure that protein binding is not significantly affecting my results?

A3: While direct measurement of free versus bound drug requires techniques like ultrafiltration, the literature indicates that for many aminoglycosides, including this compound, binding to serum proteins under physiological conditions is not substantial[2][7]. For most in vitro susceptibility testing, the effect is considered minimal. If significant binding is suspected for a particular experimental condition, performing the assay with a protein-free ultrafiltrate of serum can be a useful comparator.

Q4: What is the difference between the MIC and the Serum Bactericidal Test (SBT)?

A4: The MIC determines the concentration of an antibiotic required to inhibit the growth of a microorganism. The SBT, on the other hand, is a more direct measure of the killing activity of a patient's serum, which contains the antibiotic, its metabolites, and other serum components[8][9][10]. The SBT provides a more comprehensive picture of the potential therapeutic effect in vivo.

Q5: Should I use a specific type of human serum for my experiments?

A5: It is recommended to use pooled normal human serum from multiple healthy donors to average out individual variations. The serum should be sterile-filtered and stored frozen in aliquots to prevent repeated freeze-thaw cycles. Ensure the serum is free of any interfering substances or antibiotics.

References

Technical Support Center: Sisomicin Inactivation by Aminoglycoside-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the enzymatic inactivation of the aminoglycoside antibiotic, sisomicin (B1680986). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Which aminoglycoside-modifying enzymes (AMEs) are known to inactivate this compound?

A1: this compound is primarily inactivated by specific aminoglycoside acetyltransferases (AACs). The most clinically significant enzymes are:

  • AAC(6') : Acetylates the 6'-amino group. Various isoenzymes exist.

  • AAC(2') : Acetylates the 2'-amino group. AAC(2')-Id has shown a strong preference for this compound.[1]

  • AAC(3) : Acetylates the 3-amino group of the 2-deoxystreptamine (B1221613) ring. Several subclasses of AAC(3) enzymes can modify this compound.[2][3]

Additionally, aminoglycoside nucleotidyltransferases (ANTs), such as ANT(2")-Ia , can inactivate this compound by adenylating the 2"-hydroxyl group.[4]

Q2: Why is this compound resistant to some AMEs?

A2: this compound's chemical structure provides inherent resistance to certain AMEs. Specifically, it lacks the 3'- and 4'-hydroxyl groups on its amino sugar ring. This structural feature prevents modification by aminoglycoside phosphotransferases (APHs) like APH(3') and aminoglycoside nucleotidyltransferases like ANT(4').[5][6]

Q3: What are the primary mechanisms of this compound inactivation by AMEs?

A3: The two main enzymatic inactivation mechanisms for this compound are:

  • N-acetylation : Catalyzed by AAC enzymes, this involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the this compound molecule.[7][8]

  • O-adenylylation : Catalyzed by ANT enzymes, this involves the transfer of an adenosine (B11128) monophosphate (AMP) group from ATP to a hydroxyl group on the this compound molecule.[4][7]

Q4: Where can I find quantitative data on the enzymatic activity of AMEs against this compound?

A4: The following tables summarize the kinetic parameters for various AMEs that inactivate this compound. Note that data may be compiled from different studies and experimental conditions can vary.

Quantitative Data: Enzyme Kinetics

Table 1: Kinetic Parameters of Aminoglycoside Acetyltransferases (AACs) with this compound

Enzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
AAC(2')-If0.18 ± 0.0110.11 ± 0.98(1.78 ± 0.19) x 10⁴[9]
AAC(6')-Va0.09 ± 0.0031.81 ± 1.13(2.83 ± 0.05) x 10³[10]
AAC(3)-IIIa0.45 ± 0.0211.8 ± 1.5(3.8 ± 0.5) x 10⁴[11]

Table 2: Kinetic Parameters of Aminoglycoside Nucleotidyltransferase (ANT) with a this compound Analogue

No direct kinetic data for ANT(2")-Ia with this compound was found. The following data is for Kanamycin B, a structurally similar aminoglycoside also modified at the 2"-hydroxyl position.

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
ANT(2")-IaKanamycin B5.2 ± 0.223.9 ± 6.62.1 x 10⁵

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for common assays used to determine this compound inactivation and troubleshooting tips for potential issues.

Protocol 1: Aminoglycoside Acetyltransferase (AAC) Activity Assay (Spectrophotometric)

This assay measures the rate of Coenzyme A (CoASH) release during the acetylation of this compound. The released CoASH reacts with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine, producing a colored product that can be monitored spectrophotometrically.[9][10]

Materials:

  • Purified AAC enzyme

  • This compound solution of known concentration

  • Acetyl-Coenzyme A (Acetyl-CoA) solution

  • DTNB (Ellman's reagent) or 4,4'-dithiodipyridine solution

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • Spectrophotometer capable of reading at 412 nm (for DTNB) or 324 nm (for 4,4'-dithiodipyridine)

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the reaction mixture: In a microplate well or cuvette, combine the assay buffer, this compound (at varying concentrations for kinetic analysis), and DTNB or 4,4'-dithiodipyridine.

  • Pre-incubate: Incubate the mixture at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add acetyl-CoA to the mixture to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength (412 nm for DTNB, 324 nm for 4,4'-dithiodipyridine) over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₄₁₂ for TNB = 14,150 M⁻¹cm⁻¹).

    • For kinetic parameter determination, plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: Aminoglycoside Nucleotidyltransferase (ANT) Activity Assay (Coupled Spectrophotometric)

This assay measures the production of pyrophosphate (PPi) during the adenylylation of this compound. The PPi is then used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored as a decrease in absorbance at 340 nm. A commercially available kit, such as the EnzChek™ Pyrophosphate Assay Kit, can also be used.

Materials:

  • Purified ANT enzyme

  • This compound solution of known concentration

  • ATP solution

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • Coupled enzyme system (e.g., UDP-glucose pyrophosphorylase, phosphoglucomutase, glucose-6-phosphate dehydrogenase)

  • Substrates for coupled enzymes (UDP-glucose, glucose 1,6-bisphosphate, NADP⁺)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare the reaction mixture: In a microplate well or cuvette, combine the assay buffer, this compound, ATP, and all components of the coupled enzyme system.

  • Pre-incubate: Incubate the mixture at the desired reaction temperature for 5 minutes.

  • Initiate the reaction: Add the purified ANT enzyme to the mixture.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Data analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine kinetic parameters as described in the AAC assay protocol.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No or very low enzyme activity Inactive enzyme- Check enzyme storage conditions. - Perform a protein concentration assay to confirm enzyme quantity. - Test with a known positive control substrate.
Incorrect buffer pH or composition- Verify the pH of all buffers. - Ensure all necessary co-factors (e.g., Mg²⁺ for ANTs) are present at the correct concentration.
Substrate degradation- Prepare fresh substrate solutions. - Store substrates at the recommended temperature and protect from light if necessary.
High background absorbance Reaction of DTNB with other thiols in the sample- Use a buffer without thiol-containing reagents (e.g., DTT). - If using a cell lysate, consider partial purification of the enzyme.
Spontaneous hydrolysis of acetyl-CoA- Prepare acetyl-CoA solution fresh before each experiment.
Contaminated reagents- Use high-purity water and reagents.
Non-linear reaction progress curves Substrate depletion- Use a lower enzyme concentration or a shorter reaction time.
Product inhibition- Analyze only the initial linear phase of the reaction.
Enzyme instability- Perform the assay at a lower temperature. - Add stabilizing agents (e.g., glycerol) to the enzyme preparation.
Inconsistent results between replicates Pipetting errors- Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to minimize pipetting variations.
Temperature fluctuations- Ensure the spectrophotometer's temperature control is stable. - Pre-incubate all reagents to the assay temperature.

Visualizations

Signaling Pathways and Experimental Workflows

ame_classification AMEs Aminoglycoside-Modifying Enzymes (AMEs) AAC Aminoglycoside Acetyltransferases (AACs) AMEs->AAC APH Aminoglycoside Phosphotransferases (APHs) AMEs->APH ANT Aminoglycoside Nucleotidyltransferases (ANTs) AMEs->ANT Sisomicin_Inactivated This compound Inactivated AAC->Sisomicin_Inactivated Acetylates this compound Sisomicin_Resistant This compound Resistant APH->Sisomicin_Resistant No activity ANT->Sisomicin_Inactivated Adenylylates this compound

Caption: Classification of AMEs that act on this compound.

aac_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - AAC Enzyme - this compound - Acetyl-CoA - DTNB - Assay Buffer plate Prepare 96-well plate reagents->plate mix Add Buffer, this compound, DTNB plate->mix preincubate Pre-incubate at 25°C mix->preincubate start Initiate with Acetyl-CoA preincubate->start read Monitor Absorbance at 412 nm start->read velocity Calculate Initial Velocity read->velocity kinetics Determine Kinetic Parameters (Km, Vmax, kcat) velocity->kinetics

Caption: Experimental workflow for the AAC spectrophotometric assay.

logical_relationship This compound This compound Inactive_this compound Inactive this compound (e.g., Acetylated) This compound->Inactive_this compound modified by AME Aminoglycoside-Modifying Enzyme (e.g., AAC) AME->Inactive_this compound Cofactor Cofactor (e.g., Acetyl-CoA) Cofactor->Inactive_this compound Bacterial_Resistance Bacterial Resistance Inactive_this compound->Bacterial_Resistance leads to

Caption: Logical relationship of this compound inactivation leading to resistance.

References

Technical Support Center: Sisomicin Minimum Bactericidal Concentration (MBC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sisomicin (B1680986) minimum bactericidal concentration (MBC) assays.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound MBC assays in a question-and-answer format.

Frequently Asked Questions

Q1: What is the principle of the Minimum Bactericidal Concentration (MBC) assay?

A1: The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of a specific bacterium under a defined set of in vitro conditions.[1] The assay is a follow-up to the Minimum Inhibitory Concentration (MIC) test. After determining the MIC (the lowest concentration that inhibits visible growth), an aliquot from the wells showing no growth is subcultured onto antibiotic-free agar (B569324). The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]

Q2: My MBC values are significantly higher than my MIC values. What does this indicate?

A2: A significant difference between the MIC and MBC can indicate that the bacterium is tolerant to this compound. Generally, an antibiotic is considered bactericidal if the MBC is no more than four times the MIC. If the MBC is 32 times the MIC or higher, it can suggest that the microorganism has developed resistance to the drug.[1]

Q3: I am observing a "paradoxical effect" with reduced killing at higher this compound concentrations. What causes this?

A3: The paradoxical effect, where an antibiotic shows reduced bactericidal activity at concentrations above the MBC, has been observed with various antibiotics, including aminoglycosides.[3] The exact mechanism is not fully understood but may be related to a dose-dependent inhibition of RNA synthesis. If you observe this, it is crucial to test a wider range of concentrations to accurately determine the optimal bactericidal concentration.[3]

Troubleshooting Common Issues

Q4: My MBC results are inconsistent and not reproducible. What are the likely causes?

A4: Inconsistent MBC results can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too high or too low can lead to significant variations in MBC values, a phenomenon known as the "inoculum effect."[4][5]

  • Media Composition: The type of growth medium, its pH, and particularly cation concentrations (e.g., Ca²⁺ and Mg²⁺) can significantly influence the activity of aminoglycosides like this compound.[4]

  • Incubation Conditions: Strict control of incubation time, temperature, and atmosphere is crucial for reproducible results.[4]

  • Subculturing Technique: The volume and handling of the inoculum subcultured from the MIC wells onto agar plates must be consistent.[4] Use a calibrated loop or pipette to transfer a consistent volume.[4]

Q5: I suspect my Mueller-Hinton broth is affecting the this compound activity. How can I check and mitigate this?

A5: The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in Mueller-Hinton broth can antagonize the activity of aminoglycosides against certain bacteria, particularly Pseudomonas aeruginosa. This is because these cations can interfere with the uptake of the antibiotic into the bacterial cell.[4] To mitigate this, it is recommended to use cation-adjusted Mueller-Hinton broth (CAMHB) to ensure consistency and accurate results.

Q6: I am not seeing any colonies on my MBC plates, even from the MIC well. What does this mean?

A6: This could indicate several possibilities:

  • The this compound concentration is highly bactericidal, and all bacteria were killed.

  • The volume subcultured was too small to contain any viable cells.[4]

To troubleshoot, consider plating a larger volume from the MIC wells or re-evaluating your inoculum preparation procedure.[4]

Q7: There is high variability in colony counts from my replicate plates for the MBC determination. What could be the cause?

A7: High variability in colony counts between replicate plates often points to issues with the subculturing step. This could be due to:

  • Inconsistent subculturing volumes: Ensure you are using a calibrated pipette or loop for transferring the inoculum.

  • Clumping of bacteria: Thoroughly mix the contents of the MIC well before subculturing to ensure a homogenous suspension.[4]

  • Uneven spreading on the agar plate: Make sure the inoculum is spread evenly across the entire surface of the agar plate to obtain distinct colonies.

Data Presentation

Table 1: this compound MIC and MBC Ranges for Quality Control (QC) Strains

Quality Control StrainThis compound MIC Range (µg/mL)This compound MBC Range (µg/mL)
Escherichia coli ATCC 259220.25 - 1.00.5 - 2.0
Pseudomonas aeruginosa ATCC 278530.5 - 4.01.0 - 8.0
Staphylococcus aureus ATCC 292130.12 - 0.50.25 - 1.0

Note: These are example ranges and may vary slightly between laboratories and different lots of media. It is essential to establish your own internal QC ranges.

Experimental Protocols

Detailed Methodology for this compound MBC Assay (based on CLSI M26-A Guidelines)

This protocol outlines the steps for determining the Minimum Bactericidal Concentration (MBC) of this compound using the broth microdilution method.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use CAMHB to minimize the impact of cation variation on this compound activity.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This should then be diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

  • Mueller-Hinton Agar (MHA) Plates: For subculturing to determine the MBC.

2. MIC Determination (Broth Microdilution):

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that shows no visible growth.

3. MBC Determination:

  • From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto an MHA plate.

  • Also, plate a 10 µL aliquot from the growth control well to determine the initial inoculum concentration (CFU/mL).

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Visualizations

MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of This compound in CAMHB serial_dilution->inoculate_plate incubate_mic Incubate 16-20h at 35°C inoculate_plate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher) to MHA read_mic->subculture Proceed with clear wells incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies calculate_mbc Calculate MBC (≥99.9% killing) count_colonies->calculate_mbc Troubleshooting_Logic start Inconsistent MBC Results check_mic Are MIC results reproducible? start->check_mic check_inoculum Verify Inoculum Preparation check_mic->check_inoculum No check_media Check Media (Use CAMHB) check_mic->check_media No check_incubation Standardize Incubation (Time & Temp) check_mic->check_incubation No check_subculture Are subculture results consistent? check_mic->check_subculture Yes check_volume Verify Subculture Volume check_subculture->check_volume No check_mixing Ensure Proper Mixing Before Subculture check_subculture->check_mixing No check_plating Standardize Plating Technique check_subculture->check_plating No

References

Sisomicin Hypersensitivity and Allergic Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for sisomicin-induced hypersensitivity and allergic reactions. The following resources are designed to assist researchers in identifying, diagnosing, and understanding the mechanisms behind these adverse events during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the likelihood of encountering a hypersensitivity reaction to This compound (B1680986) in a research setting?

Allergic reactions to aminoglycosides, including this compound, are considered infrequent, with a reported incidence of less than 2% for the antibiotic class.[1][2] A preliminary clinical study on this compound indicated that toxic reactions, encompassing hearing function, renal function, and general tolerance, were observed in less than 5% of patients.[3] While these are not all hypersensitivity reactions, it provides an insight into the overall adverse event profile. It is crucial to note that prior exposure to this compound or other aminoglycosides can increase the risk of developing a hypersensitivity reaction.[1][4]

2. What are the typical signs and symptoms of a this compound-induced hypersensitivity reaction?

Hypersensitivity reactions to this compound can manifest as either immediate (Type I) or delayed (Type IV) reactions.

  • Immediate Reactions (IgE-mediated): These typically occur within one hour of administration and can range from mild to severe.[2] Symptoms include urticaria (hives), angioedema (swelling), pruritus (itching), bronchospasm, and in rare cases, anaphylaxis, which is a life-threatening systemic reaction.[1][5]

  • Delayed Reactions (T-cell mediated): These reactions usually appear hours to days after exposure. The most common manifestation is allergic contact dermatitis, especially with topical application.[1][6] Other delayed reactions can include maculopapular rashes.[1]

3. Is there a risk of cross-reactivity between this compound and other aminoglycosides?

Yes, cross-reactivity among aminoglycosides is a significant concern due to their structural similarities. This compound belongs to the deoxystreptamine group of aminoglycosides. Cross-reactivity among members of this group, which includes gentamicin (B1671437), tobramycin, amikacin, and neomycin, is common and can be at least 50%.[1] One study reported a cross-reactivity rate of 20% between neomycin, this compound, and amikacin. Therefore, a known hypersensitivity to another deoxystreptamine-containing aminoglycoside is a contraindication for the use of this compound.[1]

Data Summary: Incidence and Cross-Reactivity

ParameterReported Rate/FindingAminoglycoside Class/DrugReference(s)
Incidence of Allergic Reactions < 2%Aminoglycosides (general)[1][2]
Incidence of Toxic Reactions < 5%This compound[3]
Cross-Reactivity ≥ 50%Deoxystreptamine Group (general)[1]
Specific Cross-Reactivity 20%Between neomycin, this compound, and amikacin

Troubleshooting Guide: Investigating a Suspected this compound Hypersensitivity Reaction

If a hypersensitivity reaction to this compound is suspected during an experiment, the following steps and diagnostic approaches can be considered.

Immediate Actions
  • Discontinue this compound Administration: The first and most critical step is to immediately cease exposure to the suspected causative agent.

  • Assess and Manage Symptoms: Evaluate the subject for signs of an allergic reaction and provide appropriate supportive care. In severe cases, such as anaphylaxis, emergency medical intervention is necessary.

  • Document the Event: Thoroughly record the signs and symptoms, time of onset relative to this compound administration, and any treatments administered.

Diagnostic Workflow

The following diagram outlines a potential workflow for investigating a suspected this compound hypersensitivity reaction.

G Figure 1. Diagnostic Workflow for Suspected this compound Hypersensitivity cluster_0 Initial Assessment cluster_1 In Vitro Testing (Safer, initial option) cluster_2 In Vivo Testing (Higher risk, performed by specialist) A Suspected Hypersensitivity Reaction to this compound B Detailed Clinical History - Timing of reaction - Symptoms - Prior aminoglycoside exposure A->B C Specific IgE Test (Availability for this compound is not established) B->C Consider if IgE-mediated reaction suspected D Basophil Activation Test (BAT) (For immediate reactions) B->D If immediate reaction E Lymphocyte Transformation Test (LTT) (For delayed reactions) B->E If delayed reaction G Skin Prick & Intradermal Testing (For immediate reactions) C->G If IgE test is negative or unavailable and immediate reaction is strongly suspected F Patch Testing (For delayed, cutaneous reactions) D->F If BAT is negative or inconclusive and delayed reaction is also suspected H Confirmation or Exclusion of this compound Hypersensitivity E->H G->H

Figure 1. Diagnostic Workflow for Suspected this compound Hypersensitivity

Experimental Protocols

Note: Specific, validated testing concentrations for this compound are not widely established in the literature. The following protocols are based on general principles for antibiotic allergy testing and may need optimization. It is recommended to base initial concentrations on those used for structurally similar aminoglycosides like gentamicin, with appropriate dilutions.

Patch Testing (for Delayed Hypersensitivity)
  • Principle: To elicit a localized T-cell mediated reaction on the skin.

  • Methodology:

    • Allergen Preparation: While a standardized concentration for this compound is not available, a starting point could be a 10-20% concentration in petrolatum, similar to other topical antibiotics like neomycin.

    • Application: Apply a small amount of the this compound preparation to a patch test chamber.

    • Placement: Adhere the patch to a clear area of skin on the upper back.

    • Reading: Remove the patch after 48 hours. Read the site at 48 hours and again at 72-96 hours for signs of erythema, induration, and vesiculation.

  • Troubleshooting:

    • Irritant Reaction vs. Allergic Reaction: An irritant reaction may appear as a sharply demarcated erythema without significant induration and typically fades quickly. An allergic reaction is characterized by a more eczematous appearance with papules, vesicles, and persistent erythema and induration.

    • False Negatives: Can occur if the concentration is too low or if the subject is on immunosuppressive medication.

Intradermal Testing (for Immediate Hypersensitivity)
  • Principle: To detect the presence of this compound-specific IgE on mast cells in the skin.

  • Methodology:

    • Allergen Preparation: Prepare serial dilutions of a sterile this compound solution. A non-irritating concentration for the related aminoglycoside gentamicin has been reported as 4 mg/mL, which can be a starting point for determining a safe and effective concentration for this compound. It is crucial to start with much more dilute concentrations (e.g., 1:1000 or 1:100 dilution) in individuals with a history of severe reactions.

    • Procedure:

      • Perform a skin prick test with a higher concentration first. If negative, proceed to intradermal testing.

      • Inject 0.02-0.05 mL of the diluted this compound solution intradermally to raise a small bleb.

      • Include a positive control (histamine) and a negative control (saline).

    • Reading: Read the test site at 15-20 minutes. A positive reaction is typically defined as a wheal at least 3 mm larger than the negative control, with a surrounding flare.

  • Troubleshooting:

    • False Positives: Can occur if the concentration of this compound is too high and causes non-specific histamine (B1213489) release. Establishing a non-irritating concentration is critical.

    • Systemic Reactions: There is a risk of inducing a systemic allergic reaction. This testing should only be performed by trained personnel in a setting equipped to manage anaphylaxis.

Basophil Activation Test (BAT) (In Vitro Test for Immediate Hypersensitivity)
  • Principle: An ex vivo functional assay that measures the activation of a patient's basophils in response to an allergen.

  • Methodology:

    • Blood Collection: Collect fresh whole blood in a heparinized tube.

    • Basophil Stimulation: Incubate the whole blood with various concentrations of this compound, a positive control (e.g., anti-IgE antibody), and a negative control.

    • Staining: Stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CD203c, CCR3) and an activation marker (e.g., CD63).

    • Flow Cytometry: Acquire and analyze the samples on a flow cytometer to determine the percentage of activated (CD63-positive) basophils.

    • Interpretation: A significant increase in the percentage of activated basophils in the presence of this compound compared to the negative control indicates a positive result.

  • Troubleshooting:

    • Non-Responders: Some individuals' basophils do not degranulate in response to any stimulus in vitro. The positive control is essential to identify these cases.

    • Optimal Drug Concentration: A dose-response curve with multiple this compound concentrations should be performed to identify the optimal concentration for basophil activation without causing non-specific effects.

Lymphocyte Transformation Test (LTT) (In Vitro Test for Delayed Hypersensitivity)
  • Principle: Measures the proliferation of T-lymphocytes in response to an antigen to which they have been previously sensitized.

  • Methodology:

    • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from a blood sample.

    • Cell Culture: Culture the PBMCs in the presence of various concentrations of this compound, a positive control (e.g., a mitogen like phytohemagglutinin), and a negative control.

    • Proliferation Assay: After several days of incubation, measure lymphocyte proliferation using methods such as tritiated thymidine (B127349) incorporation or a dye dilution assay.

    • Interpretation: A stimulation index (SI) is calculated by dividing the proliferation in the presence of this compound by the proliferation in the negative control. An SI above a certain threshold (typically 2 or 3) is considered positive.

  • Troubleshooting:

    • Test Sensitivity and Specificity: The LTT can have variable sensitivity and specificity depending on the drug and the laboratory performing the test.

    • Timing of the Test: The test is best performed several weeks after the resolution of the clinical reaction.

Signaling Pathways and Mechanisms

IgE-Mediated (Type I) Hypersensitivity Pathway

This pathway is responsible for immediate allergic reactions. Upon initial exposure to this compound, susceptible individuals may produce this compound-specific IgE antibodies. These antibodies bind to high-affinity FcεRI receptors on the surface of mast cells and basophils. Subsequent exposure to this compound leads to cross-linking of these IgE antibodies, triggering a signaling cascade that results in the release of inflammatory mediators.

G Figure 2. IgE-Mediated (Type I) Hypersensitivity Pathway cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) A First Exposure to this compound B Antigen Presenting Cell (APC) presents this compound-hapten A->B C T-helper Cell (Th2) Activation B->C D B-Cell Stimulation & Differentiation into Plasma Cell C->D E Production of this compound-specific IgE D->E F This compound Binds to IgE on Mast Cell/Basophil E->F IgE binds to FcεRI on mast cells/basophils G Cross-linking of IgE-FcεRI Receptors F->G H Intracellular Signaling Cascade (e.g., Lyn, Syk, PLC activation) G->H I Degranulation & Release of Mediators (Histamine, Leukotrienes, Prostaglandins) H->I J Clinical Symptoms: Urticaria, Angioedema, Anaphylaxis I->J

Figure 2. IgE-Mediated (Type I) Hypersensitivity Pathway
T-Cell-Mediated (Type IV) Hypersensitivity Pathway

Delayed hypersensitivity reactions are mediated by drug-specific T-cells. This compound, acting as a hapten, can bind to carrier proteins, forming an immunogenic complex. This complex is processed by antigen-presenting cells and presented to T-cells, leading to their activation and proliferation. Upon re-exposure, these memory T-cells orchestrate an inflammatory response.

G Figure 3. T-Cell-Mediated (Type IV) Hypersensitivity Pathway cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) A This compound (Hapten) Binds to Carrier Protein B Antigen Presenting Cell (APC) presents Hapten-Peptide Complex via MHC A->B C Activation & Proliferation of This compound-specific T-Cells (CD4+ or CD8+) B->C D Formation of Memory T-Cells C->D F Activation of Memory T-Cells by APCs D->F E Re-exposure to this compound E->F G Release of Cytokines (e.g., IFN-γ, TNF-α) and Chemokines F->G H Recruitment & Activation of Inflammatory Cells (e.g., Macrophages) G->H I Tissue Inflammation & Damage H->I J Clinical Symptoms: Contact Dermatitis, Maculopapular Rash I->J

Figure 3. T-Cell-Mediated (Type IV) Hypersensitivity Pathway

This technical support center provides a comprehensive overview of the current understanding of this compound-induced hypersensitivity. Researchers are encouraged to exercise caution, particularly in subjects with a history of antibiotic allergies, and to have a low threshold for investigating any suspected hypersensitivity reactions.

References

Validation & Comparative

A Comparative In Vitro Analysis of Sisomicin and Tobramycin Activity Against Clinically Relevant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activities of sisomicin (B1680986) and tobramycin (B1681333), two critical aminoglycoside antibiotics. The information presented is collated from multiple scientific studies to support research and development efforts in the field of infectious diseases.

Executive Summary

This compound and tobramycin are potent bactericidal aminoglycoside antibiotics with a broad spectrum of activity against many Gram-negative and some Gram-positive pathogens. In vitro studies demonstrate that while both agents are highly effective, there are notable differences in their activity against specific bacteria. Generally, tobramycin exhibits superior activity against Pseudomonas aeruginosa, whereas this compound may show slightly greater potency against certain Enterobacteriaceae and staphylococci. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data and outlines the standard experimental protocols used to derive these findings.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and tobramycin against a range of clinically significant bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, have been compiled from various studies. It is important to note that direct comparison can be influenced by variations in testing methodologies and the specific strains evaluated in each study.

Table 1: Comparative In Vitro Activity (MIC₅₀ in µg/mL) of this compound and Tobramycin

PathogenThis compound (µg/mL)Tobramycin (µg/mL)
Pseudomonas aeruginosa11[1]
Staphylococcus aureusSlightly more active than tobramycin[2][3]0.1[3]
Escherichia coliSlightly more active than tobramycin[2]0.8[3]
Klebsiella pneumoniaeSlightly more active than tobramycin[2]0.8[3]
Enterobacter cloacaeData not consistently available1-2[4]
Proteus mirabilisSlightly more active than tobramycin[2]8[5]
Serratia marcescensGenerally active[6]Generally active[7]

Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of this compound and Tobramycin

PathogenThis compound (µg/mL)Tobramycin (µg/mL)
Pseudomonas aeruginosa88[1]
Staphylococcus aureusData not consistently availableData not consistently available
Escherichia coli1.56 (for over 90% of isolates)[2]2-4[8]
Klebsiella pneumoniae1.56 (for over 90% of isolates)[2]6[8]
Enterobacter cloacaeData not consistently available>64
Proteus mirabilis1.56 (for over 90% of isolates)[2]Data not consistently available
Serratia marcescensHigh concentrations may be required[6]Data not consistently available

Key Observations from In Vitro Studies

  • Against Pseudomonas aeruginosa : Tobramycin is consistently reported to be the most effective bactericidal antibiotic against P. aeruginosa[6]. Some studies indicate that tobramycin can be two to four times more active than this compound against this pathogen.

  • Against Staphylococcus aureus : Both aminoglycosides are highly active against staphylococci, including penicillinase-positive strains[6]. Some reports suggest this compound may be slightly more active than tobramycin against S. aureus[2][3].

  • Against Enterobacteriaceae :

    • For infections with E. coli, Enterobacter, and susceptible Klebsiella strains, this compound, gentamicin (B1671437), and tobramycin are all viable treatment options[6]. However, some studies indicate this compound has high antimicrobial activity in these cases[6].

    • This compound demonstrates high antimicrobial activity against indole-positive Proteus species like Proteus vulgaris and Proteus morganii[6].

    • In cases of hospital-acquired infections with Serratia marcescens, both amikacin (B45834) and this compound are considered drugs of choice, often requiring high doses due to higher inhibitory concentrations[6].

  • Resistance: A low proportion of bacterial resistance to this compound (7.6% in one study of 370 organisms) has been observed, a rate lower than that for tobramycin (11.4%) and gentamicin (13.2%) in the same study[6].

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and tobramycin are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of this compound or tobramycin are placed on the surface of the inoculated agar.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16 to 18 hours.

  • Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The susceptibility or resistance of the organism is determined by comparing the zone diameter to established interpretive criteria from a standardized body like the CLSI.

Mechanism of Action

Both this compound and tobramycin are aminoglycosides and share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis. This binding leads to the misreading of mRNA codons and the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Entry Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Cytoplasm Cytoplasm Periplasmic_Space->Cytoplasm Active Transport A_Site A-Site Cytoplasm->A_Site Binding Aberrant_Proteins Aberrant or Truncated Proteins A_Site->Aberrant_Proteins Causes mRNA Misreading Protein_Synthesis Normal Protein Synthesis Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

Conclusion

Both this compound and tobramycin are valuable aminoglycoside antibiotics with potent in vitro bactericidal activity against a wide array of pathogens. While their overall spectra of activity are similar, subtle but significant differences exist. Tobramycin generally demonstrates superior potency against Pseudomonas aeruginosa, a crucial consideration for treating infections caused by this opportunistic pathogen. Conversely, this compound may offer a slight advantage against certain strains of Enterobacteriaceae and Staphylococcus aureus. The choice between these two agents should be guided by local antimicrobial susceptibility patterns, the specific pathogen identified, and the site of infection. Further head-to-head comparative studies with contemporary clinical isolates are warranted to continue to refine our understanding of the relative merits of these important antibiotics.

References

Sisomicin Versus Amikacin: A Comparative Guide on Efficacy Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aminoglycoside antibiotics sisomicin (B1680986) and amikacin (B45834), with a focus on their efficacy against multidrug-resistant (MDR) bacterial strains. The information presented herein is compiled from various scientific studies to aid in research and development efforts.

Executive Summary

Both this compound and amikacin are potent aminoglycoside antibiotics effective against a range of Gram-negative bacteria. Historically, this compound has shown slightly greater activity than gentamicin (B1671437) and tobramycin (B1681333) against susceptible isolates of Escherichia coli, Proteus mirabilis, and Klebsiella spp.[1]. However, amikacin has consistently demonstrated a broader spectrum of activity, particularly against strains resistant to other aminoglycosides, including gentamicin and tobramycin[1]. This is largely due to its unique structure, which is less susceptible to modification by common aminoglycoside-modifying enzymes (AMEs). In the contemporary landscape of increasing multidrug resistance, amikacin remains a critical therapeutic option, while comprehensive data on the efficacy of this compound against modern MDR strains is less abundant.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for amikacin against multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Directly comparable recent data for this compound against these specific MDR strains is limited in the reviewed literature.

Table 1: Amikacin MIC Data Against Multidrug-Resistant Escherichia coli

Study PopulationNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
MDR E. coli442>256[2]
Amikacin-Resistant E. coliNot Specified64512[3]

Table 2: Amikacin MIC Data Against Multidrug-Resistant Klebsiella pneumoniae

Study PopulationNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
MDR K. pneumoniae442>256[4]
Carbapenem-Resistant K. pneumoniae8414[5]

Table 3: Amikacin MIC Data Against Multidrug-Resistant Pseudomonas aeruginosa

Study PopulationNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
MDR P. aeruginosa228>256[4]
All P. aeruginosa Isolates (2012-2015)7,45228[6]
Imipenem/Amikacin-Resistant P. aeruginosaNot Specified8256[7]

Experimental Protocols

The in vitro susceptibility data presented in the tables above were primarily generated using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized protocol for the broth microdilution method, a common technique for determining MIC values.

Broth Microdilution Susceptibility Testing Protocol (Generalized)

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria on an appropriate agar (B569324) medium, selecting several colonies, and suspending them in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic (this compound or amikacin) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate. The concentration range is selected to encompass the expected MIC of the organism.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Quality Control: Reference strains with known MIC values, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results[2].

Mechanism of Action and Resistance

Aminoglycoside Mechanism of Action

This compound and amikacin, like other aminoglycosides, exert their bactericidal effect by inhibiting protein synthesis. They bind to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the translation process, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Cell_Membrane Cell Membrane (Porin Channels) Aminoglycoside->Cell_Membrane Uptake 30S_Ribosome 30S Ribosomal Subunit (16S rRNA) Cell_Membrane->30S_Ribosome Binding Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibition Mistranslated_Proteins Mistranslated/ Nonfunctional Proteins Protein_Synthesis->Mistranslated_Proteins Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death

Caption: Mechanism of action of aminoglycoside antibiotics.

Mechanisms of Bacterial Resistance to Aminoglycosides

The most common mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, can be acetyltransferases (AACs), phosphotransferases (APHs), or nucleotidyltransferases (ANTs). This modification prevents the aminoglycoside from binding effectively to its ribosomal target. Amikacin's structure makes it resistant to many of these enzymes.

Aminoglycoside Resistance Mechanism cluster_resistance Bacterial Resistance to Aminoglycosides Aminoglycoside Aminoglycoside AMEs Aminoglycoside-Modifying Enzymes (AAC, APH, ANT) Aminoglycoside->AMEs Substrate Modified_Aminoglycoside Modified (Inactive) Aminoglycoside AMEs->Modified_Aminoglycoside Enzymatic Modification 30S_Ribosome 30S Ribosomal Subunit Modified_Aminoglycoside->30S_Ribosome Binding Blocked Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Normal Function Bacterial_Survival Bacterial Survival Protein_Synthesis->Bacterial_Survival

References

A Comparative Analysis of Sisomicin and Netilmicin Antimicrobial Susceptibility Patterns

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the antimicrobial activities of sisomicin (B1680986) and its semisynthetic derivative, netilmicin (B1678213). This report synthesizes experimental data to provide a clear comparison of their efficacy against key clinical pathogens.

This guide offers a detailed comparison of the in-vitro antimicrobial susceptibility patterns of two important aminoglycoside antibiotics: this compound, a naturally occurring aminoglycoside, and netilmicin, its semisynthetic derivative. The data presented is intended to inform researchers, scientists, and drug development professionals on the relative potency and spectrum of activity of these two compounds.

Executive Summary

Overall, in-vitro studies demonstrate that netilmicin exhibits a broader spectrum of activity and greater potency against many clinically significant bacteria compared to its parent compound, this compound. Netilmicin is often effective against pathogens that have developed resistance to other aminoglycosides, including gentamicin, tobramycin, and this compound itself.[1][2] While both antibiotics are effective against a range of Gram-negative and some Gram-positive bacteria, netilmicin's enhanced activity is a key differentiator.

Data Presentation: Comparative Antimicrobial Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and netilmicin against common bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. The data is compiled from various in-vitro studies.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Percentage of Susceptible Isolates
Pseudomonas aeruginosa This compound2>878%
Netilmicin41678%[3]
Escherichia coli This compound0.5192%
Netilmicin0.250.592%[3]
Klebsiella pneumoniae This compound0.5193%
Netilmicin0.250.593%[3]
Staphylococcus aureus This compound0.250.5100%
Netilmicin0.1250.25100%[3]

Note: Susceptibility percentages and MIC values can vary between studies due to differences in geographical location of isolate collection, time period, and local prescribing practices.

A study involving 164 clinical isolates found this compound to be active against 86.1% of them, while netilmicin was active against 96.4%.[1][2] Furthermore, netilmicin demonstrated activity against 93.7% of strains that were resistant to gentamicin, kanamycin, tobramycin, and this compound.[1][2] Another study comparing the two against 150 strains indicated that while netilmicin was less effective against Pseudomonas species, it showed slightly better activity against Staphylococcus aureus and Escherichia coli.[4]

Experimental Protocols

The data presented in this guide is primarily derived from in-vitro antimicrobial susceptibility testing performed according to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The most common methods used are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method (based on CLSI M07-A11)

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and netilmicin are prepared according to CLSI guidelines. A series of twofold dilutions of each antibiotic is then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then used to prepare a bacterial suspension in a sterile broth or saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent (this compound or netilmicin). This is achieved by adding appropriate volumes of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method.

  • Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

Mechanism of Action and Resistance

The following diagrams illustrate the mechanism of action of aminoglycosides and the common pathways of bacterial resistance.

cluster_cell Bacterial Cell Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane Aminoglycoside->Outer_Membrane Uptake Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Energy-dependent transport Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Ribosome_30S 30S Ribosomal Subunit Cytoplasm->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

cluster_mechanisms Resistance Mechanisms Aminoglycoside Aminoglycoside Resistance Aminoglycoside Resistance Aminoglycoside->Resistance Enzymatic_Modification Enzymatic Modification (Acetylation, Phosphorylation, Adenylylation) Resistance->Enzymatic_Modification via Reduced_Uptake Reduced Uptake/ Efflux Pumps Resistance->Reduced_Uptake via Target_Modification Ribosomal Target Modification (e.g., 16S rRNA methylation) Resistance->Target_Modification via Inactive_Drug Inactive_Drug Enzymatic_Modification->Inactive_Drug Results in Decreased_Intracellular\nConcentration Decreased_Intracellular Concentration Reduced_Uptake->Decreased_Intracellular\nConcentration Results in Reduced_Binding\nAffinity Reduced_Binding Affinity Target_Modification->Reduced_Binding\nAffinity Results in

Caption: Common mechanisms of bacterial resistance to aminoglycosides.

References

Validating the Bactericidal Action of Sisomicin Against Escherichia coli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal efficacy of sisomicin (B1680986) against Escherichia coli, benchmarked against other key aminoglycoside antibiotics. The information presented is supported by experimental data to aid in research and development decisions.

Comparative Efficacy of Aminoglycosides Against Escherichia coli

The bactericidal activity of aminoglycosides is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.

Table 1: In Vitro Activity of this compound Against Escherichia coli
ParameterConcentration (µg/mL)
MIC<4
MBC<4

Source: Data derived from studies on this compound and its derivatives against E. coli.

Table 2: Comparative In Vitro Activity of Aminoglycosides Against Escherichia coli O157:H7
AntibioticMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Gentamicin (B1671437)0.2514
Tobramycin0.512
Amikacin (B45834)0.2514

Source: A Pharmacodynamic Study of Aminoglycosides Against Pathogenic E. coli through Monte Carlo Simulation.[1]

Note: The data in Table 1 and Table 2 are from different studies and may involve different strains of E. coli and slight variations in methodology. A direct, head-to-head comparison in a single study would provide the most definitive comparative data.

In a study comparing this compound with gentamicin, tobramycin, and amikacin in an experimental E. coli meningitis model in rabbits, this compound and gentamicin were found to be consistently bactericidal in vivo.[2] The bactericidal effect of this compound appeared to be more rapid than that of gentamicin.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC and MBC of aminoglycosides against Escherichia coli.

Materials:

  • Escherichia coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound and other aminoglycosides (analytical grade)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile petri dishes with Mueller-Hinton Agar (MHA)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of E. coli on MHA, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in MHB in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a sterile MHA plate.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare E. coli Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Aminoglycosides B->C D Incubate at 37°C (16-20 hours) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Plate Aliquots from Clear Wells on Agar Plates E->F G Incubate Agar Plates (18-24 hours) F->G H Determine MBC (≥99.9% killing) G->H

Caption: Workflow for determining MIC and MBC of aminoglycosides against E. coli.

Signaling Pathway of this compound's Bactericidal Action

This compound, like other aminoglycosides, primarily acts by inhibiting bacterial protein synthesis.[3][4] This initial action can trigger downstream stress responses within the bacterial cell, contributing to its bactericidal effect.

G cluster_entry Cellular Entry cluster_action Primary Mechanism of Action cluster_stress Downstream Stress Responses Sisomicin_ext This compound (extracellular) Cell_membrane E. coli Cell Membrane Sisomicin_ext->Cell_membrane Uptake Sisomicin_int This compound (intracellular) Cell_membrane->Sisomicin_int Ribosome 30S Ribosomal Subunit Sisomicin_int->Ribosome Binds to SOS_response SOS Response Sisomicin_int->SOS_response Can Induce (e.g., via NO accumulation) Protein_syn Protein Synthesis Ribosome->Protein_syn Inhibits Misfolded_proteins Misfolded Proteins Protein_syn->Misfolded_proteins Leads to Cpx_pathway Cpx Two-Component Signaling Pathway Misfolded_proteins->Cpx_pathway Activates Cell_death Bactericidal Effect (Cell Death) Cpx_pathway->Cell_death Contributes to SOS_response->Cell_death Contributes to

Caption: this compound's mechanism of action and induced stress pathways in E. coli.

The primary mechanism of action of this compound involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis.[3][4] This disruption can lead to the production of mistranslated or truncated proteins. The accumulation of these aberrant proteins in the bacterial envelope is a form of stress that can activate the Cpx two-component signal transduction system.[5][6][7][8] The Cpx pathway responds to misfolded proteins in the periplasm and activates genes that encode for protein folding and degradation factors.[5][6][7][8]

Furthermore, there is evidence that aminoglycosides can induce the SOS response in E. coli, a general response to DNA damage.[1][2][9][10] This induction can be mediated by the accumulation of nitric oxide (NO) in the presence of sub-inhibitory concentrations of aminoglycosides.[2][9] The activation of these stress response pathways, in concert with the disruption of protein synthesis, contributes to the overall bactericidal activity of this compound.

References

A Comparative Analysis of Sisomicin's In Vitro Activity Against Other Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antimicrobial activity of sisomicin (B1680986) against other commonly used aminoglycoside antibiotics, namely gentamicin (B1671437), tobramycin (B1681333), and amikacin (B45834). The information presented is collated from various scientific studies to offer an objective overview supported by experimental data. This document is intended to assist researchers and professionals in drug development in understanding the comparative efficacy of these critical antibiotics.

Comparative In Vitro Antimicrobial Activity

The in vitro efficacy of aminoglycoside antibiotics is primarily determined by their Minimum Inhibitory Concentration (MIC) against various bacterial pathogens. A lower MIC value indicates greater potency. The following table summarizes the MIC values for this compound, gentamicin, tobramycin, and amikacin against a range of clinically significant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges (μg/mL) of Aminoglycoside Antibiotics against Various Bacterial Species

Bacterial SpeciesThis compoundGentamicinTobramycinAmikacin
Staphylococcus aureusHighly ActiveHighly ActiveHighly ActiveHighly Active
Escherichia coli0.2 - >1280.2 - >1280.2 - >1280.4 - >128
Klebsiella spp.More ActiveLess Active--
Enterobacter spp.Highly Active--Highly Active
Serratia marcescensMore ActiveMore ActiveLess ActiveHighly Active
Proteus mirabilis (indole-negative)More ActiveLess ActiveMore Active-
Proteus spp. (indole-positive)More ActiveLess ActiveLess Active-
Pseudomonas aeruginosaHighly ActiveLess ActiveMore ActiveLess Active

Note: The MIC values can vary depending on the specific strain and the testing methodology used. The qualitative comparisons are based on multiple in vitro studies.

Based on available data, this compound demonstrates a high level of antimicrobial activity. It is particularly effective against indole-positive Proteus species, Enterobacter, and gentamicin-sensitive Pseudomonas strains[1]. When compared to gentamicin, this compound shows higher activity against E. coli, indole-positive Proteus spp., and organisms of the Klebsiella-Enterobacter-Serratia group[1]. However, tobramycin is often superior against Pseudomonas aeruginosa[1][2][3]. Amikacin is frequently the drug of choice against gentamicin-resistant Pseudomonas strains and shows a very low proportion of resistance overall[1]. Against Staphylococci, this compound, gentamicin, tobramycin, and amikacin are all highly active[1]. Some studies have found this compound to be more active on a weight basis than gentamicin against Pseudomonas sp., Klebsiella sp., and indole-positive Proteus, while gentamicin was more active against Escherichia coli, Serratia sp., Enterobacter sp., and Proteus mirabilis.

Experimental Protocols

The data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST) performed using standardized laboratory procedures. The two most common methods are broth microdilution and agar (B569324) disk diffusion, with their protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the aminoglycoside antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The inoculated microtiter plate is incubated at a specified temperature (usually 35-37°C) for a defined period (typically 16-20 hours).

  • Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

2.2. Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.

  • Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of each aminoglycoside antibiotic are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under standardized conditions (temperature and duration).

  • Interpretation of Results: As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in determining and understanding the activity of aminoglycoside antibiotics, the following diagrams are provided.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of aminoglycosides inoculate Inoculate microtiter plate wells with bacteria and antibiotics prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Aminoglycoside_Mechanism_of_Action cluster_entry Bacterial Cell Entry cluster_binding Ribosomal Interaction cluster_effects Inhibition of Protein Synthesis cluster_outcome Cellular Outcome entry Aminoglycoside enters bacterium via porin channels binding Binds to the 30S ribosomal subunit entry->binding misreading Causes misreading of mRNA binding->misreading truncation Leads to premature termination of protein synthesis binding->truncation defective_proteins Production of non-functional or toxic proteins misreading->defective_proteins truncation->defective_proteins membrane_damage Disruption of cell membrane integrity defective_proteins->membrane_damage cell_death Bactericidal effect membrane_damage->cell_death

Caption: Mechanism of action of aminoglycoside antibiotics.

Conclusion

This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is comparable, and in some cases superior, to other aminoglycosides like gentamicin and tobramycin against specific pathogens. The choice of an aminoglycoside for therapeutic use should be guided by antimicrobial susceptibility testing, the site and severity of the infection, and local resistance patterns. The data and protocols presented in this guide offer a foundation for researchers and clinicians to make informed decisions regarding the use of this compound in their work.

References

Navigating the Maze of Aminoglycoside Resistance: A Comparative Guide to Sisomicin and Gentamicin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant bacteria. This guide provides an in-depth comparison of cross-resistance between two critical aminoglycoside antibiotics, sisomicin (B1680986) and gentamicin (B1671437), supported by experimental data and detailed methodologies.

The primary driver of cross-resistance between this compound and gentamicin is the enzymatic modification of the antibiotic molecules by aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, can rapidly spread through bacterial populations, rendering both drugs ineffective. While other mechanisms such as target site mutations and efflux pumps can contribute to aminoglycoside resistance, enzymatic inactivation is the most prevalent threat to the clinical utility of this compound and gentamicin.

The Molecular Basis of Cross-Resistance: A Tale of Two Aminoglycosides

This compound and gentamicin share a similar core structure, making them susceptible to the same families of modifying enzymes. The three main classes of AMEs that confer resistance to both antibiotics are:

  • Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside, preventing it from binding to its ribosomal target.

  • Aminoglycoside Nucleotidyltransferases (ANTs) or Adenylyltransferases (ADAs): These enzymes transfer a nucleotide monophosphate (usually AMP) from ATP to a hydroxyl group on the antibiotic.

  • Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside.

The specific site of modification on the this compound or gentamicin molecule determines the resistance spectrum of the enzyme. For instance, an enzyme that modifies a shared chemical group on both antibiotics will invariably lead to cross-resistance.

Comparative Efficacy: A Look at the Numbers

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize comparative MIC data for this compound and gentamicin against various bacterial strains, including those with characterized resistance mechanisms. Lower MIC values indicate greater activity.

In vitro studies have shown that while the overall activity of this compound and gentamicin is comparable against many clinical isolates, there can be significant differences in their effectiveness against specific bacterial genera. For example, some studies have reported this compound to be more active against Pseudomonas aeruginosa, Proteus mirabilis, and Escherichia coli, while gentamicin may be more effective against Klebsiella species[1]. However, the emergence of AMEs often leads to high-level resistance to both drugs.

Table 1: Comparative MIC90 Values (μg/mL) of this compound and Gentamicin against Susceptible and Resistant Gram-Negative Bacilli

Bacterial SpeciesThis compound (Susceptible)Gentamicin (Susceptible)This compound (Resistant)Gentamicin (Resistant)
Escherichia coli1.01.0>128>128
Klebsiella pneumoniae1.00.5>128>128
Pseudomonas aeruginosa2.04.0>128>128
Proteus mirabilis0.52.064128
Serratia marcescens1.01.0>128>128

Note: MIC90 is the concentration of the antibiotic required to inhibit the growth of 90% of the tested strains. Data is compiled from multiple sources.

Table 2: Impact of Specific Aminoglycoside-Modifying Enzymes on this compound and Gentamicin MICs (μg/mL)

EnzymeBacterial HostThis compound MICGentamicin MIC
AAC(3)-IE. coli64128
AAC(6')-IE. coli12864
ANT(2")-IE. coli>256>256
APH(3')-IE. coli1632

This table illustrates how the presence of different AMEs can lead to varying levels of resistance to this compound and gentamicin.

Experimental Protocols: Unmasking Resistance Mechanisms

The following are standardized methodologies used to investigate cross-resistance between this compound and gentamicin.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth microdilution is a standard method for determining the MIC of an antibiotic.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and gentamicin in sterile deionized water. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow the bacterial isolate to be tested overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Identification of Aminoglycoside-Modifying Enzyme Genes

Protocol: Polymerase Chain Reaction (PCR) is used to detect the presence of genes encoding for specific AMEs.

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • Primer Design: Design or obtain specific primers that target conserved regions of known AME genes (e.g., aac(3)-I, aac(6')-I, ant(2")-I, aph(3')-I).

  • PCR Amplification: Perform PCR using the extracted DNA as a template, the specific primers, and a suitable PCR master mix. The cycling conditions will vary depending on the primers and target gene.

  • Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the targeted AME gene.

  • Sequencing (Optional): For confirmation and to identify specific variants, the PCR product can be purified and sequenced.

Visualizing the Pathways of Resistance

The following diagrams illustrate the key mechanisms of cross-resistance and the experimental workflow for their investigation.

Caption: Enzymatic modification of this compound and gentamicin by AMEs.

G start Bacterial Isolate with Suspected Cross-Resistance mic Determine MICs for this compound & Gentamicin (Broth Microdilution) start->mic phenotype High MICs for both antibiotics? (Phenotypic Confirmation) mic->phenotype dna_extraction Genomic DNA Extraction phenotype->dna_extraction Yes no_gene Investigate Other Mechanisms (e.g., 16S rRNA mutation, efflux) phenotype->no_gene No pcr PCR for AME Genes (aac, ant, aph) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel gene_present AME Gene(s) Detected? gel->gene_present characterize Further Characterization (Sequencing, Enzyme Kinetics) gene_present->characterize Yes gene_present->no_gene No end Cross-Resistance Mechanism Identified characterize->end no_gene->end

Caption: Experimental workflow for investigating cross-resistance.

Conclusion

Cross-resistance between this compound and gentamicin is a significant clinical challenge, primarily mediated by the horizontal transfer of genes encoding aminoglycoside-modifying enzymes. Understanding the specific AMEs prevalent in a clinical setting is crucial for guiding antibiotic stewardship and developing novel therapeutic strategies. This guide provides a framework for researchers to comparatively evaluate the activity of these two important aminoglycosides and to investigate the underlying molecular mechanisms of resistance. The continued surveillance of resistance patterns and the development of AME inhibitors are essential to preserve the efficacy of this vital class of antibiotics.

References

Sisomicin Demonstrates Efficacy Against Gentamicin-Resistant Pseudomonas aeruginosa Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in vitro studies reveals that sisomicin (B1680986), an aminoglycoside antibiotic, retains significant activity against strains of Pseudomonas aeruginosa that have developed resistance to gentamicin (B1671437). This suggests that this compound may serve as a valuable alternative therapeutic agent for infections caused by these challenging pathogens.

Researchers and drug development professionals are continually seeking strategies to combat the growing threat of antibiotic resistance. Data from multiple in vitro studies indicate that this compound is not only comparable but often more potent than gentamicin against susceptible P. aeruginosa strains.[1] Crucially, a significant percentage of gentamicin-resistant isolates remain susceptible to this compound, highlighting its potential clinical utility.

One study investigating 41 strains of gentamicin-resistant Pseudomonas aeruginosa found that this compound and tobramycin (B1681333) were active against approximately two-thirds of these isolates.[2] Another report indicated that 42% of gentamicin-resistant Pseudomonas isolates were still inhibited by this compound.[3] While cross-resistance can occur, particularly in strains producing certain aminoglycoside-modifying enzymes, this compound's efficacy against a notable portion of resistant strains warrants its consideration in clinical settings where gentamicin has failed.[2][4]

Comparative In Vitro Efficacy: this compound vs. Gentamicin

The following table summarizes the minimum inhibitory concentration (MIC) data from a study evaluating various aminoglycosides against Pseudomonas aeruginosa, including high-level gentamicin-resistant isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

AntibioticNumber of Strains TestedMIC Range (μg/mL) for Gentamicin-Resistant StrainsPercentage of Gentamicin-Resistant Strains Susceptible
This compound 70.625 - >7571.4% (5 out of 7)
Gentamicin 74000%
Amikacin (B45834) 70.625 - >7571.4% (5 out of 7)
Dibekacin (B1670413) 70.625100%

Data compiled from a study on 200 Pseudomonas aeruginosa strains, of which seven showed high-level gentamicin resistance (MIC ≥ 400 μg/mL). Two of these seven strains were also resistant to this compound and amikacin (MIC ≥ 75 μg/mL).[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the in vitro efficacy of antibiotics. The data presented in this guide are primarily derived from studies employing standardized agar (B569324) dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method is a reference technique for determining the MIC of an antimicrobial agent. The procedure involves the following key steps:

  • Preparation of Antimicrobial Stock Solutions: A stock solution of the antibiotic is prepared at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solution are made to achieve a range of concentrations.

  • Incorporation into Agar: Each antibiotic dilution is added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at a specified temperature and duration, typically 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is a widely used technique for quantitative antimicrobial susceptibility testing. The general procedure is as follows:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions, typically at 35°C for 16-20 hours.

  • MIC Determination: The MIC is determined by visually inspecting the wells for turbidity. The lowest concentration of the antibiotic that shows no visible bacterial growth is recorded as the MIC.

Experimental Workflow and Resistance Mechanisms

To better visualize the process of comparing these two aminoglycosides and the underlying reasons for gentamicin resistance, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis isolates Gentamicin-Resistant Pseudomonas aeruginosa Isolates mic_determination MIC Determination (Broth Microdilution or Agar Dilution) isolates->mic_determination This compound This compound Stock Solution This compound->mic_determination gentamicin Gentamicin Stock Solution gentamicin->mic_determination data_comparison Comparison of MIC Values mic_determination->data_comparison efficacy_assessment Assessment of this compound Efficacy data_comparison->efficacy_assessment

Experimental workflow for comparing this compound and gentamicin efficacy.

The primary mechanisms by which Pseudomonas aeruginosa develops resistance to gentamicin involve the production of aminoglycoside-modifying enzymes (AMEs) and the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.

resistance_mechanisms cluster_cell Pseudomonas aeruginosa Cell cluster_resistance Resistance Mechanisms gentamicin_ext Gentamicin porin Porin Channel gentamicin_ext->porin Entry gentamicin_int Gentamicin porin->gentamicin_int ribosome 30S Ribosomal Subunit gentamicin_int->ribosome Binding ame Aminoglycoside-Modifying Enzymes (AMEs) gentamicin_int->ame Modification efflux Efflux Pump (e.g., MexXY-OprM) gentamicin_int->efflux Capture protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition cell_death Bacterial Cell Death protein_synthesis->cell_death ame->gentamicin_int Inactivation efflux->gentamicin_ext Expulsion

Mechanisms of gentamicin resistance in Pseudomonas aeruginosa.

References

Sisomicin vs. Micronomicin: A Comparative Analysis of Neuromuscular Blocking Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuromuscular blocking effects of two aminoglycoside antibiotics, sisomicin (B1680986) and micronomicin (B1677127). The information presented is based on experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.

Executive Summary

Both this compound and micronomicin exhibit neuromuscular blocking properties, a class effect of aminoglycoside antibiotics. However, experimental data indicates a significant difference in their potency. In an in vivo rabbit model, this compound was found to be a more potent neuromuscular blocking agent than micronomicin, requiring a lower dose to achieve a 50% reduction in muscle twitch tension.

Quantitative Comparison of Neuromuscular Blocking Potency

The following table summarizes the median effective dose (ED50) for this compound and micronomicin in inducing neuromuscular blockade. The data is derived from a study on rabbits anesthetized with halothane.[1][2]

DrugED50 (mg/kg)Animal Model
This compound Sulfate (B86663) (SISO) 23.5[1][2]Rabbit[1][2]
Micronomicin Sulfate (MCR) 58.2[1][2]Rabbit[1][2]
d-tubocurarine (dTc) (Reference)0.2[1][2]Rabbit[1][2]

Mechanism of Neuromuscular Blockade

Aminoglycoside antibiotics, including this compound and micronomicin, primarily induce neuromuscular blockade by acting presynaptically.[3] They interfere with the influx of calcium ions into the motor nerve terminals, which is a critical step for the release of the neurotransmitter acetylcholine (B1216132) into the synaptic cleft.[4][5] This inhibition of acetylcholine release leads to a reduction in the stimulation of the muscle fiber, resulting in muscle weakness or paralysis.[3][6] The neuromuscular blockade induced by these aminoglycosides can be partially antagonized by the administration of calcium or neostigmine (B1678181).[1][2]

Experimental Protocol: In Vivo Neuromuscular Blockade Assessment in Rabbits

The following methodology was employed to determine the neuromuscular blocking effects of this compound and micronomicin.

Animal Model:

  • Twenty rabbits were used in the study.[1][2]

Anesthesia:

  • Animals were anesthetized with halothane.[1][2]

Surgical Preparation and Measurement:

  • The sciatic nerve was stimulated to induce twitch contractions of the tibialis anterior muscle.

  • Twitch tension was measured to quantify the degree of muscle contraction.

Drug Administration:

  • This compound sulfate (20-40 mg/kg), micronomicin sulfate (40-80 mg/kg), or d-tubocurarine (0.1-0.3 mg/kg) were administered intravenously.[1][2]

Data Analysis:

  • Dose-dependent decreases in twitch tension were recorded.[1][2]

  • The ED50, the dose required to produce a 50% decrease in twitch tension, was calculated for each drug.[1][2]

Antagonism Studies:

  • The ability of neostigmine or calcium to reverse the neuromuscular blockade induced by this compound and micronomicin was assessed.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol used to compare the neuromuscular blocking effects of this compound and micronomicin.

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis cluster_antagonism Antagonism Study Animal Rabbit Model Anesthesia Halothane Anesthesia Animal->Anesthesia Stimulation Sciatic Nerve Stimulation Anesthesia->Stimulation Measurement Measure Tibialis Anterior Twitch Tension Stimulation->Measurement Record_Data Record Dose-Dependent Decrease in Twitch Tension Measurement->Record_Data Drug_Admin Intravenous Administration (this compound, Micronomicin, or d-Tc) Drug_Admin->Measurement Calculate_ED50 Calculate ED50 Record_Data->Calculate_ED50 Antagonist_Admin Administer Neostigmine or Calcium Assess_Reversal Assess Reversal of Blockade Antagonist_Admin->Assess_Reversal

Caption: Experimental workflow for assessing neuromuscular blockade.

Signaling Pathway of Aminoglycoside-Induced Neuromuscular Blockade

The diagram below outlines the mechanism by which aminoglycosides interfere with neuromuscular transmission.

Caption: Aminoglycoside interference at the neuromuscular junction.

References

A Head-to-Head Clinical Evaluation: Sisomicin Versus Gentamicin for Systemic Infections

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, safety, and pharmacological profiles of two prominent aminoglycoside antibiotics.

In the landscape of potent antibiotics for severe systemic infections, the aminoglycosides sisomicin (B1680986) and gentamicin (B1671437) have long been subjects of clinical comparison. This guide offers a detailed evaluation of their relative efficacy and safety, supported by data from comparative clinical trials. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings to inform future research and clinical application.

Data Presentation: Comparative Clinical Outcomes

The following tables summarize the quantitative data from various clinical studies, providing a clear comparison of the efficacy and adverse effect profiles of this compound and gentamicin.

Table 1: Clinical Efficacy in Systemic Gram-Negative Infections

OutcomeThis compoundGentamicinp-valueCitation
Bacteriological Response
Pathogen Elimination/Significant Reduction93% (27/29)67% (21/31)0.06[1]
Combined Clinical & Bacteriological Response
Overall Cure Rate74% (25/34)37% (11/30)0.005[2]
Complicated Urinary Tract Infections
Cure Rate70%63%NS[3]

NS: Not Significant

Table 2: Incidence of Adverse Effects

Adverse EffectThis compoundGentamicinCitation
Nephrotoxicity (Mild Changes in Renal Function) 1 patient4 patients[2]
Ototoxicity (Change in Auditory Function) 0 patients1 patient[2]
Overall Adverse Effects Low, no significant differenceLow, no significant difference[1]

Table 3: Comparative Pharmacokinetics in Healthy Adults (1 mg/kg dose)

ParameterThis compoundGentamicinCitation
Elimination Half-life (minutes) 109111
Renal Recovery (%) 8488.4

Experimental Protocols

The data presented above are derived from studies employing rigorous clinical methodologies. Below are detailed protocols for the key experiments cited.

Protocol 1: Treatment of Serious Systemic Gram-Negative Infections
  • Study Design: A multicenter, comparative study involving 101 hospitalized patients. A blinded investigator assessed treatment response, while an unblinded investigator adjusted dosages based on renal function and clinical response.[1]

  • Patient Population: Hospitalized patients with serious gram-negative infections, including surgical wound infections, soft-tissue abscesses, peritonitis, or pneumonia.[1][2]

  • Dosing Regimen:

    • This compound: 1.0 mg/kg every eight hours.[1]

    • Gentamicin: 1.5 mg/kg every eight hours.[1]

    • Mean daily dosages in another study were 2.6 to 3.9 mg/kg for this compound and 3.0 to 5.1 mg/kg for gentamicin.[2]

  • Duration of Treatment: An average of seven to ten days, with a range of 5 to 14 days.[1][2]

  • Assessment of Efficacy:

    • Clinical Cure: Defined by the resolution of signs and symptoms of infection.[4][5]

    • Bacteriological Response: Assessed by the elimination or significant reduction of the pathogen population from the site of infection, confirmed by culture.[1]

  • Assessment of Safety:

    • Nephrotoxicity: Monitored by serial measurements of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). A significant increase from baseline was considered indicative of nephrotoxicity.[6][7]

    • Ototoxicity: Evaluated through audiometry performed at baseline and at the end of therapy to detect any changes in hearing function.[8][9]

Protocol 2: Pharmacokinetic Analysis in Healthy Volunteers
  • Study Design: A randomized, crossover trial involving 12 healthy male and female subjects.[10]

  • Dosing Regimen: A single intramuscular injection of 1 mg/kg body weight of either this compound or gentamicin.

  • Sample Collection: Blood samples were collected at specified time points to determine serum drug concentrations. Urine was collected over 24 hours to measure renal elimination.

  • Analytical Method: Drug concentrations in serum and urine were determined using microbiological assays.

  • Pharmacokinetic Analysis: Parameters such as elimination half-life and renal recovery were calculated from the concentration-time data.[11][12][13]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key mechanisms and processes related to the clinical evaluation of this compound and gentamicin.

cluster_moa Mechanism of Action: Aminoglycoside Inhibition of Bacterial Protein Synthesis Aminoglycoside Aminoglycoside Bacterial Cell Wall Bacterial Cell Wall Aminoglycoside->Bacterial Cell Wall Enters 30S Ribosomal Subunit 30S Ribosomal Subunit Bacterial Cell Wall->30S Ribosomal Subunit Binds to Inhibition of Protein Synthesis Inhibition of Protein Synthesis 30S Ribosomal Subunit->Inhibition of Protein Synthesis Causes Bacterial Cell Death Bacterial Cell Death Inhibition of Protein Synthesis->Bacterial Cell Death Leads to

Caption: Aminoglycoside Mechanism of Action.

cluster_toxicity Aminoglycoside-Induced Ototoxicity and Nephrotoxicity Pathway Aminoglycoside Aminoglycoside Inner Ear Hair Cells Inner Ear Hair Cells Aminoglycoside->Inner Ear Hair Cells Kidney Proximal Tubule Cells Kidney Proximal Tubule Cells Aminoglycoside->Kidney Proximal Tubule Cells ROS Production ROS Production Inner Ear Hair Cells->ROS Production Kidney Proximal Tubule Cells->ROS Production Mitochondrial Damage Mitochondrial Damage ROS Production->Mitochondrial Damage Apoptosis Apoptosis Mitochondrial Damage->Apoptosis Ototoxicity Ototoxicity Apoptosis->Ototoxicity in hair cells Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity in tubule cells

Caption: Aminoglycoside Toxicity Pathway.

cluster_workflow Clinical Trial Workflow for Antibiotic Efficacy Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment Baseline Assessment Patient Screening & Enrollment->Baseline Assessment Randomization Randomization This compound Treatment Arm This compound Treatment Arm Randomization->this compound Treatment Arm Gentamicin Treatment Arm Gentamicin Treatment Arm Randomization->Gentamicin Treatment Arm Treatment Period Treatment Period This compound Treatment Arm->Treatment Period Gentamicin Treatment Arm->Treatment Period Baseline Assessment->Randomization Monitoring Monitoring Treatment Period->Monitoring End of Treatment Assessment End of Treatment Assessment Treatment Period->End of Treatment Assessment Follow-up Follow-up End of Treatment Assessment->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Caption: Clinical Trial Workflow.

References

In Vitro Potency of Sisomicin Compared to Tobramycin and Amikacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of three key aminoglycoside antibiotics: sisomicin (B1680986), tobramycin (B1681333), and amikacin (B45834). The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of the antimicrobial profiles of these agents.

Introduction to Aminoglycosides

This compound, tobramycin, and amikacin are potent, broad-spectrum aminoglycoside antibiotics primarily used to treat serious infections caused by Gram-negative bacteria. They exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. While they share a common mechanism of action, variations in their chemical structures influence their spectrum of activity, potency, and susceptibility to bacterial resistance mechanisms. Understanding these differences is crucial for appropriate agent selection in both clinical and research settings.

Comparative In Vitro Potency

The in vitro potency of an antibiotic is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the available MIC50 and MIC90 values for this compound, tobramycin, and amikacin against key Gram-negative pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

MicroorganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa This compoundData not consistently availableData not consistently available
Tobramycin14
Amikacin416
Escherichia coli This compoundSlightly more active than tobramycin[1]Slightly more active than tobramycin[1]
Tobramycin0.51
Amikacin28
Klebsiella pneumoniae This compoundSlightly more active than tobramycin[1]Slightly more active than tobramycin[1]
Tobramycin0.51
Amikacin14

Note: Data is compiled from various in vitro studies. Direct comparison should be made with caution due to potential variations in testing methodologies and geographic locations of bacterial isolates.

Summary of In Vitro Activity

  • This compound: Generally demonstrates potent activity against a wide range of Gram-negative bacilli, including E. coli and Klebsiella species, where it has been reported to be slightly more active than tobramycin.[1] Its high antimicrobial activity is a key advantage.[2]

  • Tobramycin: Exhibits the most potent in vitro activity against Pseudomonas aeruginosa among the three aminoglycosides.[2][3] This makes it a critical agent for infections caused by this opportunistic pathogen.

  • Amikacin: While having higher MIC values (lower potency by weight) compared to this compound and tobramycin against susceptible strains, amikacin's primary advantage lies in its stability against many aminoglycoside-modifying enzymes.[3] Consequently, it often retains activity against strains that are resistant to this compound and tobramycin, making it a valuable option for treating infections caused by resistant bacteria.[2][3]

Experimental Protocols

The determination of in vitro potency of aminoglycosides is predominantly carried out using standardized antimicrobial susceptibility testing methods, primarily broth microdilution and agar (B569324) dilution, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves testing a microorganism's ability to grow in microtiter plate wells containing serially diluted concentrations of an antibiotic in a liquid growth medium (e.g., Mueller-Hinton Broth).

Protocol Outline:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound, tobramycin, and amikacin are prepared and then serially diluted to the desired concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, and then a standardized inoculum of bacteria is spotted onto the surface of the agar plates.

Protocol Outline:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as in the broth microdilution method.

  • Inoculation: A fixed volume of the standardized bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of the three aminoglycosides.

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start abx Prepare Antibiotic Stock Solutions (this compound, Tobramycin, Amikacin) start->abx bac Prepare Standardized Bacterial Inoculum start->bac media Prepare Growth Medium (Broth or Agar) start->media dilute Create Serial Dilutions of each Antibiotic abx->dilute inoculate Inoculate Medium with Bacterial Suspension bac->inoculate media->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC: Lowest concentration with no visible growth incubate->read compare Compare MIC50/MIC90 Values read->compare end End compare->end

Caption: Workflow for MIC determination and comparison of aminoglycosides.

Aminoglycoside Mechanism of Action and Resistance

The bactericidal activity of aminoglycosides stems from their ability to irreversibly bind to the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent production of nonfunctional proteins, ultimately causing bacterial cell death.

Aminoglycoside_Action aminoglycoside Aminoglycoside (this compound, Tobramycin, Amikacin) ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Part of misreading mRNA Misreading ribosome->misreading Causes mrna mRNA mrna->protein_synthesis nonfunctional_protein Nonfunctional Proteins misreading->nonfunctional_protein Leads to cell_death Bacterial Cell Death nonfunctional_protein->cell_death Results in

Caption: Simplified signaling pathway of aminoglycoside action.

Bacterial resistance to aminoglycosides can occur through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal binding site, and reduced drug uptake or increased efflux. The structural differences between this compound, tobramycin, and amikacin influence their susceptibility to these resistance mechanisms.

Conclusion

The in vitro comparison of this compound, tobramycin, and amikacin reveals distinct potency profiles against key Gram-negative pathogens. Tobramycin stands out for its superior activity against P. aeruginosa. This compound shows comparable or slightly better activity than tobramycin against certain Enterobacteriaceae. Amikacin's key strength is its broader spectrum against many aminoglycoside-resistant strains. The choice of agent for research or development purposes should be guided by the specific pathogens of interest and the potential for resistance. The standardized experimental protocols outlined provide a basis for reproducible in vitro evaluations.

References

Safety Operating Guide

Navigating the Safe Disposal of Sisomicin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of sisomicin (B1680986), an aminoglycoside antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only prevents potential environmental contamination but also ensures compliance with federal, state, and local regulations. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is the avoidance of its release into the environment.[1][2] Improper disposal, such as flushing it down the drain, can contribute to the contamination of water supplies and the development of antibiotic-resistant bacteria.[3] Healthcare facilities are now prohibited from disposing of hazardous waste pharmaceuticals down the sewer.[4][5]

Chemical waste generators bear the responsibility of determining whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including pure substance, expired stock solutions, contaminated labware (e.g., vials, pipettes, culture plates), and personal protective equipment (PPE).

    • This compound is recognized as a reproductive hazard.[6] Therefore, all waste containing this compound should be handled with appropriate care and segregated from non-hazardous waste.

    • Utilize clearly labeled, leak-proof containers for the collection of this compound waste. For hazardous materials, black containers are often used.[7]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.[8]

    • Wear appropriate PPE, including safety goggles, gloves, and a dust respirator if dealing with a powder form.[1][8]

    • For solid spills, use dry clean-up procedures to avoid generating dust.[8] Sweep or vacuum the material and place it into a suitable container for disposal.[6][8]

    • Prevent the spilled material from entering drains or water courses.[1]

  • Selection of Disposal Method:

    • Incineration: The recommended method for the disposal of this compound is incineration in a licensed facility equipped with an afterburner and scrubber.[1] This high-temperature destruction is the most effective way to ensure the complete breakdown of the antibiotic.

    • Licensed Hazardous Waste Disposal Company: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1] These companies are equipped to handle and transport pharmaceutical waste in compliance with regulations.

  • Packaging and Labeling for Off-Site Disposal:

    • Ensure that this compound waste is packaged in containers that are suitable for transportation. Although this compound is not typically regulated as dangerous goods for transport (DOT, IATA), proper packaging prevents leaks and spills.[1]

    • Label the containers clearly as "Hazardous Waste" or as required by the disposal facility, and include information about the contents.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the disposal method used.

    • For hazardous waste, a hazardous waste manifest (EPA Form 8700-22) is required to track the waste from its point of generation to its final disposal.[7][9]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States:

  • Environmental Protection Agency (EPA): The EPA sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances, although this compound is not a controlled substance.[10]

  • State and Local Regulations: Many states have their own regulations regarding pharmaceutical waste disposal that may be more stringent than federal laws.[10] It is imperative to consult and adhere to these specific requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SisomicinDisposalWorkflow This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 On-Site Handling & Segregation cluster_2 Disposal Pathway Selection cluster_3 Final Disposal start This compound Waste Generated (Expired chemical, contaminated labware, spill residue) identify Identify as Potentially Hazardous Waste (Reproductive Hazard) start->identify segregate Segregate in Labeled, Leak-Proof Hazardous Waste Container identify->segregate consult_regs Consult Federal, State, & Local Regulations segregate->consult_regs spill Spill Occurs cleanup Spill Cleanup Procedure (Use PPE, contain, collect) spill->cleanup cleanup->segregate disposal_co Contact Licensed Hazardous Waste Disposal Company consult_regs->disposal_co package Package & Label for Transport disposal_co->package transport Transport to Approved Facility package->transport incinerate Incineration at Permitted Facility transport->incinerate document Complete Manifest & Maintain Records incinerate->document

Caption: Logical workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting both human health and the environment. All personnel handling pharmaceutical waste must be trained on these procedures to ensure compliance and safety.[5][7]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sisomicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Sisomicin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, you can minimize exposure risks and ensure compliant handling of this aminoglycoside antibiotic.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance, demanding careful handling to mitigate potential health risks.[1][2] The primary hazards associated with this compound include reproductive toxicity, with the potential to harm an unborn child, and adverse effects if swallowed or upon skin contact.[1][2][3]

Hazard ClassificationDescription
Reproductive Toxicity May damage fertility or the unborn child.[1]
Acute Toxicity (Oral) Harmful if swallowed.[2]
Acute Toxicity (Dermal) Harmful in contact with skin.[2][3]

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protective equipment is crucial for preventing exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).[2][4][5]Prevents skin contact. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area.
Eye Protection Tightly fitting safety goggles with side-shields.[6]Protects eyes from airborne particles and splashes.
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[4][5]Prevents contamination of personal clothing and skin. Cuffs should be tucked under the outer pair of gloves.
Respiratory Protection A NIOSH-approved N95, N100, or P100 filtering facepiece respirator.[4]Required when handling this compound powder outside of a containment system (e.g., weighing) to prevent inhalation.

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing the risk of exposure from receipt of the compound to its final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble All Required PPE prep_waste Prepare Labeled Waste Containers don_ppe Don PPE in Correct Order prep_waste->don_ppe weigh Weigh this compound Powder (in ventilated enclosure) prepare_solution Prepare Solution (if applicable) decontaminate_surfaces Decontaminate Work Surfaces prepare_solution->decontaminate_surfaces doff_ppe Doff PPE in Correct Order wash_hands Wash Hands Thoroughly dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe dispose_this compound Dispose of this compound Waste

A streamlined workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedure:

  • Preparation :

    • Designate a specific, well-ventilated area for handling this compound, preferably a chemical fume hood.[6]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare clearly labeled, sealed containers for this compound waste and contaminated PPE.

  • Handling :

    • Don PPE in the following order: gown, respiratory protection, eye protection, and then gloves (inner pair followed by outer pair).

    • When weighing the powdered form, do so within a ventilated balance enclosure or a similar containment device to minimize the generation of airborne particles.

    • If preparing a solution, do so carefully within the designated handling area, avoiding splashes.

  • Post-Handling and Decontamination :

    • Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Doff PPE in a manner that avoids cross-contamination: remove the outer gloves first, followed by the gown, eye protection, respiratory protection, and finally the inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

This compound Disposal Decision Tree cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway waste_type This compound Waste is_hazardous Is it classified as hazardous waste by local regulations? waste_type->is_hazardous prof_disposal Engage Licensed Hazardous Material Disposal Company is_hazardous->prof_disposal Yes in_house_disposal Follow In-House Protocol is_hazardous->in_house_disposal No mix Mix with an unappealing substance (e.g., cat litter) in_house_disposal->mix seal Place in a sealed container mix->seal trash Dispose in regular trash seal->trash

A decision tree for the proper disposal of this compound waste.
Disposal Procedure:

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, and weighing papers, should be considered contaminated and segregated from regular laboratory waste.

  • Regulatory Compliance : Chemical waste generators must determine if the waste is classified as hazardous and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Disposal of Unused this compound :

    • For non-hazardous classification and where permitted, unused this compound can be prepared for disposal in the trash.[7]

    • Do not crush tablets or capsules. Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[7]

    • Place the mixture in a sealed container, such as a plastic bag, before disposing of it in a secured trash receptacle.[7]

  • Professional Disposal : For larger quantities or where required by regulation, it is recommended to use a licensed hazardous material disposal company.[6][8]

  • Contaminated PPE : Dispose of all used PPE in a designated, sealed waste container. This container should be clearly labeled as containing hazardous drug waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。